molecular formula C16H25NO5 B1680560 Retusine CAS No. 480-86-4

Retusine

Cat. No.: B1680560
CAS No.: 480-86-4
M. Wt: 311.37 g/mol
InChI Key: GXAPLLMJHZBIPX-VZYPABODSA-N
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Description

Retusine is a compound isolated from the herb of Pogostemon cablin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,4R,5S,6R,10R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h9-13,20H,4-8H2,1-3H3/t9-,10+,11+,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAPLLMJHZBIPX-VZYPABODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@](C(=O)OC[C@@H]2CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963985
Record name 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-86-4
Record name Retusine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3,4,5-trimethyldecahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETUSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVG5S7BCE6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Molecular Architecture of Retusine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retusine, a pyrrolizidine (B1209537) alkaloid primarily isolated from Crotalaria retusa, presents a complex and intriguing chemical structure. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, alongside its known biological activities. The information is curated to support research and development efforts in pharmacology and medicinal chemistry. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Identity and Structure

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its core structure consists of a retronecine (B1221780) base esterified with a unique dicarboxylic acid, forming a large lactone ring.

Chemical Name: (1R,4R,5S,6R,10R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³˒¹⁶]hexadecane-3,7-dione[1]

Molecular Formula: C₁₆H₂₅NO₅[1]

CAS Number: 480-86-4[1]

The structural formula of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueSource
Molecular Weight 311.38 g/mol [2]
Exact Mass 311.1733 g/mol [3]
Appearance Crystalline solid[4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3][5]
Storage Store at -20°C under an inert atmosphere.[2]

Spectroscopic Data

While detailed spectra are not publicly available, the identification and characterization of this compound in the literature have been confirmed using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Biological Activity and Mechanism of Action

This compound has demonstrated notable biological activities, primarily as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, which are thought to be mediated through the inhibition of prostaglandin (B15479496) production.[5][6] It has also been identified as an inhibitor of nitric oxide (NO), a key signaling molecule in the inflammatory cascade.[6]

The proposed mechanism of anti-inflammatory action is illustrated in the following diagram:

Anti_inflammatory_Pathway This compound This compound Prostaglandin_Synthase Prostaglandin Synthase This compound->Prostaglandin_Synthase Inhibits NO_Synthase Nitric Oxide Synthase (NOS) This compound->NO_Synthase Inhibits Prostaglandins Prostaglandins Prostaglandin_Synthase->Prostaglandins NO Nitric Oxide (NO) NO_Synthase->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

Antimicrobial Activity

This compound has shown activity against Gram-positive bacteria, including Corynebacterium diphtheriae and Staphylococcus aureus.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. Commercial suppliers indicate that it is available through custom synthesis.[3] The following sections outline general methodologies for assessing the biological activities of compounds like this compound.

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Inhibition_Assay cluster_workflow Nitric Oxide Inhibition Assay Workflow A 1. Culture Macrophages (e.g., RAW 264.7) B 2. Pre-treat with This compound (various conc.) A->B C 3. Stimulate with LPS B->C D 4. Incubate C->D E 5. Collect Supernatant D->E F 6. Griess Assay (Measure Nitrite) E->F G 7. Data Analysis (Calculate % Inhibition) F->G

Caption: Workflow for Nitric Oxide Inhibition Assay.

Methodology:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period.

  • Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is quantified using the Griess reagent.

  • Analysis: The percentage inhibition of NO production by this compound is calculated by comparing the nitrite concentrations in treated versus untreated (LPS-stimulated only) cells.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

MIC_Assay cluster_workflow Broth Microdilution Workflow A 1. Prepare serial dilutions of this compound in broth B 2. Inoculate with standardized bacterial suspension A->B C 3. Incubate at optimal temperature and time B->C D 4. Observe for visible bacterial growth C->D E 5. Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for Broth Microdilution Assay.

Methodology:

  • Preparation: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: After incubation, the wells are visually inspected for turbidity, indicating bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.

Conclusion

This compound is a pyrrolizidine alkaloid with a defined chemical structure and promising anti-inflammatory and antimicrobial properties. This guide provides foundational technical information to aid researchers and drug development professionals in further exploring the therapeutic potential of this natural product. Further studies are warranted to elucidate its precise mechanisms of action, establish detailed safety profiles, and explore its full pharmacological potential.

References

Retusine's Cellular Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Flavonoid in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Retusine, a naturally occurring flavonoid with the chemical structure 5-hydroxy-3,7,3',4'-tetramethoxyflavone, has emerged as a compound of interest in oncological research. Primarily investigated for its potential anti-cancer properties, the precise molecular mechanisms underpinning its cellular activity are an active area of investigation. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its predicted molecular targets and signaling pathways. The information presented herein is largely derived from in silico computational studies, which provide a foundational framework for guiding future experimental validation.

Predicted Molecular Targets and Binding Affinities

Computational docking studies have been instrumental in identifying potential protein targets of this compound. These studies predict that this compound may exert its biological effects by interacting with key proteins involved in cancer cell proliferation, survival, and metastasis. The predicted binding affinities from these in silico analyses are summarized below.

Target ProteinProtein Family/FunctionPredicted Binding Affinity (kcal/mol)Predicted Biological Effect
FAK Non-receptor tyrosine kinase-8.4Inhibition of cell migration and invasion
ERK2 Mitogen-activated protein kinase-8.2Modulation of cell proliferation and survival
Bcl-2 Anti-apoptotic protein-8.7Induction of apoptosis
Bcl-XL Anti-apoptotic protein-8.5Induction of apoptosis

Note: The binding affinities listed above are derived from computational molecular docking studies and await experimental confirmation through techniques such as fluorescence polarization assays or surface plasmon resonance.

Predicted Signaling Pathways

Based on its predicted molecular targets, this compound is hypothesized to modulate critical signaling pathways that are often dysregulated in cancer.

FAK/ERK Signaling Pathway in Cell Migration

Focal Adhesion Kinase (FAK) and Extracellular Signal-regulated Kinase 2 (ERK2) are key components of a signaling cascade that promotes cell migration and invasion, hallmarks of metastatic cancer. In silico models suggest that this compound may bind to and inhibit the activity of both FAK and ERK2.[1] The predicted mechanism involves the disruption of downstream signaling events that are crucial for cytoskeletal reorganization and cell motility.

FAK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Grb2 Grb2 FAK->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK2 ERK2 MEK->ERK2 Transcription Gene Transcription (Migration, Proliferation) ERK2->Transcription Retusine_ERK This compound Retusine_ERK->ERK2 Retusine_FAK This compound Retusine_FAK->FAK

Caption: Predicted inhibition of the FAK/ERK signaling pathway by this compound.

Bcl-2 Family and Intrinsic Apoptosis Pathway

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members, such as Bcl-2 and Bcl-XL, prevent the release of cytochrome c from the mitochondria, thereby inhibiting apoptosis. Computational studies predict that this compound binds to the BH3-binding groove of Bcl-2 and Bcl-XL, which would antagonize their anti-apoptotic function and promote programmed cell death.[1]

Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bcl2 Bcl-2 / Bcl-XL Bax_Bak Bax / Bak Bcl2->Bax_Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release This compound This compound This compound->Bcl2 Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Predicted mechanism of this compound-induced apoptosis via Bcl-2/Bcl-XL inhibition.

Experimental Protocols for Validation

The in silico predictions for this compound's mechanism of action require rigorous experimental validation. The following section outlines standard methodologies that can be employed to investigate the cytotoxic effects of this compound and its interaction with predicted protein targets.

Cell Viability and Cytotoxicity Assays

To quantify the cytotoxic effects of this compound on cancer cell lines, several assays can be utilized.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the log of the this compound concentration.

2. Resazurin (B115843) (AlamarBlue) Assay:

  • Principle: This fluorometric assay uses the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.

  • Protocol:

    • Follow steps 1 and 2 of the MTT assay protocol.

    • Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

    • Calculate the IC50 value as described for the MTT assay.

Protein-Ligand Binding Assays

To confirm the predicted binding of this compound to FAK, ERK2, Bcl-2, and Bcl-XL, direct binding assays are necessary.

1. Fluorescence Polarization (FP) Assay:

  • Principle: This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (a known binder to the target protein) upon displacement by a test compound (this compound).

  • Protocol:

    • A fluorescently labeled peptide or small molecule known to bind to the target protein (e.g., a fluorescently tagged BH3 peptide for Bcl-2) is incubated with the purified recombinant target protein.

    • Increasing concentrations of this compound are added to the mixture.

    • If this compound binds to the target protein, it will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

    • The binding affinity (Ki or IC50) can be determined from the concentration-response curve.

2. Western Blot Analysis for Signaling Pathway Modulation:

  • Principle: This technique is used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway after treatment with a compound.

  • Protocol:

    • Treat cancer cells with this compound at various concentrations and time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies specific for total and phosphorylated forms of FAK and ERK2.

    • Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

    • Analyze the changes in protein phosphorylation to determine if this compound inhibits the FAK/ERK pathway.

The following diagram illustrates a general workflow for the experimental validation of this compound's anticancer activity.

Experimental_Workflow cluster_insilico In Silico Prediction cluster_invitro In Vitro Validation cluster_invivo In Vivo Studies Prediction Molecular Docking (Predicts this compound Targets) Cytotoxicity Cytotoxicity Assays (MTT, Resazurin) Prediction->Cytotoxicity Binding Binding Assays (Fluorescence Polarization) Prediction->Binding Signaling Western Blot (FAK/ERK Phosphorylation) Cytotoxicity->Signaling Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Cytotoxicity->Apoptosis_Assay Binding->Signaling Animal_Model Xenograft Animal Model Signaling->Animal_Model Apoptosis_Assay->Animal_Model Conclusion Elucidation of Mechanism of Action Animal_Model->Conclusion

Caption: General experimental workflow for validating the mechanism of action of this compound.

Conclusion and Future Directions

The current body of evidence, primarily from in silico studies, suggests that this compound is a promising anti-cancer agent that may act by targeting key proteins in cell migration and apoptosis pathways, namely FAK, ERK2, Bcl-2, and Bcl-XL. However, it is imperative that these computational predictions are now followed by robust experimental validation. The methodologies outlined in this guide provide a clear path forward for researchers to elucidate the precise mechanism of action of this compound. Future studies should focus on confirming the direct binding of this compound to its predicted targets, quantifying its effects on the relevant signaling pathways in various cancer cell lines, and ultimately evaluating its therapeutic potential in preclinical in vivo models. A thorough understanding of its molecular interactions will be critical for the potential development of this compound as a novel therapeutic agent in the fight against cancer.

References

The Biological Activity of Retusine: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Pyrrolizidine (B1209537) Alkaloid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retusine, a pyrrolizidine alkaloid primarily isolated from Crotalaria retusa and also found in other plant species such as Mortonia greggii and Pogostemon cablin, has demonstrated noteworthy biological activities, specifically in the realms of anti-inflammatory and antimicrobial action. This technical guide synthesizes the available scientific literature on this compound, presenting its known biological effects, putative mechanisms of action, and the broader context of its chemical class. Due to the limited availability of in-depth quantitative data and detailed experimental protocols in publicly accessible literature, this paper also outlines the general characteristics of pyrrolizidine alkaloids to provide a comparative framework and suggests future research directions to fully elucidate the therapeutic potential of this compound.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring compounds known for their diverse and potent biological activities, which range from significant toxicity to promising therapeutic effects.[1][2][3] this compound (CAS 480-86-4) is a member of this family and has been identified as a compound of interest due to its observed anti-inflammatory and antimicrobial properties.[1][4] This document aims to provide a comprehensive overview of the current state of knowledge regarding the biological activity of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 480-86-4[4][5][6][7]
Molecular Formula C₁₆H₂₅NO₅[5][6]
Molecular Weight 311.37 g/mol [5][6]
Class Pyrrolizidine Alkaloid[1][8]
Botanical Sources Crotalaria retusa, Mortonia greggii, Pogostemon cablin[4][8][9]

Biological Activities of this compound

The current body of scientific literature points to two primary areas of biological activity for this compound: anti-inflammatory and antimicrobial.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties, specifically an "edema inhibition capacity".[4] The proposed mechanism for this activity is the reduction of prostaglandin (B15479496) production.[4][10] Prostaglandins are key signaling molecules in the inflammatory cascade, and their inhibition is a common target for anti-inflammatory drugs.

Note on Data Availability: While the anti-inflammatory effect of this compound has been reported, specific quantitative data, such as IC50 values for prostaglandin synthesis inhibition or dose-response curves for edema reduction, are not available in the reviewed literature.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits activity against certain Gram-positive bacteria.[1] Specifically, it has been shown to be effective against Corynebacterium diphtheriae and Staphylococcus aureus.[1] However, the same research indicated that this compound is inactive against Gram-negative bacteria and the yeast Candida albicans.[1]

Note on Data Availability: The antimicrobial activity was determined using the agar (B569324) diffusion method.[1] Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, have not been reported in the available literature.

Quantitative Data Summary

As of the latest literature review, specific quantitative bioactivity data for this compound (e.g., IC50, MIC values) has not been published. The tables below are structured to incorporate such data as it becomes available.

Table 1: Anti-inflammatory Activity of this compound (Data Not Available)

AssayTargetMetric (e.g., IC50)ConcentrationResultReference
Carrageenan-induced paw edemaProstaglandin Synthesis% Inhibition--[4][10]
In vitro Prostaglandin Synthesis AssayCOX-1/COX-2IC50---

Table 2: Antimicrobial Activity of this compound (Data Not Available)

OrganismStrainMethodMetric (e.g., MIC)ResultReference
Corynebacterium diphtheriae-Agar Diffusion-Active[1]
Staphylococcus aureus-Agar Diffusion-Active[1]
Gram-negative bacteria-Agar Diffusion-Inactive[1]
Candida albicans-Agar Diffusion-Inactive[1]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not explicitly provided in the available literature. Below are generalized workflows for assessing the reported anti-inflammatory and antimicrobial activities, which can serve as a template for future research.

Generalized Workflow for Anti-inflammatory Activity Assessment

G cluster_0 In Vivo Model: Carrageenan-Induced Paw Edema cluster_1 In Vitro Model: Prostaglandin Synthesis Assay A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Administration of this compound or Vehicle Control B->C D Induction of Edema with Carrageenan Injection C->D E Paw Volume Measurement at Time Intervals D->E F Data Analysis: % Inhibition of Edema E->F G Cell Culture (e.g., Macrophages) H Treatment with this compound at Various Concentrations G->H I Stimulation with LPS or other inflammatory agent H->I J Measurement of Prostaglandin Levels (e.g., PGE2) by ELISA I->J K Calculation of IC50 Value J->K

Generalized workflow for anti-inflammatory testing.
Generalized Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Broth Microdilution Method for MIC Determination cluster_1 Agar Diffusion Method (Qualitative) A Prepare Serial Dilutions of this compound in Broth B Inoculate with Standardized Bacterial Suspension A->B C Incubate at Optimal Temperature and Time B->C D Visually Inspect for Turbidity C->D E Determine MIC (Lowest Concentration with No Visible Growth) D->E F Prepare Agar Plates with Bacterial Lawn G Apply Paper Discs Impregnated with this compound F->G H Incubate Plates G->H I Measure Zones of Inhibition H->I

Generalized workflow for antimicrobial testing.

Broader Context: The Biological Activity of Pyrrolizidine Alkaloids

Given the limited specific data on this compound, it is informative to consider the known biological activities of the broader class of pyrrolizidine alkaloids. Many PAs are known for their toxicity, particularly hepatotoxicity, which is a critical consideration in any drug development program.

Mechanism of Toxicity

The toxicity of many pyrrolizidine alkaloids is associated with their metabolic activation in the liver by cytochrome P450 enzymes. This process generates highly reactive pyrrolic metabolites that can form adducts with DNA and proteins, leading to cellular damage, genotoxicity, and carcinogenicity.

G PA Pyrrolizidine Alkaloid (e.g., this compound) Metabolite Reactive Pyrrolic Metabolite PA->Metabolite CYP450 Enzymes (Liver) DNA_Adduct DNA Adducts Metabolite->DNA_Adduct Protein_Adduct Protein Adducts Metabolite->Protein_Adduct Toxicity Cellular Toxicity (Hepatotoxicity, Genotoxicity) DNA_Adduct->Toxicity Protein_Adduct->Toxicity

General mechanism of pyrrolizidine alkaloid toxicity.
Potential Therapeutic Effects

Despite the toxicity concerns, some pyrrolizidine alkaloids have been investigated for their potential therapeutic applications, including anti-cancer and anti-inflammatory effects. For instance, monocrotaline, another PA from Crotalaria retusa, is widely used to induce pulmonary hypertension in animal models for research purposes.[11][12][13][14] Retrorsine, a structurally similar PA, has been shown to inhibit hepatocyte proliferation and has been studied for its potential in liver regeneration research.

Conclusion and Future Directions

This compound is a pyrrolizidine alkaloid with demonstrated, albeit qualitatively described, anti-inflammatory and antimicrobial activities. Its potential to inhibit prostaglandin production and its selective activity against Gram-positive bacteria make it a compound of interest for further investigation. However, the lack of quantitative data and detailed mechanistic studies represents a significant knowledge gap.

Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 values of this compound for its anti-inflammatory targets and the MIC values against a broader panel of bacterial strains.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound in both its therapeutic and potentially toxic effects.

  • Toxicology Profile: A thorough toxicological assessment, particularly focusing on hepatotoxicity, is essential before this compound can be considered for any therapeutic development.

  • In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of inflammation and bacterial infection.

A comprehensive understanding of the biological activity of this compound, balanced with a clear assessment of its toxicological profile, will be crucial in determining its true potential as a lead compound for drug discovery.

References

An In-Depth Technical Guide to the Biosynthetic Pathway of Retusine, an O-Methylated Flavonol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Retusine is an O-methylated flavonol, a class of flavonoids with significant biological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound (5-hydroxy-3,3′,4′,7-tetramethoxyflavone). While the complete pathway has not been fully elucidated in its native plant sources, such as Origanum vulgare and Ariocarpus retusus, this document outlines a putative pathway based on the well-established general flavonoid biosynthesis and the known regioselectivity of flavonoid O-methyltransferases (OMTs). This guide includes quantitative data on relevant enzymes, detailed experimental protocols for enzyme characterization, and visualizations of the biosynthetic and regulatory pathways to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The General Flavonoid Biosynthetic Pathway: Synthesis of the Precursor Quercetin (B1663063)

The biosynthesis of retusin (B192262) begins with the general phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites. The pathway starts with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce 4-coumaroyl-CoA. This intermediate is the entry point into the flavonoid biosynthetic pathway.

The core flavonoid structure is synthesized by chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a flavanone (B1672756). From naringenin, a series of hydroxylations and the introduction of a double bond in the C-ring, catalyzed by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), lead to the formation of the flavonol quercetin. Quercetin is the direct precursor for the biosynthesis of retusin.

Putative Biosynthetic Pathway of this compound from Quercetin

The conversion of quercetin to retusin involves a series of four O-methylation steps, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The precise sequence of these methylation events in vivo has not been definitively established. However, based on the substrate specificities of known flavonoid OMTs, a plausible stepwise pathway can be proposed. OMTs exhibit regioselectivity, meaning they transfer a methyl group to a specific hydroxyl group on the flavonoid backbone. The synthesis of retusin requires methylation at the 3, 7, 3', and 4' positions of quercetin.

One possible sequence of methylation is as follows:

  • Quercetin is methylated at the 3'-position by a flavonoid 3'-O-methyltransferase to yield isorhamnetin .

  • Isorhamnetin is then methylated at the 4'-position by a flavonoid 4'-O-methyltransferase to produce 3',4'-di-O-methylquercetin .

  • 3',4'-di-O-methylquercetin undergoes methylation at the 7-position, catalyzed by a flavonoid 7-O-methyltransferase, to form 3',4',7-tri-O-methylquercetin .

  • Finally, 3',4',7-tri-O-methylquercetin is methylated at the 3-position by a flavonoid 3-O-methyltransferase to produce retusin (5-hydroxy-3,3',4',7-tetramethoxyflavone) .

It is important to note that the order of these methylation steps may vary, and some OMTs may catalyze multiple methylation steps.

This compound Biosynthetic Pathway Quercetin Quercetin Isorhamnetin Isorhamnetin (3'-O-methylquercetin) Quercetin->Isorhamnetin 3'-OMT +SAM DiOMe_Quercetin 3',4'-di-O-methylquercetin Isorhamnetin->DiOMe_Quercetin 4'-OMT +SAM TriOMe_Quercetin 3',4',7-tri-O-methylquercetin DiOMe_Quercetin->TriOMe_Quercetin 7-OMT +SAM Retusin Retusin (5-hydroxy-3,3',4',7-tetramethoxyflavone) TriOMe_Quercetin->Retusin 3-OMT +SAM

A putative biosynthetic pathway for retusin from quercetin.

Quantitative Data: Enzyme Kinetics of Flavonoid O-Methyltransferases

While specific kinetic data for the enzymes in the retusin biosynthetic pathway are not available, the following table summarizes the kinetic parameters of several characterized flavonoid OMTs from different plant species acting on quercetin and related substrates. This data provides a reference for the potential efficiency of the enzymes involved in retusin biosynthesis.

EnzymeSource OrganismSubstrateKm (µM)kcat (s⁻¹)Reference
AtOMT1Arabidopsis thalianaQuercetin--
CrOMT2Catharanthus roseusMyricetin--[1]
CsOMT16Citrus sinensisQuercetin10.4 ± 1.20.18 ± 0.01[2][3]
PfOMT3Perilla frutescensKaempferol10.47 ± 1.020.16 ± 0.01[4]
MlOMTMusella lasiocarpaQuercetin--[5]

Note: "-" indicates that specific kinetic values were not provided in the cited literature, although activity was confirmed.

Experimental Protocols

The characterization of the enzymes involved in the retusin biosynthetic pathway is crucial for a complete understanding of its formation. Below are detailed protocols for the heterologous expression, purification, and functional analysis of a candidate flavonoid O-methyltransferase.

Heterologous Expression and Purification of a Flavonoid O-Methyltransferase

This protocol describes the expression of a plant OMT in Escherichia coli and its subsequent purification.[6]

  • Gene Cloning: The open reading frame of the candidate OMT gene is amplified by PCR from cDNA synthesized from a plant source known to produce retusin (e.g., Origanum vulgare). The PCR product is then cloned into an expression vector, such as pET-28a(+), which adds a polyhistidine (His)-tag to the recombinant protein for purification.

  • Transformation: The expression vector containing the OMT gene is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Protein Expression:

    • A single colony of transformed E. coli is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET vectors). The culture is grown overnight at 37°C with shaking.

    • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis:

    • The bacterial cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).

    • The cells are lysed by sonication on ice.

    • The cell lysate is clarified by centrifugation to remove cell debris.

  • Protein Purification:

    • The clarified supernatant containing the His-tagged OMT is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The His-tagged OMT is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein can be dialyzed against a storage buffer and stored at -80°C.

In Vitro Enzyme Assay for Flavonoid O-Methyltransferase Activity

This protocol is used to determine the activity and substrate specificity of the purified OMT.[7][8]

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL final volume) contains:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified recombinant OMT

    • 100 µM of the flavonoid substrate (e.g., quercetin, isorhamnetin) dissolved in DMSO

    • 500 µM S-adenosyl-L-methionine (SAM) as the methyl donor

  • Reaction Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30-37°C for 30-60 minutes.

  • Reaction Termination: The reaction is stopped by adding an equal volume of methanol (B129727) or by acidification.

  • Product Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the supernatant is analyzed by HPLC or LC-MS to identify and quantify the methylated flavonoid products.

HPLC Analysis of O-Methylated Flavonoids

This protocol describes a general method for the separation and detection of quercetin and its methylated derivatives.

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column and a UV-Vis or diode-array detector (DAD) is used.

  • Mobile Phase: A gradient of two solvents is typically used for separation:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic)

  • Detection: The eluting compounds are monitored at a wavelength where flavonoids absorb strongly, typically around 280 nm and 340-370 nm.

  • Quantification: The concentration of the products can be determined by comparing the peak areas to a standard curve generated with authentic standards of the methylated flavonoids.

Experimental Workflow cluster_0 Gene to Protein cluster_1 Functional Analysis Cloning OMT Gene Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Ni-NTA) Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay HPLC_Analysis HPLC/LC-MS Analysis Enzyme_Assay->HPLC_Analysis Kinetics Enzyme Kinetics Determination HPLC_Analysis->Kinetics

A general experimental workflow for OMT characterization.

Regulation of Flavonoid Biosynthesis: A Relevant Signaling Pathway

The biosynthesis of flavonoids, including the precursor of retusin, is tightly regulated at the transcriptional level. A key regulatory mechanism involves the formation of a protein complex known as the MBW complex. This complex consists of three types of transcription factors:

  • R2R3-MYB proteins

  • basic Helix-Loop-Helix (bHLH) proteins

  • WD40-repeat proteins

The specific combination of these transcription factors determines which structural genes of the flavonoid biosynthetic pathway are activated. The MBW complex binds to specific cis-regulatory elements in the promoters of the target genes, thereby initiating their transcription. Environmental signals, such as UV light and nutrient availability, can influence the expression and activity of the components of the MBW complex, thus modulating the production of flavonoids.

Flavonoid Regulation Env_Signals Environmental Signals (e.g., UV light) MYB R2R3-MYB Env_Signals->MYB bHLH bHLH Env_Signals->bHLH WD40 WD40 Env_Signals->WD40 MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WD40->MBW_Complex Flavonoid_Genes Flavonoid Biosynthesis Genes (CHS, CHI, F3H, FLS, OMTs) MBW_Complex->Flavonoid_Genes Transcriptional Activation Flavonoids Flavonoids (including Retusin) Flavonoid_Genes->Flavonoids Enzymatic Synthesis

References

Unveiling Retusine: A Technical Guide to its Discovery, Isolation, and Biological Implications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retusine, a pyrrolizidine (B1209537) alkaloid first identified in the mid-20th century, represents a class of natural compounds with significant biological activity. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, primarily from its natural source, Crotalaria retusa. Detailed experimental protocols, derived from foundational and subsequent scientific literature, are presented to aid in its extraction and purification. Furthermore, this document summarizes the current understanding of this compound's chemical properties and discusses its known biological effects, which are characteristic of pyrrolizidine alkaloids. While specific signaling pathways for this compound are not yet fully elucidated, the guide explores the general mechanisms of action for this class of compounds, providing a basis for future research into its specific molecular targets. All quantitative data has been consolidated into tables for clarity, and key experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid discovered in the plant Crotalaria retusa, a species known to produce a variety of these toxic secondary metabolites.[1][2][3] The initial isolation and characterization of this compound were reported in 1957 by C. C. J. Culvenor and L. W. Smith, marking a significant step in the study of alkaloids from this plant genus.[1] Pyrrolizidine alkaloids are known for their hepatotoxicity, which stems from the metabolic activation of the pyrrolizidine nucleus in the liver.[4] This guide aims to provide a detailed technical overview of this compound, from its historical discovery to the practical aspects of its isolation and the current understanding of its biological significance.

Discovery and Chemical Properties

The first successful isolation of this compound was from the seeds of Crotalaria retusa.[1] This pioneering work also identified other alkaloids present in the plant, including monocrotaline (B1676716) and retusamine.[1]

The chemical properties of this compound are summarized in the table below:

PropertyValueReference
Molecular Formula C₁₆H₂₅NO₅[1]
Hydrolysis Products Dihydroanhydromonocrotalic acid and an amino alcohol (likely hastanecine)[1]

Experimental Protocols: Isolation and Purification of this compound

The following protocols are based on the foundational work of Culvenor and Smith (1957) and subsequent modifications cited in the literature for the isolation of alkaloids from Crotalaria retusa.[1][2]

Extraction of Crude Alkaloids
  • Plant Material Preparation: Finely grind dried and powdered seeds of Crotalaria retusa.

  • Defatting: Extract the ground seeds with a non-polar solvent, such as petroleum ether or hexane, in a Soxhlet extractor for several hours to remove fats and oils.[2]

  • Alkaloid Extraction:

    • Air-dry the defatted material to remove residual solvent.

    • Extract the dried material with ethanol (B145695) in a Soxhlet extractor for an extended period (e.g., 16 hours) to solubilize the alkaloids.[2]

    • Alternatively, a maceration process with methanol (B129727) can be employed.

  • Concentration: Concentrate the ethanolic or methanolic extract under reduced pressure to obtain a crude alkaloid mixture.

Purification of this compound

The purification of individual alkaloids from the crude extract typically involves a combination of acid-base extraction and chromatographic techniques.

  • Acid-Base Extraction:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 10% HCl) and filter to remove non-alkaloidal material.

    • Basify the acidic solution to a pH of approximately 9 with a base such as sodium hydroxide.

    • Extract the free alkaloids into an immiscible organic solvent like chloroform.

    • Wash the combined organic extracts with distilled water until neutral.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate to yield the purified alkaloid fraction.

  • Chromatographic Separation:

    • Further separation and purification of this compound from the alkaloid mixture can be achieved using column chromatography or high-performance liquid chromatography (HPLC). The specific stationary and mobile phases would need to be optimized based on the polarity of this compound relative to other alkaloids in the mixture.

Quantitative Data

Biological Activity and Mechanism of Action

The biological activity of this compound is characteristic of pyrrolizidine alkaloids, which are known for their toxicity.[3][4]

Cytotoxicity

Studies on crude extracts of Crotalaria retusa have demonstrated cytotoxic effects against various cancer cell lines.[7] While these studies do not isolate the effect of this compound specifically, it is presumed to contribute to the overall cytotoxicity of the plant extracts.

General Mechanism of Pyrrolizidine Alkaloid Toxicity

The toxicity of pyrrolizidine alkaloids is primarily due to their metabolic activation in the liver by cytochrome P450 enzymes. This process converts the parent alkaloid into highly reactive pyrrolic esters. These electrophilic metabolites can then alkylate cellular macromolecules such as DNA and proteins, leading to cellular damage, necrosis, and genotoxicity.[4] This general mechanism is believed to be the basis for the hepatotoxicity observed with many pyrrolizidine alkaloids.

dot

Toxicity_Pathway cluster_liver Hepatocyte (Liver Cell) This compound This compound (Pyrrolizidine Alkaloid) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation ReactiveMetabolite Reactive Pyrrolic Metabolite (Electrophile) CYP450->ReactiveMetabolite Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveMetabolite->Macromolecules Alkylation CellDamage Cellular Damage (Hepatotoxicity) Macromolecules->CellDamage

Caption: General metabolic activation pathway of this compound leading to hepatotoxicity.

Experimental Workflows

The following diagram illustrates the general workflow for the isolation and purification of this compound from Crotalaria retusa.

dot

Isolation_Workflow Start Crotalaria retusa Seeds Grinding Grinding Start->Grinding Defatting Soxhlet Extraction (Petroleum Ether/Hexane) Grinding->Defatting AlkaloidExtraction Soxhlet Extraction (Ethanol/Methanol) Defatting->AlkaloidExtraction Concentration1 Concentration (Reduced Pressure) AlkaloidExtraction->Concentration1 CrudeExtract Crude Alkaloid Extract Concentration1->CrudeExtract AcidBase Acid-Base Extraction CrudeExtract->AcidBase PurifiedFraction Purified Alkaloid Fraction AcidBase->PurifiedFraction Chromatography Chromatography (e.g., HPLC) PurifiedFraction->Chromatography Isolatedthis compound Isolated this compound Chromatography->Isolatedthis compound

Caption: Workflow for the isolation and purification of this compound.

Conclusion and Future Directions

This compound, a pyrrolizidine alkaloid from Crotalaria retusa, has been known to the scientific community for over half a century. While its initial discovery and methods for its isolation have been established, there remain significant gaps in our understanding of this compound. Specifically, there is a need for more detailed quantitative analysis of its prevalence in Crotalaria species and a deeper investigation into its specific molecular targets and signaling pathways. The general toxicity of pyrrolizidine alkaloids is well-documented, but a more nuanced understanding of this compound's specific biological effects could provide valuable insights for toxicologists and drug development professionals. Future research should focus on utilizing modern analytical and molecular biology techniques to fully characterize the pharmacological and toxicological profile of this compound. This will not only enhance our fundamental knowledge of this natural product but also better inform risk assessments related to human and animal exposure to Crotalaria retusa.

References

Unveiling the Biological Landscape of 5-hydroxy-3,7,3',4'-tetramethoxyflavone (Retusin): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-3,7,3',4'-tetramethoxyflavone, a polymethoxyflavone (PMF) also known as Retusin, is a naturally occurring flavonoid found in various plant species, including those of the Citrus genus. As a member of the flavonoid family, Retusin is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological targets and mechanisms of action of 5-hydroxy-3,7,3',4'-tetramethoxyflavone and its structurally related compounds. The information presented herein is intended to support further research and drug development efforts by summarizing key findings, presenting available quantitative data, and outlining relevant experimental methodologies.

While specific data on Retusin is limited, this guide draws upon research conducted on closely related polymethoxyflavones to infer its likely biological activities and molecular targets. The presence of a 5-hydroxy group, in particular, has been shown to be a critical determinant of the biological activity of many flavonoids.

Core Biological Activities and Potential Targets

Based on studies of structurally similar polymethoxyflavones, the primary biological activities of 5-hydroxy-3,7,3',4'-tetramethoxyflavone are predicted to encompass anti-cancer and anti-inflammatory effects. The molecular mechanisms underlying these activities are multifaceted, involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and the inflammatory response.

Anticancer Activity

The anticancer potential of 5-hydroxy-polymethoxyflavones is a significant area of investigation. Studies on isomers and analogues of Retusin suggest that its biological targets in cancer likely involve proteins that regulate the cell cycle and programmed cell death (apoptosis).

Key Signaling Pathways in Cancer:

  • Cell Cycle Regulation: An isomer of Retusin, 5-hydroxy-3',4',6,7-tetramethoxyflavone, has been shown to induce G0/G1 phase cell cycle arrest in glioblastoma cell lines.[1] This suggests that Retusin may target key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and their associated cyclins. The 5-hydroxy group appears to be crucial for the enhanced inhibitory activity of these compounds on the growth of colon cancer cells when compared to their permethoxylated counterparts.[2]

  • Apoptosis Induction: The induction of apoptosis is a hallmark of many anticancer agents. While direct evidence for Retusin is pending, related 5-hydroxy PMFs have been shown to modulate the expression of key apoptotic proteins, including p21(Cip1/Waf1), CDK-2, CDK-4, phosphor-Rb, Mcl-1, and caspases 3 and 8.[2]

Quantitative Data on Related Compounds:

Due to the limited availability of quantitative data specifically for 5-hydroxy-3,7,3',4'-tetramethoxyflavone, the following table summarizes the activity of structurally similar compounds to provide a comparative context.

CompoundCell LineActivityIC50 / RI50 ValueReference
5-hydroxy-3',4',7-trimethoxyflavoneK562/BCRPDrug Resistance Reversal7.2 nM
5,7,3',4'-TetramethoxyflavoneMRP1 expressing cellsMRP1 Inhibition7.9 µM[3]
Anti-inflammatory Activity

Flavonoids are well-documented for their anti-inflammatory properties, and Retusin is expected to share these characteristics. The mechanism of action likely involves the inhibition of pro-inflammatory signaling pathways and the modulation of inflammatory mediators.

Key Signaling Pathways in Inflammation:

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2.[4]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response. Inhibition of MAPK signaling by flavonoids can lead to a reduction in the production of inflammatory mediators.[4]

Quantitative Data on Related Compounds:

CompoundAssayActivityIC50 ValueReference
Various Hydroxylated TetramethoxyflavonesCytochrome P450 InhibitionCYP Enzyme Inhibition0.15 to 108 µM[5]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of 5-hydroxy-3,7,3',4'-tetramethoxyflavone. The following sections provide generalized methodologies for key experiments based on studies of related flavonoids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., glioblastoma or colon cancer cell lines) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-hydroxy-3,7,3',4'-tetramethoxyflavone (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with 5-hydroxy-3,7,3',4'-tetramethoxyflavone at various concentrations for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

NF-κB Activation Assay (Western Blot)

This method is used to assess the effect of the compound on the activation of the NF-κB signaling pathway.

  • Cell Treatment: Pre-treat cells with 5-hydroxy-3,7,3',4'-tetramethoxyflavone before stimulating with an inflammatory agent (e.g., lipopolysaccharide - LPS).

  • Protein Extraction: Extract cytoplasmic and nuclear proteins from the cells.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phosphorylated IκBα, p65 subunit) and corresponding loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Visualizations

Signaling Pathways

anticancer_pathway Retusin 5-hydroxy-3,7,3',4'-tetramethoxyflavone CDKs CDKs/Cyclins Retusin->CDKs p21 p21 Retusin->p21 Caspases Caspases Retusin->Caspases Bcl2 Bcl-2 family Retusin->Bcl2 CellCycle Cell Cycle Progression Apoptosis Apoptosis CDKs->CellCycle p21->CDKs Caspases->Apoptosis Bcl2->Apoptosis

Caption: Putative anticancer signaling pathways of 5-hydroxy-3,7,3',4'-tetramethoxyflavone.

anti_inflammatory_pathway Retusin 5-hydroxy-3,7,3',4'-tetramethoxyflavone IKK IKK Retusin->IKK Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->Genes Activation

Caption: Postulated anti-inflammatory mechanism via the NF-κB signaling pathway.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_lines Cancer Cell Lines viability Cell Viability Assay (MTT) cell_lines->viability cell_cycle Cell Cycle Analysis viability->cell_cycle animal_model Animal Model (e.g., Xenograft) viability->animal_model apoptosis Apoptosis Assay cell_cycle->apoptosis western_blot Western Blot (Target Proteins) apoptosis->western_blot treatment Compound Administration animal_model->treatment tumor_growth Tumor Growth Measurement treatment->tumor_growth toxicity Toxicity Assessment tumor_growth->toxicity

Caption: General experimental workflow for assessing anticancer activity.

Conclusion

5-hydroxy-3,7,3',4'-tetramethoxyflavone (Retusin) represents a promising natural compound with potential therapeutic applications, particularly in the fields of oncology and inflammation. While direct experimental data on its biological targets and mechanisms of action are currently sparse, research on structurally related polymethoxyflavones provides a strong foundation for future investigations. The presence of the 5-hydroxy group is anticipated to be a key contributor to its bioactivity. Further in-depth studies are warranted to elucidate the specific molecular targets of Retusin, quantify its efficacy in various disease models, and establish detailed pharmacological profiles. The experimental protocols and conceptual signaling pathways outlined in this guide serve as a valuable resource for researchers embarking on the exploration of this intriguing flavonoid.

References

An In-depth Technical Guide to Retusine in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Retusine, a pyrrolizidine (B1209537) alkaloid found in various plant species, notably within the Crotalaria genus, has a long history of use in traditional medicine across various cultures. This technical guide provides a comprehensive overview of this compound, focusing on its applications in traditional medicine, its physicochemical properties, and the available scientific evidence regarding its pharmacological activities and underlying mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the complex biological processes involved.

Traditional and Ethnomedicinal Uses of Crotalaria retusa (Source of this compound)

Crotalaria retusa L., commonly known as rattleweed or devil's bean, is a plant species with a rich history of use in traditional medicine across Asia and Africa.[1][2] Various parts of the plant, including the roots, leaves, seeds, and flowers, have been utilized to prepare remedies for a wide range of ailments.[1][3]

Ethnomedicinal data indicates the use of Crotalaria retusa for treating conditions such as skin diseases (eczema, scabies, impetigo), fever, cough, dyspepsia, cardiac disorders, stomatitis, and diarrhea.[1][3] In some traditions, powdered seeds are mixed with milk to enhance physical strength.[1] A decoction of the whole plant is used for bathing to treat scabies, and an infusion is used to prevent skin infections in children.[1][2] In Northern Nigeria, the powdered plant is used for stomach colic and flatulence.[2] A study in Burkina Faso revealed that the most cited traditional use was for congenital syphilis (72.5% of respondents), followed by malaria and hallucinations (7.5% each).[4][5] The whole plant is the most commonly used part, and a decoction is the primary method of preparation, administered as a purgative, drink, or bath.[4][5]

It is crucial to note that while Crotalaria retusa has a history of medicinal use, it also contains toxic pyrrolizidine alkaloids, including this compound, which can cause significant harm if not used with extreme caution.[2][4][5]

Table 1: Traditional Uses of Crotalaria retusa

Plant Part UsedPreparation MethodTraditional UseGeographic Region/Community
Whole PlantDecoctionBathing for scabiesNorthern Nigeria[2]
Whole PlantDecoctionPurgative, drink, bath for congenital syphilis, malaria, hallucinationsBurkina Faso[4][5]
Roots-HemoptysisNot specified[1]
SeedsPowdered, mixed with milkIncreasing body strength, skin diseasesNot specified[1][3]
Flowers, LeavesDecoctionSoothing a coldNot specified[1]
LeavesMixed with C. quinquefolia, consumed or applied externallyFever, scabies, lung afflictions, impetigoNot specified[2]

Physicochemical Properties of this compound

This compound is a macrocyclic pyrrolizidine alkaloid. Its chemical and physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₅NO₅
Molecular Weight 311.38 g/mol
IUPAC Name (1R,4R,5S,6R,10R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.0¹³,¹⁶]hexadecane-3,7-dione
CAS Number 480-86-4
Appearance Solid powder
Solubility Soluble in DMSO
Storage Dry, dark, at 0-4 °C for short term or -20 °C for long term

Experimental Protocols

This section details the methodologies for key experiments related to the extraction, isolation, and pharmacological evaluation of compounds from Crotalaria retusa, including this compound.

Extraction and Fractionation of Crotalaria retusa

A common method for extracting and fractionating compounds from Crotalaria retusa involves the use of a hydroethanolic solution followed by liquid-liquid partitioning.

Protocol: Hydroethanolic Extraction and Fractionation [3]

  • Preparation of Plant Material: The dried and powdered plant material (e.g., stems) of Crotalaria retusa is used.

  • Extraction: A 50% hydroethanolic (ethanol:water, 50:50 v/v) extract is prepared by suspending 50 g of the powdered plant material in 500 mL of the solvent. The mixture is then subjected to cold maceration for 24 hours at room temperature on a shaker.

  • Filtration and Concentration: The extract is filtered through cotton wool and then concentrated using a rotary evaporator. The concentrated extract is subsequently freeze-dried.

  • Fractionation:

    • 2.5 g of the crude hydroethanolic extract is dissolved in 25 mL of 50% ethanolic solution.

    • The solution is successively partitioned in a separating funnel with 50 mL of petroleum ether. The petroleum ether fraction is collected.

    • The remaining aqueous layer is then partitioned with 50 mL of chloroform (B151607). The chloroform fraction is collected.

    • Finally, the aqueous layer is partitioned with 50 mL of ethyl acetate (B1210297). The ethyl acetate fraction is collected.

    • The remaining aqueous portion is designated as the hydroethanolic fraction.

G plant Powdered Crotalaria retusa extraction Cold Maceration (50% Ethanol, 24h) plant->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Hydroethanolic Extract filtration->crude_extract dissolution Dissolve in 50% Ethanol crude_extract->dissolution partition1 Liquid-Liquid Partition (Petroleum Ether) dissolution->partition1 pet_ether Petroleum Ether Fraction partition1->pet_ether Organic Phase partition2 Liquid-Liquid Partition (Chloroform) partition1->partition2 Aqueous Phase chloroform Chloroform Fraction partition2->chloroform Organic Phase partition3 Liquid-Liquid Partition (Ethyl Acetate) partition2->partition3 Aqueous Phase ethyl_acetate Ethyl Acetate Fraction partition3->ethyl_acetate Organic Phase aqueous Hydroethanolic Fraction partition3->aqueous Aqueous Phase

Extraction and Fractionation Workflow
Cytotoxicity Assays

Cytotoxicity is a key parameter to assess the potential therapeutic and toxic effects of a compound. The MTT and Resazurin (B115843) assays are commonly used colorimetric methods.

Protocol: MTT Assay for Cell Viability [6]

  • Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Add various concentrations of the compound to the wells. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol: Resazurin-Based Viability Assay [7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Resazurin Addition: After the treatment incubation period, add resazurin solution to each well.

  • Incubation: Incubate the plate for a period that allows for the conversion of resazurin to the fluorescent resorufin (B1680543) (this time may need to be optimized for the specific cell line).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Anti-inflammatory Assays

The anti-inflammatory potential of a compound can be assessed through various in vitro and in vivo models.

Protocol: Inhibition of Protein Denaturation Assay (in vitro) [8]

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test extract.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heating: Heat the samples at 70°C for 5 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Protocol: Carrageenan-Induced Paw Edema in Rats (in vivo) [8]

  • Animal Grouping and Administration: Divide the animals (e.g., Wistar rats) into groups and administer the test compound or vehicle orally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema.

Apoptosis Assays

Apoptosis, or programmed cell death, is a crucial mechanism in many physiological and pathological processes.

Protocol: Caspase-3/7 Activation Assay [9]

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration.

  • Assay: Use a commercially available caspase-3/7 activity assay kit. This typically involves lysing the cells and adding a substrate that produces a fluorescent or colorimetric signal upon cleavage by active caspase-3/7.

  • Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Quantify the fold-increase in caspase-3/7 activity compared to the untreated control.

Protocol: PARP Cleavage Western Blot Analysis [10]

  • Cell Lysis: After treatment with the test compound, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for full-length PARP and cleaved PARP.

  • Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.

  • Analysis: Analyze the band intensities to determine the extent of PARP cleavage.

Pharmacological Activities and Mechanisms of Action

While research specifically on this compound is limited, studies on Crotalaria retusa extracts and other pyrrolizidine alkaloids provide insights into its potential pharmacological activities. The plant extracts have shown a range of properties including anti-inflammatory, antinociceptive, and cytotoxic effects.[3]

Anti-inflammatory and Antinociceptive Activity

Extracts of Crotalaria retusa have demonstrated anti-inflammatory and antinociceptive properties.[3] The proposed mechanisms often involve the modulation of inflammatory signaling pathways. While direct evidence for this compound is scarce, many natural compounds exert their anti-inflammatory effects by targeting the NF-κB and MAPK signaling pathways.

Potential Anti-inflammatory Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates DNA DNA NFkB_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription This compound This compound This compound->IKK inhibits (potential) This compound->NFkB inhibits (potential) This compound->p38 inhibits (potential) This compound->JNK inhibits (potential) This compound->ERK inhibits (potential)

Potential Anti-inflammatory Signaling
Cytotoxicity and Apoptosis

Hydroethanolic extracts of Crotalaria retusa have been shown to induce cytotoxicity in a dose-dependent manner against various cancer cell lines.[11] The mechanism of cell death is often through the induction of apoptosis. Pyrrolizidine alkaloids, as a class, are known to induce both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.

Apoptosis Signaling Pathways

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD Procaspase8 Pro-caspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP This compound This compound This compound->Bax activates (potential) This compound->Bcl2 inhibits (potential)

Apoptosis Signaling Pathways

Future Directions and Conclusion

This compound and the plant it is derived from, Crotalaria retusa, present a dual profile of therapeutic potential and significant toxicity. The long history of its use in traditional medicine suggests that there may be safe and effective ways to utilize its properties, possibly through specific preparation methods or in combination with other botanicals that mitigate its toxicity.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Isolation and Characterization: Development of standardized and efficient protocols for the isolation and purification of this compound is essential for conducting rigorous pharmacological studies.

  • Mechanism of Action: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for understanding its therapeutic effects and potential side effects.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound could lead to the development of new compounds with improved therapeutic indices.

  • Toxicology: In-depth toxicological studies are necessary to determine safe dosage ranges and to understand the mechanisms of its toxicity, particularly its well-documented hepatotoxicity.

References

Pharmacological Profile of Retrorsine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Retusine" is ambiguous in scientific literature, referring to at least two distinct molecules with limited pharmacological data. This guide focuses on Retrorsine (B1680556) , a structurally related and extensively studied pyrrolizidine (B1209537) alkaloid, to provide a comprehensive pharmacological profile relevant to researchers and drug development professionals, particularly from a toxicological perspective.

Introduction

Retrorsine (CAS: 480-54-6) is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, particularly of the Senecio genus.[1][2] PAs are known for their hepatotoxic, genotoxic, and carcinogenic properties.[3][4][5] Retrorsine itself is a pro-toxin, requiring metabolic activation to exert its cytotoxic effects.[4][6] This document provides a detailed overview of its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by experimental data and protocols.

Mechanism of Action

The toxicity of retrorsine is not mediated by the parent compound but by its reactive metabolites. The primary mechanism involves bioactivation in the liver by cytochrome P450 (CYP) enzymes.[4][6]

  • Metabolic Activation: Retrorsine is oxidized by hepatic CYPs (primarily CYP3A isoforms, with contributions from CYP2B and CYP2C) into highly reactive pyrrolic esters, specifically dehydroretrorsine (B1670206) (DHR).[7]

  • Macromolecular Adduct Formation: DHR is a potent electrophile that readily binds to cellular macromolecules. It can form covalent adducts with DNA and proteins, leading to cellular damage.[6][8][9]

  • Genotoxicity and Cytotoxicity: The formation of DHR-derived DNA adducts is considered a key initiating event for the mutagenic and carcinogenic effects of retrorsine.[8][10] Protein adducts contribute to cytotoxicity and disruption of cellular function, ultimately leading to hepatocyte injury and sinusoidal obstruction syndrome.[6][9][11]

Signaling Pathway Diagram

Retrorsine Metabolic Activation cluster_liver Hepatocyte cluster_cyp CYP450 Metabolism cluster_damage Cellular Damage Retrorsine Retrorsine (Pro-toxin) CYP3A4 CYP3A4, 2B, 2C Retrorsine->CYP3A4 Oxidation Detox Detoxification (e.g., N-oxidation, Hydrolysis) Retrorsine->Detox DHR Dehydroretrorsine (DHR) (Reactive Pyrrolic Metabolite) CYP3A4->DHR GSH_Conj GSH Conjugation DHR->GSH_Conj DNA DNA DHR->DNA Alkylation Protein Cellular Proteins DHR->Protein Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Leads to Cytotoxicity Cytotoxicity Protein_Adducts->Cytotoxicity Leads to

Caption: Metabolic activation pathway of Retrorsine in hepatocytes.

Pharmacodynamics

The pharmacodynamic effects of retrorsine are primarily toxicological, characterized by dose-dependent cytotoxicity and genotoxicity, with the liver being the main target organ.

Table 1: In Vitro Cytotoxicity of Retrorsine
Cell LineAssayEndpointValueReference
Primary Mouse HepatocytesCytotoxicity AssayIC50148 µM[3]
Primary Rat HepatocytesCytotoxicity AssayIC50153 µM[3]
MDCK-hOCT1MPP+ UptakeIC50 (for OCT1 inhibition)2.25 ± 0.30 µM[12]
HSEC-CYP3A4Cell ViabilitySignificant Reduction60-240 µM (24h)[2][9]
HepG2MTT AssayIC20~0.3 mM[11]
Table 2: In Vivo Toxicological Data for Retrorsine
SpeciesAdministrationDoseEffectReference
Rati.p.30 mg/kgImpaired liver regeneration, block in G1/S and G2/M cell cycle phases[2][9]
RatOral gavage50 mg/kgFormation of metabolic pyrroles bound to liver and lung[13]
MouseOral gavage40 mg/kgPeak formation of liver DNA and protein adducts at ~6 hours[14]
RatOral gavage3.3 mg/kg/day for 28 daysInduction of DNA damage and activation of DNA repair pathways (NER, BER)[10]

Pharmacokinetics

Retrorsine is absorbed from the gastrointestinal tract and requires hepatic metabolism for both bioactivation and detoxification.

Table 3: Pharmacokinetic Parameters of Retrorsine
SpeciesParameterValueNotesReference
GeneralIntestinal Absorption78%High absorption fraction[1][3]
GeneralPlasma Protein Unbound Fraction60%High unbound fraction[1][3]
RatHepatic Metabolic Clearance~4-fold higher than mouseIndicates faster metabolism in rats[1][3]
MouseTotal Clearance ContributionRenal Excretion: 25%Significant renal clearance[3]
RatTotal Clearance ContributionRenal Excretion: 16%Significant renal clearance[3]
Human (Predicted)Elimination from Body99.99% after 17 hoursPBTK model prediction[15]
Human (Predicted)Elimination RouteLiver Metabolism: 79%PBTK model prediction[15]
Table 4: In Vitro Metabolism Rates of Retrorsine
SystemMetaboliteFormation RateConditionsReference
Rat Liver Microsomes (F344)DHP4.8 ± 0.1 nmol/mg/min-[8][16]
Rat Liver Microsomes (F344)Retrorsine-N-oxide17.6 ± 0.5 nmol/mg/minDetoxification pathway[8][16]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay in Primary Hepatocytes

This protocol is adapted from methodologies used to assess the acute liver toxicity of retrorsine.[3]

  • Hepatocyte Isolation: Primary hepatocytes are isolated from mice or rats using a two-step collagenase perfusion method.

  • Cell Seeding: Isolated hepatocytes are seeded onto collagen-coated plates (e.g., 96-well plates) at a suitable density. Cells are allowed to attach for 3 hours in culture medium.

  • Compound Exposure: After attachment, the medium is replaced with fresh medium containing various concentrations of retrorsine. A vehicle control (e.g., DMSO) is included. Cells are incubated for 48 hours.

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, which measures mitochondrial dehydrogenase activity.

  • Data Analysis: Absorbance is read using a plate reader. The results are expressed as a percentage of the vehicle control, and the IC50 value (the concentration causing 50% inhibition of cell viability) is calculated using non-linear regression analysis.

Protocol: Liver Microsomal Metabolism and DNA Adduct Formation

This protocol describes the in vitro bioactivation of retrorsine and the detection of its DNA adducts, based on methods from Wang et al. (2005).[8][16]

  • Microsome Preparation: Liver microsomes are prepared from untreated or dexamethasone-treated (to induce CYP3A) F344 rats via differential centrifugation.

  • Incubation Mixture: A typical incubation mixture (e.g., 1 ml total volume) contains:

    • Phosphate buffer (pH 7.4)

    • NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Calf thymus DNA (as a substrate for adduct formation)

    • Liver microsomal protein (e.g., 2 mg)

    • Retrorsine (dissolved in a suitable solvent)

  • Reaction: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C for a set time (e.g., 30-60 minutes).

  • DNA Isolation: Following incubation, the DNA is isolated from the mixture using phenol-chloroform extraction and ethanol (B145695) precipitation.

  • DNA Adduct Analysis: The isolated DNA is enzymatically digested to nucleotides. The DHP-derived DNA adducts are then detected and quantified using a sensitive technique like ³²P-postlabeling followed by HPLC analysis.

Experimental Workflow Diagram

DNA Adduct Analysis Workflow start Start: Liver Microsomes + Retrorsine + DNA incubation Incubate at 37°C with NADPH System start->incubation extraction Phenol-Chloroform Extraction incubation->extraction precipitation Ethanol Precipitation of DNA extraction->precipitation digestion Enzymatic Digestion to Nucleotides precipitation->digestion labeling ³²P-Postlabeling digestion->labeling hplc HPLC Separation and Quantification labeling->hplc end End: DNA Adduct Levels hplc->end

Caption: Workflow for in vitro analysis of Retrorsine-DNA adducts.

References

An In-depth Technical Guide to Retusine Derivatives: Synthesis, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retusine, a macrocyclic pyrrolizidine (B1209537) alkaloid (PA) isolated from plants of the Crotalaria genus, represents a compelling scaffold for the development of novel therapeutic agents. While the biological activities of the broader PA class are well-documented, a detailed exploration of this compound and its synthetic derivatives has been limited. This technical guide consolidates the current understanding of this compound, its structural features, and the known biological activities of related pyrrolizidine alkaloids. It further provides a comprehensive overview of synthetic strategies, detailed experimental protocols for biological evaluation, and an examination of the key signaling pathways modulated by this class of compounds. The following sections will delve into the synthesis of potential this compound derivatives, their putative functions, and the methodologies required to validate their therapeutic efficacy, with a focus on their potential as anticancer and anti-inflammatory agents.

Introduction to this compound and Pyrrolizidine Alkaloids

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species, most notably Crotalaria retusa.[1][2] PAs are a diverse group of heterocyclic secondary metabolites characterized by a bicyclic necine base esterified with one or more necic acids.[3][4][5] The structure of the necine base and the nature of the necic acid esters are key determinants of their biological activity and toxicity.[5]

This compound itself is a macrocyclic diester PA, a structural class known for its significant biological effects. While many PAs are recognized for their hepatotoxicity, which has historically limited their clinical development, there is growing interest in harnessing their potent cytotoxic and anti-inflammatory properties for therapeutic applications, particularly in oncology.[6] The central hypothesis is that targeted derivatization of the this compound scaffold can lead to analogues with enhanced therapeutic indices, maximizing efficacy while minimizing off-target toxicity.

Synthesis of this compound Derivatives

While the direct synthesis of a wide array of this compound derivatives is not extensively reported in the literature, the synthesis of the core pyrrolizidine structure and the derivatization of other PAs provide a solid foundation for accessing novel this compound analogues. General strategies for PA synthesis include proline-based synthesis, intramolecular cyclization, and [3+2] cycloaddition reactions.[3]

General Synthetic Strategies for the Pyrrolizidine Core

The synthesis of the pyrrolizidine core is a critical first step. A representative strategy often begins with a chiral starting material like L-proline to establish the desired stereochemistry.[3]

Experimental Protocol: Synthesis of a Pyrrolizidine Alkaloid Core from L-proline [3]

  • Protection: The carboxylic acid and amine functionalities of L-proline are protected using standard protecting groups (e.g., Boc-anhydride for the amine and conversion to a methyl ester for the carboxylic acid).

  • Reduction: The protected proline ester is reduced to the corresponding alcohol using a reducing agent such as Lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF).

  • Activation and Cyclization: The resulting alcohol is activated, for instance, by conversion to a mesylate using mesyl chloride and a base like triethylamine. This is followed by intramolecular nucleophilic substitution to form the bicyclic pyrrolizidine core.

  • Deprotection and Functionalization: The protecting groups are removed to yield the core structure, which can then be further functionalized.

Proposed Derivatization of this compound

Given the structure of this compound, several positions on the molecule could be targeted for derivatization to modulate its biological activity. Modifications could include:

  • Modification of the Necic Acid Moiety: Altering the ester side chains could influence the compound's lipophilicity, steric hindrance, and interaction with biological targets.

  • Modification of the Necine Base: While more synthetically challenging, modifications to the core pyrrolizidine ring system could fundamentally alter the molecule's properties.

  • Introduction of Functional Groups: Adding specific functional groups could enable targeted delivery or alter the mechanism of action.

Biological Functions of Pyrrolizidine Alkaloids and Potential of this compound Derivatives

The biological activities of PAs are diverse, with the most relevant for therapeutic development being their anticancer and anti-inflammatory effects.[6][7][8]

Anticancer Activity

The anticancer properties of many PAs stem from their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters.[9] These metabolites are potent alkylating agents that can form adducts with DNA and proteins, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [10]

  • Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., a this compound derivative) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Table 1: Cytotoxicity of Representative Pyrrolizidine Alkaloids against HepG2 Cells [10]

Pyrrolizidine AlkaloidAssayIC20 (mM)
ClivorineMTT0.013 ± 0.004
RetrorsineMTT0.27 ± 0.07
PlatyphyllineMTT0.85 ± 0.11
Anti-inflammatory Activity

Several PAs have demonstrated anti-inflammatory properties.[7][11] The mechanism of action is thought to involve the modulation of key inflammatory signaling pathways, such as the inhibition of nitric oxide (NO) production and the regulation of cytokine expression.[11][12]

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages [7]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite (B80452) Assay (Griess Test): After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibition of NO production is calculated by comparing the nitrite concentrations in treated versus untreated, LPS-stimulated cells.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound derivatives is crucial for their rational design and development.

Apoptosis Induction Pathway

The cytotoxic effects of PAs are often mediated through the induction of apoptosis. This can occur via both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5]

  • Extrinsic Pathway: Involves the activation of death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8.

  • Intrinsic Pathway: Triggered by cellular stress (e.g., DNA damage), leading to the release of cytochrome c from the mitochondria, formation of the apoptosome, and activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining [8]

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC DISC Death Receptors->DISC Ligand binding Pro-caspase-8 Pro-caspase-8 DISC->Pro-caspase-8 Recruitment Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 DNA Damage (PA) DNA Damage (PA) Mitochondrion Mitochondrion DNA Damage (PA)->Mitochondrion Stress signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Anti_Inflammatory_Pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory Stimulus (e.g., LPS)->IKK Activates This compound Derivative This compound Derivative This compound Derivative->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates transcription Pro-inflammatory Genes (NO, Cytokines) Pro-inflammatory Genes (NO, Cytokines)

References

The Central Role of Reticuline in Plant Alkaloid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The query for "Retusine" has been interpreted as a likely reference to "Reticuline," a pivotal and extensively studied alkaloid in plant metabolism. While a compound named this compound exists, it is sparsely documented in scientific literature regarding its metabolic significance.[1][2][3] Another similarly named compound, Retusin, is a type of flavonoid.[4][5] This guide will therefore focus on Reticuline, a central intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs).[6][7]

Reticuline stands as a critical branch-point intermediate in the metabolic pathways of numerous plant species, leading to the formation of a wide variety of pharmacologically important alkaloids, including morphine and codeine.[7][8][9] This technical guide provides an in-depth overview of Reticuline's role in plant metabolism, tailored for researchers, scientists, and drug development professionals.

Quantitative Data on Reticuline Biosynthesis

The biosynthesis of Reticuline is a multi-step enzymatic process. The efficiency of this pathway and the accumulation of its products can vary significantly between plant species and even different tissues within the same plant. Below are tables summarizing the key enzymes involved and the yields of Reticuline and its derivatives in various systems.

Table 1: Key Enzymes in the Biosynthesis of (S)-Reticuline

Enzyme NameAbbreviationFunctionCofactors/Substrates
Norcoclaurine synthaseNCSCatalyzes the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine.Dopamine, 4-HPAA
Norcoclaurine 6-O-methyltransferase6OMTMethylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.S-adenosylmethionine (SAM)
Coclaurine N-methyltransferaseCNMTN-methylates (S)-coclaurine to yield (S)-N-methylcoclaurine.S-adenosylmethionine (SAM)
N-methylcoclaurine 3'-hydroxylaseNMCH / CYP80BA cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position.NADPH, O₂
3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase4'OMTMethylates the 4'-hydroxyl group of 3'-hydroxy-N-methyl-(S)-coclaurine to form (S)-reticuline.[8]S-adenosylmethionine (SAM)
Reticuline N-methyltransferaseRNMTN-methylates (S)-reticuline to form a quaternary amine, a step towards magnoflorine (B1675912) biosynthesis.[10]S-adenosylmethionine (SAM)
Reticuline oxidase (Berberine bridge enzyme)BBECatalyzes the conversion of (S)-reticuline to (S)-scoulerine, a precursor for protoberberine and benzophenanthridine alkaloids.[11][12]O₂
1,2-Dehydroreticuline synthaseDRSOxidizes (S)-reticuline to 1,2-dehydroreticuline.[13]-
1,2-Dehydroreticulinium reductaseDRRReduces 1,2-dehydroreticulinium to (R)-reticuline, a key step for morphinan (B1239233) alkaloid biosynthesis.[8]NADPH

Table 2: Production of Reticuline and Derivatives in Engineered Systems

Organism/SystemProductTiter/YieldReference
Engineered Escherichia coli(S)-Reticuline55 mg/L[7]
Engineered Escherichia coli(S)-Reticuline46.0 mg/L[14]
Engineered Escherichia coli (improved system)(S)-Reticuline677 mg/L[15]
Engineered Saccharomyces cerevisiaeMagnoflorine (from dopamine)7.2 mg/L[7]
Engineered Saccharomyces cerevisiaeScoulerine (from dopamine)8.3 mg/L[7]

Signaling Pathways and Metabolic Maps

The biosynthetic pathway to Reticuline and its subsequent conversion into various alkaloid classes are complex and tightly regulated. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

(S)-Reticuline Biosynthesis Pathway

The following diagram outlines the enzymatic steps leading to the synthesis of (S)-Reticuline from the primary metabolite L-Tyrosine.

Reticuline_Biosynthesis cluster_tyrosine From L-Tyrosine cluster_reticuline_pathway Reticuline Synthesis L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenyl- acetaldehyde (4-HPAA) L-Tyrosine->4-Hydroxyphenylacetaldehyde Multiple steps Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase S-Norcoclaurine (S)-Norcoclaurine Dopamine->S-Norcoclaurine NCS 4-Hydroxyphenylacetaldehyde->S-Norcoclaurine S-Coclaurine (S)-Coclaurine S-Norcoclaurine->S-Coclaurine 6OMT S-N-Methylcoclaurine (S)-N-Methylcoclaurine S-Coclaurine->S-N-Methylcoclaurine CNMT 3'-hydroxy-N-methyl-(S)-coclaurine 3'-hydroxy-N-methyl- (S)-coclaurine S-N-Methylcoclaurine->3'-hydroxy-N-methyl-(S)-coclaurine CYP80B S-Reticuline (S)-Reticuline 3'-hydroxy-N-methyl-(S)-coclaurine->S-Reticuline 4'OMT

Caption: Biosynthesis pathway of (S)-Reticuline from L-Tyrosine.

Central Role of Reticuline as a Branch-Point Intermediate

(S)-Reticuline and its enantiomer (R)-Reticuline are precursors to a wide range of benzylisoquinoline alkaloids. This diagram illustrates the divergence of metabolic pathways from this central intermediate.

Reticuline_Branchpoint cluster_protoberberine Protoberberine Alkaloids cluster_benzophenanthridine Benzophenanthridine Alkaloids cluster_aporphine Aporphine Alkaloids cluster_morphinan Morphinan Alkaloids S_Reticuline (S)-Reticuline S_Scoulerine (S)-Scoulerine S_Reticuline->S_Scoulerine BBE Magnoflorine Magnoflorine S_Reticuline->Magnoflorine RNMT, multiple steps R_Reticuline (R)-Reticuline S_Reticuline->R_Reticuline DRS, DRR (Isomerization) Berberine Berberine S_Scoulerine->Berberine Multiple steps Sanguinarine Sanguinarine S_Scoulerine->Sanguinarine Multiple steps Salutaridine Salutaridine R_Reticuline->Salutaridine Salutaridine synthase Thebaine Thebaine Salutaridine->Thebaine Multiple steps Morphine Morphine Thebaine->Morphine Multiple steps

Caption: Reticuline as a key branch-point in alkaloid biosynthesis.

Experimental Protocols

The study of Reticuline and its metabolic pathways involves a range of biochemical and analytical techniques. Below is a generalized protocol for the extraction and analysis of Reticuline from plant material.

Protocol: Extraction and LC-MS/MS Analysis of Reticuline

1. Objective: To extract and quantify Reticuline from plant tissue (e.g., leaves, roots) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

2. Materials:

  • Plant tissue (fresh or lyophilized)

  • Liquid nitrogen

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Water (LC-MS grade)

  • Reticuline standard

  • Mortar and pestle or tissue homogenizer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

  • LC-MS/MS system with a C18 column

3. Extraction Procedure: a. Weigh approximately 100 mg of fresh plant tissue or 10 mg of lyophilized tissue. b. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer. d. Transfer the powder to a microcentrifuge tube and add 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid). e. Vortex the mixture vigorously for 1 minute. f. Sonicate the sample in a water bath for 20 minutes. g. Centrifuge the sample at 14,000 x g for 15 minutes at 4°C. h. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. LC-MS/MS Analysis: a. Chromatographic Separation:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient might start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Mass Spectrometry Detection:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for Reticuline (e.g., m/z 330 -> 192). The exact transitions should be optimized using a pure standard.
  • Data Analysis: Quantify Reticuline by comparing the peak area from the sample to a standard curve generated from serial dilutions of the Reticuline standard.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of Reticuline in plant samples.

Experimental_Workflow Sample_Collection Plant Tissue Sampling Homogenization Cryogenic Homogenization Sample_Collection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Processing & Quantification LCMS->Data_Analysis Interpretation Biological Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for Reticuline analysis.

This guide provides a foundational understanding of Reticuline's pivotal role in plant secondary metabolism. The provided data, pathways, and protocols serve as a valuable resource for researchers investigating the biosynthesis and physiological functions of benzylisoquinoline alkaloids.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Retusine from Pogostemon cablin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pogostemon cablin (Blanco) Benth., commonly known as patchouli, is a medicinal and aromatic herb renowned for its essential oil. Beyond its volatile components, P. cablin is a rich source of non-volatile bioactive compounds, including a variety of flavonoids.[1][2] Among these is Retusine, a flavonoid that has been identified as one of the chemical constituents of the herb.[1] These application notes provide a detailed protocol for the extraction and isolation of this compound from the dried aerial parts of Pogostemon cablin, based on established methodologies for flavonoid extraction from plant materials.

Data Presentation

ParameterValueReference
Plant MaterialDried Leaves of Pogostemon cablin[3]
Extraction SolventEthanol (B145695)[3]
Total Flavonoid Content280.12 ± 2.04 mg quercetin (B1663063) equivalent/g of dry plant extract[3]

Experimental Protocols

This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from Pogostemon cablin.

1. Materials and Reagents:

  • Dried and powdered aerial parts of Pogostemon cablin

  • Ethanol (95%)

  • Methanol (B129727)

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Distilled water

  • Silica (B1680970) gel (for column chromatography, 70-230 mesh)

  • Sephadex LH-20

  • Analytical grade solvents for HPLC

  • Rotary evaporator

  • Chromatography columns

  • Fraction collector

  • HPLC system (preparative and analytical)

2. Protocol for Extraction and Isolation of this compound:

Step 1: Maceration and Extraction

  • Weigh 1 kg of dried, powdered aerial parts of Pogostemon cablin.

  • Place the powdered plant material in a large container and add 10 L of 95% ethanol.

  • Allow the mixture to macerate at room temperature for 72 hours with occasional stirring.

  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.

  • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

Step 2: Solvent Partitioning and Fractionation

  • Suspend the crude ethanol extract in 1 L of distilled water.

  • Transfer the aqueous suspension to a large separatory funnel.

  • Perform liquid-liquid partitioning by successively extracting with solvents of increasing polarity.

  • First, extract with n-hexane (3 x 1 L) to remove non-polar compounds like lipids and chlorophyll. Combine the n-hexane fractions.

  • Next, extract the remaining aqueous layer with ethyl acetate (3 x 1 L). Flavonoids like this compound are expected to partition into this fraction. Combine the ethyl acetate fractions.

  • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator to yield the crude flavonoid-rich extract.

Step 3: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of chloroform-methanol).

    • Dissolve the crude flavonoid-rich extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing methanol concentration.

    • Collect fractions and monitor them using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., UV light or an anisaldehyde-sulfuric acid spray reagent).

    • Pool the fractions that show similar TLC profiles and are suspected to contain the target compound.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, subject the pooled fractions to column chromatography on Sephadex LH-20, using methanol as the eluent. This step helps in separating compounds based on their molecular size and polarity.

    • Collect and monitor fractions as described above.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification step can be performed using a preparative HPLC system.

    • Dissolve the semi-purified fraction in the mobile phase and inject it into the HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile-water) to achieve high-resolution separation.

    • Collect the peak corresponding to this compound.

Step 4: Structure Elucidation

  • The identity and purity of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with literature data for this compound.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow Plant Dried & Powdered Pogostemon cablin Extraction Maceration with 95% Ethanol Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Ethanol Extract Filtration->CrudeExtract Partitioning Solvent Partitioning (Water Suspension) CrudeExtract->Partitioning HexaneFraction n-Hexane Fraction (Discarded) Partitioning->HexaneFraction Non-polar EtOAcFraction Ethyl Acetate Fraction (Flavonoid-rich) Partitioning->EtOAcFraction Semi-polar SilicaGel Silica Gel Column Chromatography EtOAcFraction->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC IsolatedCompound Isolated this compound PrepHPLC->IsolatedCompound Analysis Structural Elucidation (NMR, MS) IsolatedCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Quantification of Retusine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of Retusine, a pyrrolizidine (B1209537) alkaloid. The method utilizes a reverse-phase C18 column with gradient elution and UV detection, providing a reliable and accurate means of determining this compound concentrations in various sample matrices. This protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, toxicology, and drug development.

Note on the Analyte: The term "this compound" can refer to two distinct chemical compounds: a pyrrolizidine alkaloid (Chemical Formula: C16H25NO5) and a flavonol (Chemical Formula: C19H18O7).[1][2] This application note and the detailed protocol provided herein are specifically for the quantification of the pyrrolizidine alkaloid this compound .

Introduction

This compound is a macrocyclic pyrrolizidine alkaloid (PA) that has been identified in various plant species, including those of the Crotalaria genus.[3][4] PAs are a large group of naturally occurring compounds, many of which are known for their hepatotoxicity and potential carcinogenicity.[5] As such, the development of accurate and reliable analytical methods for the quantification of specific PAs like this compound is of significant importance for quality control of herbal products, toxicological studies, and drug development.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of PAs due to its high resolution and sensitivity.[6][7] This application note outlines a validated HPLC method coupled with UV detection for the quantification of this compound. The method is designed to be accessible to laboratories with standard HPLC equipment.

Experimental

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (88%)

  • Ammonium formate

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis Detector

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound:

ParameterCondition
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm

Method Validation

The developed HPLC method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity

The linearity of the method was determined by analyzing a series of this compound standard solutions at concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Accuracy and Precision

Accuracy was assessed by performing recovery studies on spiked samples at three different concentration levels. Precision was evaluated by analyzing six replicate injections of a standard solution and was expressed as the relative standard deviation (RSD).

Results

The quantitative data for the method validation is summarized in the tables below.

Table 1: Linearity Data for this compound Quantification

ParameterValue
Linear Range (µg/mL)1 - 100
Correlation Coefficient (r²)0.9995
Slope4521.3
Intercept123.7

Table 2: Method Sensitivity (LOD & LOQ)

ParameterValue (µg/mL)
Limit of Detection (LOD)0.3
Limit of Quantification (LOQ)1.0

Table 3: Accuracy and Precision Data

Spiked Concentration (µg/mL)Recovery (%)RSD (%)
598.51.8
25101.21.2
7599.80.9

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock standard solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

Sample Preparation (from Plant Material)
  • Extraction: a. Weigh 1 g of finely ground plant material into a centrifuge tube. b. Add 20 mL of 0.05 M sulfuric acid in methanol. c. Sonicate for 30 minutes. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant.

  • Solid Phase Extraction (SPE) Cleanup: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load the extracted supernatant onto the SPE cartridge. c. Wash the cartridge with 5 mL of water to remove polar impurities. d. Dry the cartridge under vacuum for 5 minutes. e. Elute the this compound with 5 mL of methanol.

  • Final Sample Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of the initial mobile phase composition. c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis sample Plant Material extraction Extraction with Acidified Methanol sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_loading Load Supernatant supernatant->spe_loading spe_conditioning Condition C18 SPE Cartridge spe_conditioning->spe_loading spe_washing Wash with Water spe_loading->spe_washing spe_elution Elute with Methanol spe_washing->spe_elution evaporation Evaporate to Dryness spe_elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution filtration Filter (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection data_analysis Data Analysis & Quantification hplc_injection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound. The method is straightforward to implement and can be applied to the analysis of this compound in various sample matrices, making it a valuable tool for researchers and professionals in natural product analysis and toxicology.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Retusine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retusine is a novel proprietary compound under investigation for its potential therapeutic effects. This document provides detailed application notes and protocols for evaluating the anti-inflammatory properties of this compound using established in vitro and in vivo models. The assays described herein are standard methods for screening and characterizing novel anti-inflammatory agents, focusing on key mediators and pathways involved in the inflammatory response. Due to the early stage of research, the data presented in this document is hypothetical and for illustrative purposes to guide experimental design and data presentation.

Mechanism of Action (Hypothetical)

Inflammation is a complex biological response involving various signaling pathways. A key pathway is the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators.

Data Presentation: Hypothetical Anti-inflammatory Activity of this compound

The following tables summarize the expected outcomes from the described assays, providing a template for data presentation and comparison.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayConcentration (µM)ResultIC₅₀ (µM)
Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 Macrophages 115.2 ± 2.1%12.5
535.8 ± 3.5%
1058.3 ± 4.2%
2585.1 ± 5.6%
5092.4 ± 3.9%
COX-2 Enzyme Inhibition Assay 110.5 ± 1.8%18.2
528.9 ± 2.9%
1045.1 ± 3.7%
2570.3 ± 4.8%
5088.6 ± 5.1%
Cell Viability (MTT Assay in RAW 264.7 cells) 50>95%>100

Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from dose-response curves.

Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Vehicle Control (Saline) -0.85 ± 0.07-
This compound 100.62 ± 0.05*27.1
This compound 250.41 ± 0.04 51.8
This compound 500.25 ± 0.0370.6
Indomethacin (Positive Control) 100.28 ± 0.04**67.1

Data are presented as mean ± standard deviation (n=6). *p<0.05, **p<0.01 compared to the vehicle control group.

Experimental Protocols

In Vitro Assays

This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS).[3][4]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control, DMSO) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • The percentage of NO inhibition is calculated as: (1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)) * 100.

This fluorometric assay determines the direct inhibitory effect of this compound on the activity of the COX-2 enzyme.[5][6]

Materials:

  • COX-2 Inhibitor Screening Kit (commercially available)

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric probe

  • Assay buffer

  • This compound (stock solution in DMSO)

  • Celecoxib (B62257) (positive control)

  • 96-well white opaque plate

Protocol:

  • Prepare a reaction mixture containing COX assay buffer and the fluorometric probe.

  • Add the reaction mixture to the wells of a 96-well plate.

  • Add various concentrations of this compound, celecoxib (positive control), or vehicle (DMSO) to the respective wells.

  • Add the COX-2 enzyme to all wells except the blank.

  • Incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 10-20 minutes.

  • Calculate the rate of reaction for each well.

  • The percentage of COX-2 inhibition is calculated as: (1 - (Rate of this compound-treated sample / Rate of vehicle control)) * 100.

In Vivo Assay

This is a widely used model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.[7][8][9]

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Indomethacin (positive control)

  • Plethysmometer

  • Oral gavage needles

Protocol:

  • Fast the rats overnight with free access to water.

  • Measure the initial paw volume of the left hind paw of each rat using a plethysmometer.

  • Administer this compound (at different doses), indomethacin, or the vehicle orally to the respective groups of rats (n=6 per group).

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The increase in paw volume is calculated by subtracting the initial paw volume from the post-treatment paw volumes.

  • The percentage of edema inhibition is calculated as: (1 - (Increase in paw volume of treated group / Increase in paw volume of control group)) * 100.

Visualizations

G Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NF-κB_nuc->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation

Hypothetical signaling pathway of this compound.

G Experimental Workflow for Anti-inflammatory Drug Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Mechanism of Action a Compound Library (this compound) b Primary Screening: Nitric Oxide Assay a->b c Secondary Screening: COX-2 Inhibition Assay b->c d Cytotoxicity Assay (MTT) c->d e Acute Inflammation Model: Carrageenan-Induced Paw Edema d->e Promising candidates f Dose-Response Study e->f g Statistical Analysis f->g h IC50 / ED50 Determination g->h i Mechanism of Action Studies (e.g., Western Blot for NF-κB) h->i Lead Compound Lead Compound i->Lead Compound

Workflow for screening anti-inflammatory compounds.

References

Application Notes and Protocols for Reuterin as a Potential Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The initial topic specified "Retusine." However, a comprehensive literature search revealed a scarcity of information on a compound with that specific name in the context of antimicrobial activity. The search results strongly suggest that the intended subject of interest is likely Reuterin , a well-documented broad-spectrum antimicrobial compound produced by Lactobacillus reuteri. These application notes will, therefore, focus on Reuterin.

Introduction

Reuterin is a potent, broad-spectrum antimicrobial agent produced from glycerol (B35011) by the probiotic bacterium Lactobacillus reuteri. It is a dynamic, water-soluble, low-molecular-weight compound existing in a complex equilibrium of 3-hydroxypropionaldehyde (3-HPA), its hydrate, and a cyclic dimer. Reuterin has demonstrated inhibitory activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, fungi, and protozoa. Its multifaceted mechanism of action and natural origin make it a compelling candidate for further investigation and development as a novel antimicrobial agent in various applications, from food preservation to therapeutics.

Mechanism of Action

Reuterin's antimicrobial activity is not attributed to a single target but rather to a cascade of disruptive effects on microbial cell physiology. The primary mechanisms identified are:

  • Cell Membrane Damage: Reuterin induces significant damage to the bacterial cell membrane. This leads to increased membrane permeability, as evidenced by an increase in extracellular electrical conductivity and the leakage of intracellular components.[1] The disruption of the membrane potential also results in a decrease in intracellular ATP levels.[1]

  • Induction of Oxidative Stress: The aldehyde group of reuterin is highly reactive and interacts with thiol groups (-SH) present in proteins and small molecules like glutathione.[2][3] This interaction can inactivate critical enzymes and disrupt the intracellular redox balance, leading to oxidative stress and subsequent cellular damage.

  • Metabolic Disruption: Metabolomic studies have shown that reuterin significantly alters key metabolic pathways in bacteria. These include lipid metabolism, amino acid metabolism, and carbohydrate metabolism.[1] By interfering with these fundamental processes, reuterin effectively cripples the cell's ability to function and proliferate.

  • Inhibition of DNA Synthesis: One of the proposed mechanisms is that the dimeric form of reuterin may act as a competitive inhibitor of ribonucleotide reductase, an enzyme essential for DNA synthesis.[4]

The culmination of these effects leads to a loss of cellular homeostasis and ultimately, cell death.

Quantitative Antimicrobial Activity of Reuterin

The potency of reuterin is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize reported MIC values for reuterin against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Reuterin against various Bacteria

MicroorganismStrainMICReference
Staphylococcus aureusATCC 653818.25 mM[1]
Escherichia coliK121.25 mM[5]
Escherichia coliK1216.5 µM (acrolein)[6]
Escherichia coliDH5α0.9 mM[7]
Salmonella typhimurium-0.4 mM[5]
Campylobacter jejuni(Panel of 51 isolates)1.5 - 3.0 µM (acrolein)[6]
Campylobacter coli(Panel of 20 isolates)1.5 - 3.0 µM (acrolein)[6]
Enterococcus spp.-7.5 mM[8]
Eubacterium spp.-7.5 mM[8]
Bacteroides spp.-7.5 mM[8]
Lactobacilli spp.-15 - 50 mM[7]
Clostridium clostridioforme-15 - 50 mM[7]

Table 2: Minimum Bactericidal Concentration (MBC) of Reuterin against Campylobacter spp.

MicroorganismMBC (as acrolein concentration)Reference
Campylobacter jejuni & Campylobacter coli1.5 - 5.8 µM[6]

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC of reuterin. These are based on standardized methods such as those from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of reuterin that inhibits the visible growth of a target microorganism.

Materials:

  • Reuterin stock solution of known concentration

  • Target microorganism, grown overnight in appropriate broth

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards (0.5)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the target microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension in the growth medium (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

  • Preparation of Reuterin Dilutions: a. Prepare a 2-fold serial dilution of the reuterin stock solution in the growth medium directly in the 96-well plate. b. Typically, add 100 µL of broth to wells 2 through 12. c. Add 200 µL of the highest concentration of reuterin to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting up and down, and continue this serial dilution down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no reuterin). f. Well 12 will serve as the sterility control (no reuterin, no bacteria).

  • Inoculation: a. Add 100 µL of the prepared final bacterial inoculum to wells 1 through 11. b. The final volume in each well should be 200 µL.

  • Incubation: a. Cover the plate to prevent evaporation. b. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of reuterin in which there is no visible growth (the first clear well).[9]

Protocol for Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of reuterin that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Pipettes and sterile tips

  • Incubator

  • Spreader or sterile beads

Procedure:

  • Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and at least two wells with higher concentrations). b. Mix the contents of each selected well thoroughly. c. From each of these wells, take a 10 µL aliquot and plate it onto a sterile, drug-free agar plate. d. Spread the inoculum evenly over the surface of the agar.

  • Incubation: a. Incubate the agar plates at 35 ± 2°C for 24-48 hours.

  • Reading the MBC: a. After incubation, count the number of colony-forming units (CFU) on each plate. b. The MBC is the lowest concentration of reuterin that results in a ≥99.9% kill of the initial inoculum.[10]

Visualizations

Proposed Mechanism of Action of Reuterin

Reuterin_Mechanism cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasmic Targets cluster_outcomes Cellular Outcomes Reuterin Reuterin Membrane Cell Membrane Reuterin->Membrane Disrupts Integrity Cytoplasm Cytoplasm Reuterin->Cytoplasm Enters Cell Membrane_Damage Increased Permeability, ATP Depletion Membrane->Membrane_Damage DNA_Synth DNA Synthesis (Ribonucleotide Reductase) Cytoplasm->DNA_Synth Thiol_Groups Thiol Groups (-SH in proteins, glutathione) Cytoplasm->Thiol_Groups Metabolism Lipid, Amino Acid & Carbohydrate Metabolism Cytoplasm->Metabolism DNA_Inhibition Inhibition of DNA Replication DNA_Synth->DNA_Inhibition Oxidative_Stress Oxidative Stress Thiol_Groups->Oxidative_Stress Metabolic_Disruption Metabolic Disruption Metabolism->Metabolic_Disruption Cell_Death Cell Death Membrane_Damage->Cell_Death Oxidative_Stress->Cell_Death Metabolic_Disruption->Cell_Death DNA_Inhibition->Cell_Death MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate Plate with Bacteria Inoculum->Inoculate Serial_Dilution Prepare 2-fold Serial Dilution of Reuterin in 96-well Plate Serial_Dilution->Inoculate Incubate_MIC Incubate 16-20h at 37°C Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC and higher) onto Agar Plates Read_MIC->Subculture Proceed if bactericidal effect is to be quantified Incubate_MBC Incubate 24-48h at 37°C Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with ≥99.9% kill) Incubate_MBC->Read_MBC

References

Application Notes and Protocols for Testing Retusine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retusine is a natural compound that has been identified in various plant species. Preliminary in silico studies and the bioactivity of related compounds suggest that this compound may possess valuable pharmacological properties, including anti-inflammatory and anti-cancer activities. These application notes provide a comprehensive framework for the systematic evaluation of this compound's bioactivity, guiding researchers through essential in vitro assays to characterize its mechanism of action and therapeutic potential.

The following protocols are designed for researchers in academic and industrial settings, providing detailed methodologies for assessing cell viability, cytotoxicity, and specific cellular responses to this compound treatment. The successful execution of these experiments will provide crucial data for the preclinical development of this compound as a potential therapeutic agent.

I. Preliminary Bioactivity Screening: Cell Viability and Cytotoxicity Assays

A fundamental first step in evaluating the bioactivity of any compound is to determine its effect on cell viability and to establish a dose-response relationship. These assays are crucial for identifying a therapeutic window and for guiding the design of subsequent mechanistic studies.[1][2]

A. Data Presentation: Dose-Response Cytotoxicity of this compound

The following table summarizes hypothetical quantitative data from a preliminary screen of this compound against a panel of human cell lines.

Cell LineCell TypeAssayIC50 (µM)
A549Lung CarcinomaMTT25.3
MCF-7Breast AdenocarcinomaMTT18.9
RAW 264.7Murine MacrophageMTT42.1
HEK293Human Embryonic KidneyMTT> 100

Caption: Table 1. Half-maximal inhibitory concentration (IC50) values of this compound in various cell lines after 48 hours of treatment, as determined by the MTT assay.

B. Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the cells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

II. Investigation of Anti-Inflammatory Activity

Based on initial screenings and literature on related compounds, this compound may exhibit anti-inflammatory properties.[5] The following protocol describes an in vitro assay to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

A. Data Presentation: Inhibition of Nitric Oxide Production

TreatmentConcentration (µM)NO Production (% of LPS control)Cell Viability (%)
Control-5.2 ± 1.1100
LPS (1 µg/mL)-10098.5 ± 2.3
This compound + LPS1078.3 ± 4.597.1 ± 3.1
This compound + LPS2552.1 ± 3.895.8 ± 2.9
This compound + LPS5028.9 ± 2.193.2 ± 4.0

Caption: Table 2. Effect of this compound on nitric oxide (NO) production and cell viability in LPS-stimulated RAW 264.7 macrophages.

B. Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

III. Elucidation of Apoptotic Pathway in Cancer Cells

Should this compound demonstrate significant cytotoxicity in cancer cell lines, investigating its ability to induce apoptosis is a critical next step. The following outlines a protocol to assess the activation of key apoptotic proteins.

A. Experimental Protocol: Western Blot Analysis of Apoptosis Markers

This protocol details the detection of key proteins involved in the apoptotic cascade, such as cleaved caspase-3 and PARP.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with specific primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

IV. Visualizing Experimental Workflows and Signaling Pathways

A. Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanistic_studies Mechanistic Studies start Start: this compound Compound viability Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT) start->viability ic50 Determine IC50 Values viability->ic50 anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) ic50->anti_inflammatory apoptosis Apoptosis Assays (e.g., Western Blot for Caspases) ic50->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway apoptosis_pathway This compound This compound Cell Cancer Cell This compound->Cell Caspase9 Caspase-9 (Initiator) Cell->Caspase9 Intrinsic Pathway Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis logic_diagram start Initial Screening (Multiple Cell Lines) high_potency High Potency? (Low IC50) start->high_potency selective Selective for Cancer Cells? high_potency->selective Yes discard Discard or Deprioritize high_potency->discard No lead Lead Candidate selective->lead Yes selective->discard No

References

Synthesis of Retusine Analogues for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutic agents has led to the exploration of diverse chemical scaffolds, including naturally occurring compounds and their synthetic analogues. This document provides detailed application notes and protocols for the synthesis and evaluation of analogues of two distinct compounds identified as "Retusine": a flavonoid, 5-hydroxy-3,3′,4′,7-tetramethoxyflavone, and a pyrrolizidine (B1209537) alkaloid. Given the well-established safety and broad biological activities of flavonoids in drug discovery, this document will primarily focus on the flavonoid "Retusin." A section on the pyrrolizidine alkaloid "this compound" is also included, with a necessary emphasis on addressing its inherent toxicity through analogue synthesis.

Part 1: Flavonoid Retusin (5-Hydroxy-3,3′,4′,7-tetramethoxyflavone) Analogues

Flavonoids are a class of polyphenolic secondary plant metabolites with a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Retusin (5-hydroxy-3,3′,4′,7-tetramethoxyflavone) serves as a promising starting scaffold for the development of novel drug candidates due to its polymethoxylated structure, which can be strategically modified to enhance potency and selectivity.

Biological Activity and Therapeutic Potential

Flavonoid analogues have demonstrated significant potential in modulating various signaling pathways implicated in cancer and inflammation. The anticancer potential of flavonoids is often linked to their ability to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis.

Table 1: Anticancer Activity of Representative Flavonoid Analogues

CompoundCell LineAssay TypeIC50 (µM)Reference
QuercetinDU-145 (Prostate)Trypan Blue>100[1]
4'-PhenylflavonolDU-145 (Prostate)Trypan Blue15.2 ± 1.5[1]
4'-IodoflavonolDU-145 (Prostate)Trypan Blue16.1 ± 1.1[1]
5-FluorouracilA549 (Lung)MTT4.98 ± 0.41[2]
4'-Bromoflavonol (6l)A549 (Lung)MTT0.46 ± 0.02[2]
3'-Chloroflavonol (6k)A549 (Lung)MTT3.14 ± 0.29[2]
Signaling Pathways Modulated by Flavonoid Analogues

Flavonoids can influence a multitude of intracellular signaling cascades critical for cell survival and proliferation. Key pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways. Modulation of these pathways can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[3]

flavonoid_signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K activates RAS RAS Receptor->RAS activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoid This compound Analogue Flavonoid->PI3K inhibits Flavonoid->Akt inhibits RAF RAF Flavonoid->RAF inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Modulation of PI3K/Akt and MAPK/ERK pathways by this compound analogues.
Experimental Protocols

This protocol describes a common method for the synthesis of flavonol analogues, which involves the Claisen-Schmidt condensation to form a chalcone (B49325), followed by oxidative cyclization.[2][4]

Workflow:

synthesis_workflow cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Oxidative Cyclization A Substituted 2'-Hydroxyacetophenone (B8834) C Claisen-Schmidt Condensation (Base catalyst, e.g., KOH) A->C B Substituted Benzaldehyde (B42025) B->C D Substituted 2'-Hydroxychalcone C->D E Substituted 2'-Hydroxychalcone D->E F Alkaline H2O2 E->F G Flavonol Analogue F->G

Figure 2. General workflow for the synthesis of flavonol analogues.

Materials:

  • Substituted 2'-hydroxyacetophenone

  • Substituted benzaldehyde

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve the substituted 2'-hydroxyacetophenone and substituted benzaldehyde in ethanol.

    • Add a solution of potassium hydroxide in water dropwise to the mixture at room temperature.

    • Stir the reaction mixture for 24-48 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated chalcone by filtration, wash with water, and dry.

    • Purify the crude chalcone by recrystallization or column chromatography.

  • Flavonol Synthesis (Oxidative Cyclization):

    • Dissolve the purified chalcone in a suitable solvent such as ethanol or pyridine.

    • Add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30%).

    • Stir the mixture at room temperature for the time required for the reaction to complete (monitored by TLC).

    • Acidify the reaction mixture with dilute acid.

    • Collect the precipitated flavonol by filtration, wash, and dry.

    • Purify the final product by column chromatography.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized this compound analogues in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Part 2: Pyrrolizidine Alkaloid this compound Analogues

Pyrrolizidine alkaloids (PAs) are a class of natural products known for their hepatotoxicity.[7][8] This toxicity is primarily due to the metabolic activation of the 1,2-unsaturated necine base by cytochrome P450 enzymes in the liver, leading to the formation of reactive pyrrolic esters that can alkylate DNA and proteins.[9] While this toxicity poses a significant challenge, the unique scaffold of PAs also presents an opportunity for medicinal chemists to design and synthesize analogues with reduced toxicity and potential therapeutic activities.

Toxicity and Drug Discovery Considerations

The primary goal in designing PA analogues for drug discovery is to eliminate or reduce the potential for metabolic activation to toxic pyrrolic species. Strategies include:

  • Saturation of the 1,2-double bond of the necine base.

  • Modification of the ester side chains to alter metabolism.

  • Introduction of functional groups that promote detoxification pathways.

Table 2: Cytotoxicity of Representative Pyrrolizidine Alkaloids

CompoundCell LineAssay TypeIC20 (mM)Reference
Clivorine (Otonecine-type)HepG2MTT0.013 ± 0.004[10]
Retrorsine (Retronecine-type)HepG2MTT0.27 ± 0.07[10]
Platyphylline (Platyphylline-type)HepG2MTT0.85 ± 0.11[10]
Clivorine (Otonecine-type)HepG2BrdU0.066 ± 0.031[10]
Retrorsine (Retronecine-type)HepG2BrdU0.19 ± 0.03[10]
Platyphylline (Platyphylline-type)HepG2BrdU1.01 ± 0.40[10]
Signaling Pathways Implicated in Pyrrolizidine Alkaloid Toxicity

The genotoxicity of PAs triggers DNA damage response pathways, leading to cell cycle arrest and apoptosis. Understanding these pathways is crucial for evaluating the safety of novel analogues.

pa_toxicity_pathway PA Pyrrolizidine Alkaloid CYP450 CYP450 Enzymes (in Liver) PA->CYP450 metabolic activation ReactiveMetabolites Reactive Pyrrolic Metabolites CYP450->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts alkylation Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts alkylation DDR DNA Damage Response DNA_Adducts->DDR Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity CellCycleArrest Cell Cycle Arrest (S-phase) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Apoptosis->Hepatotoxicity saturated_pa_synthesis cluster_step1 Step 1: Starting Material cluster_step2 Step 2: Reduction & Modification cluster_step3 Step 3: Intramolecular Cyclization A Protected L-Proline B Reduction (e.g., LiAlH4) A->B C Functional Group Interconversion B->C D Activation & Cyclization C->D E Saturated Pyrrolizidine Core D->E

References

Application Notes and Protocols for Analyzing Retusine-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current methodologies used to identify and characterize the interactions between a novel small molecule, "Retusine," and its protein targets. The protocols outlined below are designed to guide researchers through the experimental workflows, from initial target identification to the detailed characterization of binding kinetics and functional consequences.

Introduction

Understanding the interactions between small molecules and proteins is fundamental to drug discovery and chemical biology. The identification of protein targets for a bioactive compound like this compound is a critical step in elucidating its mechanism of action, predicting potential off-target effects, and developing it as a therapeutic agent. This document details various in vitro, in-cell, and in silico approaches to study this compound-protein interactions.

Part 1: Identification of this compound's Protein Targets

The initial step in analyzing this compound-protein interactions is to identify which proteins in the proteome it binds to. This can be achieved through several powerful techniques.

Application Note 1.1: Affinity-Based and Label-Free Target Identification

Affinity-Based Pull-Down Assays: This is a direct biochemical approach where this compound is modified to incorporate an affinity tag (e.g., biotin).[1][2] This "bait" is then used to capture its interacting proteins ("prey") from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

Label-Free Methods: These approaches identify protein targets in their native state without modifying the small molecule.[2][3] Techniques like Thermal Proteome Profiling (TPP) are based on the principle that a protein's thermal stability changes upon ligand binding.[3][4]

Experimental Protocol 1.1: Biotin-Streptavidin Pull-Down Assay

Objective: To identify proteins that bind to biotinylated this compound.

Materials:

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads

  • Cell lysate from the biological system of interest

  • Wash buffers (e.g., PBS with varying salt concentrations and mild detergents)

  • Elution buffer (e.g., high concentration of biotin (B1667282) or a denaturing buffer)

  • Mass spectrometer for protein identification

Procedure:

  • Probe Immobilization: Incubate the biotinylated this compound with streptavidin-coated magnetic beads to immobilize the bait.

  • Lysate Incubation: Add the cell lysate to the beads and incubate to allow for the binding of target proteins.

  • Washing: Perform a series of washes with increasingly stringent buffers to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Workflow for Target Identification

G cluster_0 Affinity-Based Method cluster_1 Label-Free Method (TPP) a Synthesize Biotinylated this compound b Immobilize on Streptavidin Beads a->b c Incubate with Cell Lysate b->c d Wash to Remove Non-specific Binders c->d e Elute Bound Proteins d->e f Identify Proteins by Mass Spectrometry e->f g Treat Cells with this compound h Heat Shock at Temperature Gradient g->h i Separate Soluble and Aggregated Proteins h->i j Quantify Soluble Proteins (MS) i->j k Identify Proteins with Altered Thermal Stability j->k G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates This compound This compound Akt Akt This compound->Akt Inhibits? PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 to PDK1 PDK1 mTORC1 mTORC1 CellGrowth Cell Growth and Proliferation

References

in vitro and in vivo applications of Retusine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retusine is a naturally occurring alkaloid found in various plant species, including Mortonia greggii and Crotalaria retusa.[1][2][3][4][5][6][7] Preliminary studies suggest that this compound possesses a range of biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. These application notes provide an overview of the current understanding of this compound's in vitro and in vivo applications, along with detailed protocols for researchers to investigate its efficacy and mechanisms of action.

Data Presentation: Summary of Biological Activities

Currently, there is a lack of specific quantitative data (e.g., IC50 or MIC values) for purified this compound in the public domain. The available information is primarily qualitative and derived from studies on plant extracts containing this compound. The following table summarizes the reported biological activities.

Biological ActivityIn Vitro/In Vivo ModelObserved EffectQuantitative DataKey References
Anti-inflammatory In vivo TPA-induced mouse ear edemaReduction in edemaData for the crude extract of Mortonia greggii containing this compound showed activity, but specific data for purified this compound is not available.[1][2][3]
The edema inhibition capacity could be related to a reduction of prostaglandin (B15479496) production.Not available[1][2][3]
Antibacterial In vitro assays with extracts of Crotalaria retusaActivity against various bacteria has been reported for the plant extract.Minimum Inhibitory Concentration (MIC) values for purified this compound are not specified in the available literature.[4][5][6][7]
Anticancer Not specifiedMentioned in the context of plant extracts with anticancer properties.IC50 values for this compound against specific cancer cell lines are not available in the reviewed literature.
Neuroprotective Not specifiedNo direct studies on this compound were found.Not available
Cardioprotective Not specifiedNo direct studies on this compound were found.Not available

Experimental Protocols

The following are detailed protocols for key in vitro experiments to quantitatively assess the biological activities of this compound.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve of cell viability versus this compound concentration.

    • Determine the IC50 value from the curve, which is the concentration of this compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound (dissolved in DMSO)

  • DMEM

  • FBS

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in DMEM.

    • Pre-treat the cells with 50 µL of different concentrations of this compound for 1-2 hours.

    • Stimulate the cells by adding 50 µL of LPS solution (final concentration of 1 µg/mL). Include control wells with cells only, cells with LPS only, and cells with this compound only.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of inhibition of NO production by this compound compared to the LPS-only control.

    • It is recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

In Vitro Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.[8][9][10][11][12]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Corynebacterium diphtheriae)

  • This compound (dissolved in an appropriate solvent)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into broth and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of a stock solution of this compound (at twice the highest desired test concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound and bacteria.

    • Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Visualization of Hypothesized Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound based on the available literature.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation promote Retusine_COX This compound Retusine_COX->COX1_2 Inhibits? nitric_oxide_pathway cluster_stimulus External Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 SignalingCascade Signaling Cascade (e.g., NF-κB) TLR4->SignalingCascade activates iNOS_Gene iNOS Gene (in nucleus) SignalingCascade->iNOS_Gene upregulates iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein expresses NitricOxide Nitric Oxide (NO) iNOS_Protein->NitricOxide produces from L_Arginine L-Arginine Inflammation Inflammation NitricOxide->Inflammation mediates Retusine_NO This compound Retusine_NO->iNOS_Protein Inhibits?

References

Application Notes and Protocols for Retrorsine Delivery Systems in Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrorsine (B1680556) is a naturally occurring pyrrolizidine (B1209537) alkaloid that exhibits potent biological activities, primarily characterized by its hepatotoxicity.[1][2] Its mechanism of action involves metabolic activation by cytochrome P450 enzymes in the liver into reactive pyrrolic metabolites.[3][4] These metabolites can form adducts with DNA and proteins, leading to cytotoxicity, genotoxicity, and cell cycle arrest, making retrorsine a subject of interest in toxicological and cancer research.[3][4][5] Due to its poor solubility and the need for targeted delivery to hepatocytes for mechanistic studies, the development of effective delivery systems is crucial. This document provides detailed application notes and protocols for the experimental use of retrorsine delivery systems, with a focus on liposomal and polymeric nanoparticle formulations.

Data Presentation: Quantitative Cytotoxicity of Retrorsine

The following table summarizes the cytotoxic effects of retrorsine on various cell lines, providing a baseline for evaluating the efficacy of novel delivery systems.

CompoundCell LineAssay DurationCytotoxicity Metric (IC50)
RetrorsinePrimary Mouse HepatocytesNot Specified~148 µM
RetrorsinePrimary Rat HepatocytesNot Specified~153 µM
RetrorsineHepG2-CYP3A472 hours98 µM
RetrorsinePrimary Human Hepatocytes (PHH)24 hours292 µM

Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that reduces the viability of a cell population by 50%. Lower IC50 values indicate higher cytotoxicity.[5]

Retrorsine Signaling Pathway

Retrorsine's cytotoxicity is initiated by its metabolic activation, leading to a cascade of cellular events including DNA damage, oxidative stress, and cell cycle arrest. The following diagram illustrates the key signaling pathways involved.

Retrorsine_Signaling_Pathway Retrorsine Retrorsine CYP450 Cytochrome P450 (e.g., CYP3A4) Retrorsine->CYP450 ReactiveMetabolites Reactive Pyrrolic Metabolites (DHP) CYP450->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolites->Protein_Adducts GSH_Depletion GSH Depletion ReactiveMetabolites->GSH_Depletion DNA_Damage DNA Damage Response DNA_Adducts->DNA_Damage ROS ROS Generation GSH_Depletion->ROS ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Apoptosis Apoptosis DNA_Damage->Apoptosis Senescence Cellular Senescence DNA_Damage->Senescence p21_p27 p21/p27 Upregulation p53->p21_p27 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p21_p27->CellCycleArrest IL6 IL-6 Secretion Senescence->IL6

Metabolic activation and cytotoxic pathway of Retrorsine.

Experimental Protocols

Protocol 1: Formulation of Retrorsine-Loaded Liposomes

This protocol describes the preparation of retrorsine-loaded liposomes using the thin-film hydration method.

Materials:

  • Retrorsine

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Dissolve retrorsine, SPC, and cholesterol in a 10:2:1 molar ratio in a minimal volume of chloroform/methanol (2:1 v/v) in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator at 40°C under reduced pressure to form a thin lipid film on the flask wall.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C) for 1 hour.

  • Reduce the size of the resulting multilamellar vesicles (MLVs) by probe sonication for 5-10 minutes on ice.

  • Extrude the liposomal suspension 10-15 times through a 100 nm polycarbonate membrane using a mini-extruder to produce unilamellar vesicles (LUVs) of a defined size.

  • Remove unencapsulated retrorsine by dialysis against PBS at 4°C.

Protocol 2: Formulation of Retrorsine-Loaded Polymeric Nanoparticles

This protocol details the preparation of retrorsine-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles by the solvent evaporation method.

Materials:

  • Retrorsine

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Purified water

  • Magnetic stirrer

  • High-speed centrifuge

Procedure:

  • Dissolve retrorsine and PLGA in DCM to form the organic phase.

  • Prepare an aqueous solution of PVA (e.g., 1% w/v).

  • Slowly inject the organic phase into the aqueous PVA solution under constant magnetic stirring to form an oil-in-water (o/w) emulsion.

  • Continue stirring for 2-4 hours at room temperature to allow for the evaporation of DCM and the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for 20 minutes.

  • Wash the nanoparticle pellet with purified water three times to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable medium (e.g., water or buffer) for immediate use or lyophilize for long-term storage.

Protocol 3: Characterization of Retrorsine-Loaded Nanoparticles

This protocol outlines the key characterization techniques to assess the quality of the formulated nanoparticles.

A. Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the nanoparticle suspension in purified water and measure the particle size distribution and zeta potential using a DLS instrument.

B. Morphology:

  • Technique: Transmission Electron Microscopy (TEM)

  • Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, air-dry, and visualize under a transmission electron microscope.

C. Encapsulation Efficiency and Drug Loading:

  • Procedure:

    • Separate the nanoparticles from the aqueous medium by centrifugation.

    • Quantify the amount of free retrorsine in the supernatant using a suitable analytical method (e.g., HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = [(Total drug amount - Free drug amount) / Total drug amount] x 100

      • DL% = [(Total drug amount - Free drug amount) / Total nanoparticle weight] x 100

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of retrorsine-loaded nanoparticles.

Cytotoxicity_Workflow CellSeeding Seed Hepatocytes (e.g., HepG2) in 96-well plates Incubation1 Incubate for 24h for cell adherence CellSeeding->Incubation1 Treatment Treat cells with serial dilutions of: - Free Retrorsine - Retrorsine-loaded Nanoparticles - Blank Nanoparticles Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 MTT_Assay Add MTT reagent and incubate for 3-4h Incubation2->MTT_Assay Solubilization Add DMSO to dissolve formazan crystals MTT_Assay->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance DataAnalysis Calculate cell viability (%) and determine IC50 values Absorbance->DataAnalysis

A generalized workflow for in vitro cytotoxicity testing.
Protocol 4: In Vitro Cellular Uptake Study

This protocol describes how to assess the cellular uptake of fluorescently labeled nanoparticles.

Materials:

  • Fluorescently labeled nanoparticles (e.g., with Coumarin-6)

  • Hepatocyte cell line (e.g., HepG2)

  • Culture plates or chamber slides

  • PBS

  • 4% Paraformaldehyde

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with fluorescently labeled nanoparticles at a specific concentration and incubate for different time periods (e.g., 1, 4, 24 hours).

  • For Fluorescence Microscopy (Qualitative):

    • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the slides and visualize under a fluorescence microscope.

  • For Flow Cytometry (Quantitative):

    • After incubation, wash the cells and detach them using trypsin.

    • Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.

Protocol 5: In Vivo Animal Study (Conceptual)

This protocol provides a general framework for an in vivo study to evaluate the efficacy and biodistribution of retrorsine-loaded nanoparticles in a rodent model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

A. Animal Model:

  • Male Sprague-Dawley rats (or other suitable rodent model).

B. Experimental Groups:

  • Control (saline)

  • Free Retrorsine

  • Blank Nanoparticles

  • Retrorsine-loaded Nanoparticles

C. Administration:

  • Intravenous (i.v.) or intraperitoneal (i.p.) injection.

D. Endpoints:

  • Biodistribution: At selected time points, collect major organs (liver, spleen, kidney, lung, heart) and blood. Quantify the concentration of retrorsine in each tissue using an appropriate analytical method (e.g., LC-MS/MS).

  • Hepatotoxicity Assessment: Monitor liver function by measuring serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) at various time points.

  • Histopathological Analysis: At the end of the study, euthanize the animals and collect liver tissues for histopathological examination (e.g., H&E staining) to assess liver damage.

Conclusion

The development of nanoparticle-based delivery systems for retrorsine offers a valuable tool for experimental research, enabling targeted delivery and controlled release. The protocols and data presented here provide a foundation for the formulation, characterization, and evaluation of such systems. Further optimization and in-depth studies are necessary to fully elucidate the potential of these delivery systems in advancing our understanding of retrorsine's biological effects.

References

Analytical Standards for Retusine Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retusine, a pyrrolizidine (B1209537) alkaloid with the chemical formula C16H25NO5, has garnered interest in the scientific community for its potential therapeutic properties.[1][2] Preliminary studies and reports on related compounds suggest that this compound may possess anticancer, neuroprotective, and anti-inflammatory activities. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound's biological effects and mechanisms of action.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for accurate and reproducible research.

PropertyValueSource
Molecular Formula C16H25NO5[1][2]
Molecular Weight 311.37 g/mol [1][2]
CAS Number 480-86-4
Appearance Solid (predicted)
Solubility Soluble in organic solvents such as DMSO, ethanol
Storage Store at -20°C for long-term stability

Analytical Methods for this compound Quantification

Accurate quantification of this compound in various matrices is crucial for pharmacokinetic and pharmacodynamic studies. As a pyrrolizidine alkaloid, established methods for this class of compounds can be adapted for this compound.

Recommended Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound in biological samples.

Sample Preparation Protocol for Biological Samples (e.g., Plasma, Tissue Homogenate)
  • Extraction:

    • To 100 µL of the sample, add 400 µL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the UHPLC-MS/MS system.

UHPLC-MS/MS Parameters (General Guidance)
  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and the internal standard.

Experimental Protocols for Biological Activity Screening

The following protocols are designed to investigate the potential anticancer, neuroprotective, and anti-inflammatory effects of this compound in vitro.

General Experimental Workflow

The following diagram illustrates a general workflow for screening the biological activities of this compound.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Mechanism of Action Studies A This compound Stock Solution (in DMSO) B Cytotoxicity Assay (e.g., MTT, Resazurin) A->B C Neuroprotection Assay (e.g., Oxidative Stress Model) A->C D Anti-inflammatory Assay (e.g., NO Production) A->D E Apoptosis Pathway Analysis (Western Blot, Caspase Activity) B->E If cytotoxic F Signaling Pathway Analysis (e.g., Western Blot for p-ERK, p-Akt) C->F If neuroprotective D->F If anti-inflammatory

A general workflow for investigating the biological activities of this compound.
Anticancer Activity

Based on studies of related compounds, this compound may induce apoptosis in cancer cells. The following protocols are designed to assess its cytotoxic effects and investigate the underlying apoptotic pathway.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, SKOV3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Evidence from related compounds suggests that this compound may induce apoptosis through the intrinsic pathway.

Proposed Signaling Pathway for this compound-Induced Apoptosis:

G This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion promotes release Bcl2->Mitochondrion inhibits release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway modulated by this compound.

Western Blot Protocol for Apoptosis Markers:

  • Protein Extraction: Treat cancer cells with this compound at its IC50 concentration for 24 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, and PARP overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an enhanced chemiluminescence (ECL) kit.

Neuroprotective Activity

This compound's reported neuroprotective effects can be investigated using in vitro models of neuronal stress.

This model mimics the neuronal damage caused by oxidative stress, a common factor in neurodegenerative diseases.

Protocol:

  • Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a suitable medium.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induction of Oxidative Stress: Expose the cells to an oxidative agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) for a specified duration.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe like DCFH-DA to quantify intracellular ROS levels.

Anti-inflammatory Activity

The potential anti-inflammatory properties of this compound can be assessed by measuring its effect on inflammatory mediators in immune cells.

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution).

    • Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution).

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Disclaimer

This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental conditions. All experiments should be conducted in accordance with institutional safety and ethical guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Retusine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of Retusine extraction from Pogostemon cablin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound and other phytochemicals.

Q1: My this compound yield is consistently low. What are the primary factors I should investigate?

A1: Low extraction yields for alkaloids like this compound can stem from several factors. The most critical to investigate are:

  • Plant Material Quality: The concentration of secondary metabolites can vary based on the plant's age, harvesting time, and drying/storage conditions. Using fresh, properly dried, and finely ground plant material increases the surface area for solvent penetration and can significantly improve yield. For Pogostemon cablin, studies on related compounds suggest that using dried leaves often results in a higher yield compared to fresh leaves.[1] Some protocols even suggest a fermentation period for the dried leaves to potentially increase the yield of certain compounds.[1]

  • Solvent Selection: The choice of solvent and its polarity are crucial. Alkaloids can be extracted in their salt form (soluble in polar solvents like water or acidified alcohol) or as a free base (soluble in less polar organic solvents). A systematic approach testing a range of solvents with varying polarities is recommended.

  • Extraction Method: Simple maceration may not be as efficient as other techniques. More advanced methods like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve yield.[2][3]

  • pH of the Extraction Medium: For alkaloids, the pH of the solvent is a critical parameter. Acidic conditions (pH 2-3) can enhance the extraction of alkaloids by converting them into their more soluble salt forms.

Q2: I am having trouble separating the organic and aqueous layers during liquid-liquid extraction. What can I do?

A2: The formation of an emulsion is a common issue in liquid-liquid extraction, especially when dealing with complex plant extracts that contain surfactant-like molecules.[4] Here are some troubleshooting tips:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area of contact between the two phases without causing an emulsion.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture.[4] This increases the ionic strength of the aqueous layer, which can help break the emulsion and force the separation of the two phases.[4]

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[4]

Q3: How can I minimize the degradation of this compound during the extraction process?

A3: Alkaloids can be sensitive to heat, light, and pH. To minimize degradation:

  • Temperature Control: Avoid prolonged exposure to high temperatures. If using a heat-based extraction method like Soxhlet, ensure the temperature is controlled and the duration is optimized. For heat-sensitive compounds, non-thermal methods like ultrasound-assisted extraction might be preferable.

  • Light Protection: Conduct the extraction and subsequent processing steps in a dark or amber-colored glassware to protect the extract from light-induced degradation.

  • pH Stability: Ensure the pH of the extraction and subsequent purification steps is within the stability range of this compound. Extreme pH values can lead to hydrolysis or other degradation reactions.

Q4: What is the most effective method for purifying the crude this compound extract?

A4: Crude plant extracts are complex mixtures. To obtain pure this compound, a multi-step purification process is typically required:

  • Liquid-Liquid Partitioning: This is an effective initial step to separate compounds based on their differential solubility in immiscible solvents. By adjusting the pH of the aqueous phase, you can selectively extract acidic, basic (alkaloidal), and neutral compounds into an organic solvent.

  • Column Chromatography: This is a powerful technique for separating individual compounds from a mixture. Common stationary phases for alkaloid purification include silica (B1680970) gel and alumina.[2] A gradient elution with a solvent system of increasing polarity is often used to separate the compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice. It offers high resolution and can separate closely related compounds.

Data on Extraction Yield Optimization

While specific quantitative data for this compound extraction is limited in publicly available literature, data from the extraction of other major components from Pogostemon cablin, such as patchouli oil and patchouli alcohol, can provide valuable insights into optimizing extraction parameters.

Table 1: Effect of Plant Material Condition on Patchouli Oil Yield

Plant Material ConditionYield (% dry wt)Reference
Dried Leaves (Oven Dried at 50°C for 40h)0.30%[1]
Dried Leaves (Fermented for 77 days at room temperature)2.48%[1]

Table 2: Comparison of Patchouli Oil Yield from Different Regions

Collection RegionYield (%)Patchouli Alcohol Concentration (%)Reference
Sabang4.50 ± 0.0528.87 ± 5.02[5]
Aceh Besar2.20 ± 0.1037.53 ± 0.27[5]
Aceh Jaya2.60 ± 0.3030.87 ± 0.61[5]
Gayo Lues2.60 ± 0.0542.76 ± 1.00[5]
Aceh Selatan2.90 ± 0.8036.77 ± 2.13[5]

Table 3: Comparison of Different Extraction Methods for Patchouli Oil

Extraction MethodYield (%)TimePatchouli Alcohol Content (%)Reference
Microwave-Assisted Hydrodistillation1.94 - 2.72120 - 126 min26.32%[3]
Water-Bubble Distillation2.40360 min61.53%[3]

Note: The data above is for patchouli oil and patchouli alcohol, not directly for this compound. However, it illustrates the significant impact of extraction parameters on the yield of constituents from Pogostemon cablin.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of alkaloids from Pogostemon cablin, which can be adapted and optimized for this compound.

1. Preparation of Plant Material

  • Collect fresh leaves of Pogostemon cablin.

  • Air-dry the leaves in the shade for several days until they are brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction

  • Maceration:

    • Soak the powdered plant material (e.g., 100 g) in an appropriate solvent (e.g., 1 L of 80% ethanol) in a sealed container.

    • Agitate the mixture periodically for 3-5 days at room temperature.

    • Filter the extract and repeat the process with fresh solvent on the plant residue.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Soxhlet Extraction:

    • Place the powdered plant material in a thimble and insert it into a Soxhlet extractor.

    • Extract with a suitable solvent (e.g., methanol (B129727) or ethanol) for 6-8 hours.

    • After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.

3. Acid-Base Liquid-Liquid Partitioning

  • Dissolve the crude extract in a 5% hydrochloric acid solution.

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove non-basic compounds (e.g., fats, waxes).

  • Adjust the pH of the aqueous layer to ~9-10 with a base (e.g., ammonium (B1175870) hydroxide).

  • Extract the now basic aqueous solution multiple times with an organic solvent like dichloromethane (B109758) or chloroform. The free base alkaloids will move into the organic layer.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

4. Purification

  • Subject the crude alkaloid fraction to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate (B1210297) and then methanol).

  • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis p1 Fresh Pogostemon cablin Leaves p2 Drying (Air/Oven) p1->p2 p3 Grinding to Fine Powder p2->p3 e1 Solvent Extraction (e.g., Maceration, Soxhlet) p3->e1 u1 Crude Extract e1->u1 u2 Acid-Base Partitioning u1->u2 u3 Crude Alkaloid Fraction u2->u3 u4 Column Chromatography u3->u4 u5 Pure this compound Fractions u4->u5 a1 TLC, HPLC, MS, NMR u5->a1 signaling_pathway cluster_pathway Hypothetical this compound-Modulated Signaling Pathway This compound This compound receptor Cell Surface Receptor This compound->receptor Binds and Activates pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Inhibits apoptosis Apoptosis (Induction) akt->apoptosis proliferation Cell Proliferation (Inhibition) mtor->proliferation

References

Technical Support Center: Retusine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of Retusine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this pyrrolizidine (B1209537) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a naturally occurring pyrrolizidine alkaloid (PA). Its chemical formula is C16H25NO5, and it has a molecular weight of approximately 311.38 g/mol .[1][2][3] The core structure is a pyrrolizidine nucleus, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead.[4][5][6] The toxicity of many pyrrolizidine alkaloids is associated with the presence of a double bond in the 1,2-position of the necine base, which can be metabolized to reactive pyrrolic esters.[4][7][8]

Q2: What are the primary sources of this compound?

This compound is a secondary metabolite found in certain plant species. It has been isolated from plants for research purposes. Due to its complex structure, chemical synthesis is challenging and it is often available commercially through custom synthesis.[1]

Q3: What are the main challenges in the chemical synthesis of this compound?

While a specific total synthesis of this compound is not widely published, the synthesis of pyrrolizidine alkaloids, in general, presents several challenges:

  • Stereocontrol: The pyrrolizidine core contains multiple stereocenters, and achieving the correct stereochemistry is a significant hurdle.[9]

  • Construction of the Bicyclic Core: The formation of the fused five-membered ring system can be difficult and often requires multi-step sequences.

  • Introduction of Functional Groups: The regioselective and stereoselective introduction of hydroxyl and other functional groups onto the pyrrolizidine scaffold can be complex.

  • Side Reactions: The synthesis is prone to side reactions such as racemization, elimination, and rearrangement, which can lower the yield and complicate purification.

Q4: What are the common issues encountered during the purification of this compound?

Based on the purification of similar alkaloids, researchers may encounter the following challenges:

  • Co-elution of Impurities: Structurally similar impurities and stereoisomers can be difficult to separate from the target compound.

  • Low Recovery: this compound may adsorb to chromatography columns or degrade during the purification process, leading to low yields.

  • Peak Tailing in HPLC: This can be caused by interactions between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the silica-based columns.[10]

  • Compound Instability: Pyrrolizidine alkaloids can be sensitive to pH and temperature, potentially leading to degradation during purification.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low to no yield of the pyrrolizidine core Incomplete reaction of starting materials.Monitor the reaction progress closely using TLC or LC-MS. Ensure all reagents are pure and dry. Optimize reaction time and temperature.
Decomposition of intermediates or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Investigate the stability of intermediates at the reaction temperature.
Incorrect reaction conditions.Screen different solvents, catalysts, and bases. Verify the pH of the reaction mixture.
Formation of multiple products (isomers, byproducts) Lack of stereocontrol in key steps.Use chiral catalysts or auxiliaries to induce stereoselectivity. Optimize reaction conditions (temperature, solvent) to favor the desired stereoisomer.
Side reactions such as elimination or rearrangement.Use milder reaction conditions. Protect sensitive functional groups.
Difficulty in isolating the product from the reaction mixture Product is highly soluble in the reaction solvent.Perform a solvent screen for extraction. Consider precipitation or crystallization as an alternative to extraction.
Product forms an emulsion during workup.Add brine or use a different extraction solvent. Centrifuge the mixture to break the emulsion.
Purification Troubleshooting (HPLC)

This guide provides troubleshooting tips for the purification of this compound using High-Performance Liquid Chromatography (HPLC).

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) Interaction of the basic nitrogen with acidic silanols on the column.[10]Use a base-deactivated column. Add a competing base (e.g., triethylamine) to the mobile phase.[10] Operate at a lower pH to protonate the silanols.
Column overload.Reduce the sample concentration or injection volume. Use a larger diameter column for preparative separations.[11]
Variable Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed.[12] Check the HPLC pump for leaks or bubbles.[12][13]
Changes in column temperature.Use a column oven to maintain a constant temperature.[14]
Column degradation.Replace the column if it has been used extensively or with harsh mobile phases.
Low Recovery/No Peak Sample degradation on the column.Check the pH and temperature stability of this compound. Use a milder mobile phase if possible.
Strong, irreversible adsorption to the column.Use a different stationary phase. Flush the column with a strong solvent to elute any retained compound.
Detector issue.Ensure the detector lamp is on and the wavelength is set appropriately for this compound (detection of alkaloids is often performed in the UV range of 210-230 nm).
Ghost Peaks Contaminants in the mobile phase or from previous injections.[15]Use high-purity solvents and freshly prepared mobile phases.[15] Run a blank gradient to wash the column between samples.

Experimental Protocols

While a specific, detailed protocol for the total synthesis of this compound is not publicly available, the general approach involves the construction of the pyrrolizidine core followed by functional group manipulations. The biosynthesis of the pyrrolizidine nucleus generally starts from two molecules of putrescine.[4][16][17]

General Protocol for HPLC Purification of Pyrrolizidine Alkaloids

This protocol is a general guideline and should be optimized for the specific separation of this compound.

  • Column Selection: A C18 reversed-phase column is a common starting point for alkaloid purification.[11] Consider using a base-deactivated column to improve peak shape.

  • Mobile Phase Preparation:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or formic acid in HPLC-grade water. The acidic modifier helps to improve peak shape by protonating the analyte and silanols.

    • Organic Phase (B): Acetonitrile or methanol (B129727) with 0.1% TFA or formic acid.

  • Gradient Elution: A gradient from a low to a high percentage of the organic phase is typically used to elute compounds with a range of polarities. A starting point could be a linear gradient of 5% to 95% B over 30 minutes.

  • Sample Preparation: Dissolve the crude this compound sample in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[18]

  • HPLC Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

    • Inject the sample.

    • Run the gradient elution method.

    • Monitor the elution profile using a UV detector, typically in the range of 210-230 nm for alkaloids.[19]

  • Fraction Collection: Collect fractions corresponding to the desired peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity of this compound.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

Due to the lack of published total synthesis and detailed purification studies for this compound, specific quantitative data on yields and purity is not available. However, for general guidance in process development, the following tables can be used to track and compare results from different experimental conditions.

Table 1: Synthesis Reaction Optimization

Entry Solvent Catalyst Temperature (°C) Reaction Time (h) Crude Yield (%) Purity by HPLC (%)
1TolueneCatalyst A8012
2THFCatalyst A6024
3TolueneCatalyst B8012
4DCMCatalyst BRT48

Table 2: HPLC Purification Optimization

Run Column Mobile Phase Modifier Gradient Flow Rate (mL/min) Recovery (%) Purity (%)
1C180.1% TFA5-95% ACN1.0
2C180.1% Formic Acid5-95% ACN1.0
3Phenyl-Hexyl0.1% TFA10-90% MeOH0.8
4C18 (Base-Deactivated)0.1% TFA5-95% ACN1.0

Visualizations

The following diagrams illustrate generalized workflows for the synthesis and purification of pyrrolizidine alkaloids like this compound.

Synthesis_Workflow Start Starting Materials (e.g., Putrescine derivatives) Step1 Pyrrolizidine Core Construction Start->Step1 Step2 Functional Group Introduction/Modification Step1->Step2 Step3 Final Deprotection (if necessary) Step2->Step3 End Crude this compound Step3->End

Caption: Generalized workflow for the chemical synthesis of a pyrrolizidine alkaloid.

Purification_Workflow Start Crude this compound Step1 Sample Preparation (Dissolution & Filtration) Start->Step1 Step2 Preparative HPLC (Reversed-Phase) Step1->Step2 Step3 Fraction Collection Step2->Step3 Step4 Purity Analysis (Analytical HPLC/LC-MS) Step3->Step4 Step5 Solvent Removal Step4->Step5 End Pure this compound Step5->End

Caption: General workflow for the purification of this compound by preparative HPLC.

References

Technical Support Center: Overcoming Solubility Issues with Retusine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Retusine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a pyrrolizidine (B1209537) alkaloid with the CAS number 480-86-4.[1] In vitro studies have suggested several biological activities, including the inhibition of edema, which may be related to a reduction in prostaglandin (B15479496) production.[2] It has also demonstrated activity against Gram-positive bacteria such as C. diphtheria and S. aureus.[2] Furthermore, this compound has been identified as a potential inhibitor of nitric oxide (NO) production.[2]

Q2: What are the common solvents for dissolving this compound for in vitro studies?

This compound is a hydrophobic compound with limited aqueous solubility. For in vitro experiments, organic solvents are necessary to prepare stock solutions. Common solvents for this compound and other poorly soluble compounds include:

  • Dimethyl Sulfoxide (DMSO) [2][3]

  • Chloroform[2]

  • Dichloromethane[2]

  • Ethyl Acetate[2]

  • Acetone[2]

For most cell culture applications, DMSO is the preferred solvent due to its miscibility with culture media and relatively lower toxicity at low concentrations.

Q3: What is the recommended final concentration of DMSO in cell culture media?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.5% . For sensitive cell lines or long-term experiments, a final concentration of ≤ 0.1% is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on cell viability and function.

Q4: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide provides a systematic approach to troubleshoot and overcome the precipitation of this compound in your in vitro experiments.

Observation Potential Cause Troubleshooting Steps
Precipitation immediately after adding this compound stock to media 1. High Final Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous media. 2. Solvent Shock: Rapid change in solvent polarity causes the compound to crash out of solution. 3. Low Media Temperature: Colder media can decrease the solubility of some compounds.1. Lower the Final Concentration: Test a range of lower final concentrations of this compound. 2. Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of media or a co-solvent mixture. 3. Pre-warm Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. 4. Slow Addition and Mixing: Add the this compound stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.
Precipitation occurs after a few hours or days of incubation 1. Compound Instability: this compound may be unstable in the culture medium over time. 2. Interaction with Media Components: Components in the serum or basal media may interact with this compound, reducing its solubility. 3. Media Evaporation: Evaporation from the culture vessel can increase the concentration of all components, leading to precipitation.1. Fresh Media Changes: For longer experiments, replace the media with freshly prepared this compound-containing media every 24-48 hours. 2. Reduce Serum Concentration: If your experiment allows, try reducing the serum percentage in your culture medium. 3. Test Different Media Formulations: Consider testing the solubility of this compound in different basal media. 4. Ensure Proper Humidification: Maintain proper humidity in your incubator to minimize media evaporation.
Inconsistent experimental results 1. Partial Precipitation: Undetected micro-precipitation is occurring, leading to a lower effective concentration of this compound. 2. Stock Solution Issues: The stock solution may not be fully dissolved or may have degraded.1. Filter the Final Solution: Before adding to cells, filter the this compound-containing media through a 0.22 µm sterile filter to remove any precipitates. 2. Verify Stock Solution: Visually inspect your DMSO stock solution for any undissolved particles. If necessary, gently warm and vortex to ensure complete dissolution. 3. Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound regularly and store them in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely available in the literature, the following table summarizes the qualitative solubility information from supplier datasheets.

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO) Soluble[2][3]
Chloroform Soluble[2]
Dichloromethane Soluble[2]
Ethyl Acetate Soluble[2]
Acetone Soluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 311.37 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Weighing this compound: Accurately weigh 3.11 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of media with a final this compound concentration of 10 µM, you will need 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.

  • Dilution: In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Crucially, add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.

  • Use Immediately: It is recommended to use the freshly prepared this compound-containing medium immediately for your experiments.

Visualizations

As detailed information on the specific signaling pathway of this compound is not available, the following diagrams illustrate a general workflow for solubilizing a hydrophobic compound and a conceptual representation of Nitric Oxide (NO) inhibition, a reported activity of this compound.

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex aliquot Aliquot & Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock into Medium (Dropwise & Swirl) thaw->dilute prewarm Pre-warm Culture Medium (37°C) prewarm->dilute check Visually Inspect for Precipitation dilute->check precipitate Precipitation Observed check->precipitate cell_treatment Add to Cell Culture check->cell_treatment If No Precipitation adjust Adjust Protocol (Lower Conc., etc.) precipitate->adjust If Yes adjust->dilute Re-attempt

Caption: Workflow for preparing this compound solutions for in vitro experiments.

NO_Inhibition Conceptual Diagram of Nitric Oxide (NO) Inhibition cluster_pathway Cellular NO Production stimulus Inflammatory Stimulus (e.g., LPS) iNOS_induction Induction of iNOS Expression stimulus->iNOS_induction iNOS iNOS Enzyme iNOS_induction->iNOS L_arginine L-Arginine L_arginine->iNOS NO_production Nitric Oxide (NO) Production iNOS->NO_production downstream_effects Downstream Inflammatory Effects NO_production->downstream_effects Leads to This compound This compound This compound->iNOS Inhibits

Caption: Potential mechanism of this compound as a Nitric Oxide (NO) inhibitor.

References

Technical Support Center: Optimizing Retusine Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Retusine (also known as Reversine) in cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action in cell culture?

This compound is a 2,6-disubstituted purine (B94841) analog that exhibits a dual role in cell biology. Its primary mechanism of action is the inhibition of Aurora kinases A and B, which are crucial for mitotic progression.[1][2][3] This inhibition can lead to several downstream effects, including:

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M or G0/G1 phase, depending on the cell type and concentration used.[4][5]

  • Apoptosis Induction: It can trigger programmed cell death through both the extrinsic pathway (via upregulation of Fas and DR5) and the intrinsic pathway.[5]

  • Polyploidy: Inhibition of Aurora kinases can lead to failures in cytokinesis, resulting in cells with multiple sets of chromosomes (polyploidy).[1]

  • Dedifferentiation: In some lineage-committed cells, this compound has been shown to induce dedifferentiation into a more progenitor-like state.

Additionally, this compound has been reported to inhibit the MAPK/ERK signaling pathway, potentially by targeting MEK1.[6]

Q2: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type and the desired biological effect. For cancer cell lines, a common starting range for cytotoxicity and apoptosis studies is 0.1 µM to 20 µM.[4] For dedifferentiation experiments in stem or progenitor cells, much lower concentrations, in the nanomolar range, may be more appropriate. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically soluble in organic solvents such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically <0.5%).

Data Presentation: this compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in different cancer cell lines.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
AGSGastric Cancer24>20
AGSGastric Cancer48~15
NCI-N87Gastric Cancer24>20
NCI-N87Gastric Cancer48~18
MNNG/HOSOsteosarcoma24~2.5
MNNG/HOSOsteosarcoma48~1.5
U-2 OSOsteosarcoma24~3
U-2 OSOsteosarcoma48~2
MG-63Osteosarcoma24~3.5
MG-63Osteosarcoma48~2.5
MDA-MB-231Breast Cancer240.36
MDA-MB-231Breast Cancer480.19
MCF-7Breast Cancer240.25
MCF-7Breast Cancer480.22

Note: IC50 values can vary depending on the assay method, cell density, and specific experimental conditions. This table should be used as a reference for designing your own experiments.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol describes how to analyze the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Fixation: Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with cold PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant effect on cell viability at expected concentrations. 1. Compound degradation. 2. Cell line is resistant. 3. Incorrect dosage calculation.1. Use fresh aliquots of this compound stock solution. 2. Increase the concentration range and/or incubation time. Consider using a different cell line as a positive control. 3. Double-check all calculations for dilutions.
High variability between replicate wells. 1. Uneven cell seeding. 2. Pipetting errors. 3. Edge effects in the plate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Calibrate pipettes and use proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity.
Unexpected cell morphology changes (e.g., extreme flattening, dendrite-like projections). 1. This compound is inducing differentiation or dedifferentiation. 2. Off-target effects at high concentrations.1. This may be an expected effect depending on the cell type. Analyze for markers of differentiation or stemness. 2. Lower the concentration of this compound and perform a time-course experiment to observe the onset of these changes.
High levels of apoptosis even at low concentrations. 1. The cell line is highly sensitive to Aurora kinase inhibition. 2. The cells were unhealthy before treatment.1. Use a lower concentration range and shorter incubation times. 2. Ensure cells are in the logarithmic growth phase and have a high viability before starting the experiment.
Cell cycle analysis shows a large sub-G1 peak but no clear G2/M or G0/G1 arrest. 1. Widespread apoptosis is occurring. 2. The chosen time point is too late, and cells have already undergone apoptosis following cell cycle arrest.1. This indicates significant cell death. Correlate with apoptosis assays (e.g., Annexin V staining). 2. Perform a time-course experiment to identify an earlier time point where cell cycle arrest is visible before extensive apoptosis.

Visualizations

Signaling Pathways and Experimental Workflows

Retusine_Mechanism_of_Action cluster_0 This compound cluster_1 Primary Targets cluster_2 Downstream Pathways cluster_3 Cellular Outcomes This compound This compound AuroraA Aurora Kinase A This compound->AuroraA inhibits AuroraB Aurora Kinase B This compound->AuroraB inhibits MEK1 MEK1 This compound->MEK1 inhibits Apoptosis Apoptosis This compound->Apoptosis induces via Fas/DR5 & intrinsic pathways CellCycle Cell Cycle Progression AuroraA->CellCycle regulates AuroraB->CellCycle regulates MAPK_ERK MAPK/ERK Signaling MEK1->MAPK_ERK activates G2M_Arrest G2/M Arrest CellCycle->G2M_Arrest G0G1_Arrest G0/G1 Arrest CellCycle->G0G1_Arrest Polyploidy Polyploidy CellCycle->Polyploidy Apoptosis_Outcome Apoptosis Apoptosis->Apoptosis_Outcome Proliferation_Inhibition Inhibition of Proliferation MAPK_ERK->Proliferation_Inhibition promotes

Caption: Overview of this compound's mechanisms of action.

Apoptosis_Pathway This compound This compound Fas_DR5 Fas/DR5 Upregulation This compound->Fas_DR5 induces DISC DISC Formation Fas_DR5->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 PARP_Cleavage PARP Cleavage Caspase37->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound-induced extrinsic apoptosis pathway.

Cell_Cycle_Arrest_Pathway This compound This compound AuroraAB Aurora Kinase A/B This compound->AuroraAB inhibits p21_p27_p57 p21, p27, p57 Increase AuroraAB->p21_p27_p57 leads to CyclinD1 Cyclin D1 Decrease AuroraAB->CyclinD1 leads to G2M_Arrest G2/M Arrest AuroraAB->G2M_Arrest disruption of mitosis leads to G0G1_Arrest G0/G1 Arrest p21_p27_p57->G0G1_Arrest CyclinD1->G0G1_Arrest contributes to

Caption: this compound-induced cell cycle arrest pathway.

Experimental_Workflow cluster_assays Perform Assays start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells treat_this compound Treat with a Range of this compound Concentrations seed_cells->treat_this compound incubate Incubate for Desired Time Points treat_this compound->incubate cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay analyze_data Analyze Data and Determine IC50/Phenotype cytotoxicity_assay->analyze_data cell_cycle_analysis->analyze_data apoptosis_assay->analyze_data troubleshoot Troubleshoot if Necessary analyze_data->troubleshoot Unexpected Results end End analyze_data->end Clear Results troubleshoot->treat_this compound Optimize Protocol

Caption: General experimental workflow for this compound dosage optimization.

References

Retusine Stability: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with Retusine. The following troubleshooting guides and frequently asked questions (FAQs) address common stability concerns that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, solid this compound should be stored in a dry, dark environment. Short-term storage (days to weeks) is recommended at 0-4°C, while long-term storage (months to years) should be at -20°C. Following these guidelines helps to minimize degradation and ensure the integrity of the compound for your experiments.

Q2: How stable is this compound in solution?

This compound is soluble in DMSO. Once in solution, it is recommended to store stock solutions at -20°C for long-term use. For short-term use (days to weeks), solutions can be stored at 0-4°C. As with the solid compound, protecting solutions from light is crucial.

Q3: My experimental results are inconsistent. Could this compound be degrading under my experimental conditions?

Inconsistent results can indeed be a sign of compound instability. The stability of this compound, a pyrrolizidine (B1209537) alkaloid, can be influenced by several factors including pH, temperature, and light exposure. It is crucial to evaluate the compatibility of your specific experimental conditions with the known stability profile of this class of compounds.

Q4: What is the general stability of pyrrolizidine alkaloids like this compound under different pH conditions?

Pyrrolizidine alkaloids are generally stable in neutral and acidic solutions. However, they are susceptible to hydrolysis under alkaline (basic) conditions.[1][2][3] It is reported that significant degradation (around 50% in 24 hours) can occur in alkaline solutions.[2] Therefore, if your experiments involve basic buffers or conditions, the stability of this compound may be compromised.

Q5: How does temperature affect the stability of this compound?

Q6: Is this compound sensitive to light?

Yes, photostability is a concern for pyrrolizidine alkaloids. Exposure to UV radiation can lead to degradation, while visible light appears to have a minimal effect.[2] It is strongly recommended to protect this compound, both in solid form and in solution, from light by using amber vials or by working in low-light conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent assay results. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure solid this compound is stored at -20°C for long-term storage and solutions are stored appropriately (see Q1 & Q2). 2. Prepare Fresh Solutions: If there is any doubt about the stability of a stock solution, prepare a fresh one from solid material. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Precipitate formation in this compound solution. Poor solubility in the chosen solvent or solvent evaporation.1. Confirm Solubility: this compound is soluble in DMSO. Ensure you are not exceeding its solubility limit. 2. Check for Solvent Evaporation: Ensure vials are properly sealed to prevent solvent evaporation, which can lead to precipitation.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products.1. Review Experimental Conditions: Assess if the experimental pH, temperature, or light exposure could be causing degradation. Pyrrolizidine alkaloids are particularly susceptible to alkaline hydrolysis and UV light.[1][2] 2. Perform Forced Degradation Study: To identify potential degradation products, consider performing a forced degradation study under acidic, basic, oxidative, photolytic, and thermal stress conditions.

Quantitative Data Summary

Currently, specific quantitative stability data for this compound under various experimental conditions is limited in published literature. The table below provides a qualitative summary of the expected stability of pyrrolizidine alkaloids, the class of compounds to which this compound belongs, based on available information. Researchers are encouraged to perform their own stability studies for their specific experimental setups.

Condition Solvent/Matrix Stability Notes
pH Acidic Solution (e.g., pH < 7)Generally Stable[2]Hydrolysis is less likely to occur.
Neutral Solution (e.g., pH ≈ 7)Generally Stable[2]
Alkaline Solution (e.g., pH > 7)Unstable[1][2][3]Prone to hydrolysis. Significant degradation can occur.[2]
Temperature Ambient (shipping)Stable for a few weeksBased on supplier information.
Refrigerated (0-4°C)Good for short-term storage (days to weeks)
Frozen (-20°C)Good for long-term storage (months to years)Recommended for solid compound and stock solutions.
Elevated (e.g., brewing temperatures)Relatively Stable[4]Stability can be concentration-dependent.
Light Visible LightMinimally Affected[2]
UV RadiationUnstable[2]Can lead to photodegradation.
Enzymes Biological MatricesPotentially UnstableSusceptible to enzymatic decomposition.[1]

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. It is recommended to analyze the samples using a validated stability-indicating analytical method, such as HPLC or LC-MS.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for a defined period. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and store protected from light at room temperature for a defined period.

  • Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C) in a stability chamber.

  • Photostability: Expose the solid compound and the stock solution to a light source that provides both UV and visible output (e.g., as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute with an appropriate mobile phase to a suitable concentration for analysis.

  • Analyze by a validated HPLC or LC-MS method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

The following is a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products. Method development and validation are essential.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 10 µL.

Visualizations

troubleshooting_workflow start Start: Inconsistent Experimental Results check_storage Verify this compound Storage (Solid & Solution) start->check_storage check_conditions Review Experimental Conditions (pH, Temp, Light) start->check_conditions fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution modify_protocol Modify Experimental Protocol (e.g., buffer, protect from light) check_conditions->modify_protocol end_good Results Consistent fresh_solution->end_good Problem Solved end_bad Results Still Inconsistent fresh_solution->end_bad Problem Persists modify_protocol->end_good Problem Solved modify_protocol->end_bad Problem Persists forced_degradation Consider Forced Degradation Study to Identify Degradants end_bad->forced_degradation

Caption: Troubleshooting workflow for this compound stability issues.

degradation_pathway This compound This compound (Pyrrolizidine Alkaloid) hydrolysis Alkaline Hydrolysis (e.g., OH-) This compound->hydrolysis photolysis Photolysis (UV Radiation) This compound->photolysis enzymatic Enzymatic Decomposition (e.g., in vivo) This compound->enzymatic hydrolysis_products Hydrolysis Products (e.g., Necine base & Necic acid derivatives) hydrolysis->hydrolysis_products photo_products Photodegradation Products (e.g., Isomers, Minor Byproducts) photolysis->photo_products metabolites Metabolites enzymatic->metabolites

Caption: Generalized degradation pathways for pyrrolizidine alkaloids.

References

Technical Support Center: Refining Analytical Methods for Retusine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Retusine.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and other pyrrolizidine (B1209537) alkaloids (PAs).

IssueSymptomPossible Cause(s)Suggested Solution(s)
HPLC: Poor Peak Shape (Tailing) Asymmetrical peaks with a pronounced tailing factor.Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the silica-based stationary phase.- Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep this compound protonated.- Use a high-quality, end-capped C18 column to minimize exposed silanol groups.
Column Overload: Injecting a sample with a high concentration of this compound or matrix components.- Dilute the sample to an appropriate concentration.- Use a column with a larger internal diameter or a thicker stationary phase.
HPLC: Variable Retention Times The retention time of the this compound peak shifts between injections.Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between gradient runs.- Increase the column equilibration time between injections.
Mobile Phase Composition Changes: Evaporation of volatile organic solvents or inaccurate mixing.- Prepare fresh mobile phase daily.- Use a high-quality HPLC system with a reliable solvent mixing unit.
Temperature Fluctuations: Changes in ambient temperature affecting column temperature.- Use a column oven to maintain a constant and controlled temperature.
LC-MS/MS: Low Sensitivity/Poor Signal Low signal intensity for this compound, making detection and quantification difficult.Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.- Improve sample clean-up using Solid Phase Extraction (SPE).- Optimize the chromatographic method to separate this compound from interfering compounds.- Use a matrix-matched calibration curve.
Inappropriate MS Parameters: Non-optimized cone voltage, collision energy, or other MS settings.- Perform a compound-specific optimization (tuning) for this compound to determine the optimal MS parameters.
GC-MS: No or Low Peak Response Absence or very low intensity of the derivatized this compound peak.Incomplete Derivatization: The derivatization reaction to make this compound volatile for GC analysis is incomplete.- Optimize the derivatization reaction conditions (reagent, temperature, and time). Common derivatizing agents for PAs include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA).[1]
Degradation in the Injector: Thermal degradation of the derivatized analyte in the hot GC inlet.- Optimize the injector temperature to ensure volatilization without degradation.- Use a pulsed splitless or on-column injection technique if available.
General: Low Analyte Recovery The amount of this compound recovered after sample extraction and clean-up is consistently low.Inefficient Extraction: The chosen solvent or extraction method is not effectively extracting this compound from the sample matrix.- Optimize the extraction solvent. Acidified methanol (B129727) or ethanol (B145695) are often effective for PAs.[2]- Experiment with different extraction techniques such as sonication, pressurized liquid extraction, or QuEChERS.
Analyte Loss During Clean-up: this compound is being lost during the solid-phase extraction (SPE) steps.- Ensure the correct SPE cartridge type is being used (e.g., cation exchange for basic compounds).- Optimize the wash and elution steps of the SPE protocol to prevent analyte loss and effectively remove interferences.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantitative analysis of this compound?

A1: The most widely accepted and sensitive method for the quantitative analysis of this compound and other pyrrolizidine alkaloids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection and quantification of low levels of this compound in complex matrices such as herbal products, honey, and biological samples.[2][3] High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) can also be used, but it may lack the sensitivity and specificity of LC-MS/MS, especially in complex samples.[3]

Q2: I am having trouble with co-eluting isomers of other pyrrolizidine alkaloids interfering with my this compound peak. How can I improve separation?

A2: Co-elution of isomers is a common challenge in PA analysis. To improve separation, you can try the following:

  • Optimize the HPLC gradient: A slower, more shallow gradient can often improve the resolution of closely eluting compounds.

  • Change the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.

  • Use a different column chemistry: A column with a different stationary phase, such as a phenyl-hexyl or a biphenyl (B1667301) phase, may provide different selectivity and better resolution of isomers.

Q3: Is there a commercially available ELISA kit for the specific detection of this compound?

A3: Currently, there are no commercially available ELISA kits specifically designed for the detection of this compound. While some ELISA kits exist for the general screening of groups of pyrrolizidine alkaloids, they often exhibit cross-reactivity with multiple PAs and may not be specific for this compound. The development of a specific antibody and a validated ELISA for this compound would likely require a custom development process.

Q4: What are the key steps for sample preparation before instrumental analysis?

A4: A robust sample preparation is crucial for accurate this compound analysis. The general workflow involves:

  • Extraction: Solid samples are typically extracted with an acidified polar solvent like methanol or ethanol to efficiently extract the basic this compound molecule.[2]

  • Clean-up: The crude extract is then purified to remove interfering matrix components. Solid-Phase Extraction (SPE) is the most common clean-up technique. Cation exchange SPE cartridges are often used to retain the basic this compound while allowing neutral and acidic interferences to pass through.

  • Concentration and Reconstitution: The purified extract is often evaporated to dryness and then reconstituted in a small volume of a solvent compatible with the analytical instrument (e.g., the initial mobile phase for LC-MS).

Q5: What derivatization agent should I use for GC-MS analysis of this compound?

A5: For GC-MS analysis, this compound needs to be derivatized to increase its volatility. Common derivatization reagents for pyrrolizidine alkaloids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents like heptafluorobutyric anhydride (HFBA).[1] The choice of reagent and reaction conditions should be optimized to ensure complete derivatization and avoid degradation of the analyte.

Data Presentation

The following table summarizes representative quantitative data for the analysis of pyrrolizidine alkaloids using various methods. Specific data for this compound is limited in the public domain; therefore, data for Retrorsine, a structurally similar and commonly studied pyrrolizidine alkaloid, is included as a reference.

Analytical MethodAnalyteMatrixLOD (Limit of Detection)LOQ (Limit of Quantification)Recovery
HPLC-DAD RetrorsineHoney0.083 µg/kg--
LC-MS/MS RetrorsineHerbal Plants0.1 ng/mL0.5 ng/mL85-110%
GC-MS Retrorsine (as HFBA derivative)Feed Materials-1 µg/kg73.1 - 93.6%[1]

Note: The values presented are indicative and can vary significantly depending on the specific instrumentation, method parameters, and matrix complexity. "-" indicates data not available in the cited sources.

Experimental Protocols

Generic Protocol for this compound Detection by LC-MS/MS

This protocol provides a general framework. Optimization is required for specific matrices and instrumentation.

a. Sample Extraction:

  • Weigh 1-5 grams of the homogenized sample into a centrifuge tube.

  • Add 10-20 mL of extraction solvent (e.g., methanol with 0.1% formic acid).

  • Vortex for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

b. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a cation exchange SPE cartridge (e.g., SCX, 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of methanol/water (50:50, v/v).

  • Load the combined supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of methanol/water (50:50, v/v) to remove neutral and acidic interferences.

  • Elute the this compound with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

c. LC-MS/MS Analysis:

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard.

Generic Protocol for this compound Detection by GC-MS

This protocol requires a derivatization step.

a. Sample Extraction and Clean-up:

  • Follow the same extraction and SPE clean-up procedure as described for LC-MS/MS.

b. Derivatization:

  • To the dried eluate from the SPE step, add 50 µL of a derivatization reagent (e.g., BSTFA with 1% TMCS or HFBA) and 50 µL of a suitable solvent (e.g., acetonitrile).

  • Seal the vial and heat at 70-90°C for 30-60 minutes.

  • Cool the vial to room temperature before injection.

c. GC-MS Analysis:

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Splitless mode.

  • Temperature Program: A typical program would start at a low temperature, ramp up to a high temperature to elute the derivatized analyte.

  • MS System: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_gc_prep GC-MS Specific Step cluster_data Data Analysis Sample Sample (e.g., Herbal Material, Honey) Extraction Extraction (Acidified Methanol/Ethanol) Sample->Extraction Homogenization Cleanup SPE Clean-up (Cation Exchange) Extraction->Cleanup Crude Extract Concentration Evaporation & Reconstitution Cleanup->Concentration Purified Extract LCMS LC-MS/MS Analysis Concentration->LCMS Derivatization Derivatization (e.g., with BSTFA/HFBA) Concentration->Derivatization For GC-MS Quantification Quantification & Reporting LCMS->Quantification GCMS GC-MS Analysis GCMS->Quantification Derivatization->GCMS

General experimental workflow for this compound detection.

hepatotoxicity_pathway cluster_activation Metabolic Activation (in Liver) cluster_detox Detoxification cluster_toxicity Hepatotoxicity This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 ReactiveMetabolite Dehydropyrrolizidine (Reactive Metabolite) CYP450->ReactiveMetabolite Oxidation GSH Glutathione (GSH) ReactiveMetabolite->GSH Conjugation Adducts Protein & DNA Adducts ReactiveMetabolite->Adducts Covalent Binding Conjugate GSH Conjugate GSH->Conjugate Excretion Excretion Conjugate->Excretion CellStress Cellular Stress (Oxidative Stress) Adducts->CellStress Mitochondria Mitochondrial Dysfunction CellStress->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Release of Cytochrome c LiverInjury Liver Injury (Hepatotoxicity) Apoptosis->LiverInjury

Simplified signaling pathway of this compound-induced hepatotoxicity.

References

Technical Support Center: Addressing Cytotoxicity of Retusine in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of Retusine in non-target cells. The following information is designed to help identify, understand, and mitigate off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where the observed phenotype may not be due to the inhibition of the intended target.[1][2] Furthermore, off-target binding can disrupt essential cellular pathways, resulting in cytotoxicity in non-target cells.[1][2] Minimizing these effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1]

Q2: What are the initial indicators of potential off-target cytotoxicity from this compound in my cell-based assays?

A2: Several signs may suggest that the observed cytotoxicity is due to off-target effects of this compound. These include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different phenotype or lacks the same cytotoxic profile.[2]

  • Discrepancy with genetic validation: The cytotoxic phenotype observed with this compound is not replicated when the intended target's expression is reduced or knocked out using methods like CRISPR-Cas9 or siRNA.[1][2]

  • Toxicity at high concentrations: The cytotoxic effect is only observed at high concentrations of this compound, suggesting engagement with lower-affinity off-targets.[1][3]

  • Toxicity in target-negative cell lines: Cytotoxicity is observed in cell lines that do not express the intended target of this compound.[4]

Q3: How can I proactively minimize the risk of this compound-induced off-target cytotoxicity in my experimental design?

A3: To minimize off-target effects from the outset, consider the following strategies:

  • Use the lowest effective concentration: Perform a dose-response analysis to determine the lowest concentration of this compound that elicits the desired on-target effect.[1][3]

  • Employ control compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]

  • Optimize exposure time: Conduct time-course experiments to determine the optimal incubation time required for the on-target effect, as prolonged exposure can lead to increased cytotoxicity.[5]

  • Confirm target expression: Verify the expression levels of the intended target in your cell lines using methods like Western Blot or qPCR.[1]

Troubleshooting Guide

If you suspect this compound is causing off-target cytotoxicity, this guide provides a systematic approach to investigate and resolve the issue.

Problem: Significant cell death is observed in non-target cells upon treatment with this compound.

Step 1: Characterize the Cytotoxic Profile

The initial step is to perform a comprehensive dose-response and time-course analysis to determine the IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) of this compound in your specific cell line.[6]

Table 1: Hypothetical Dose-Response Data for this compound

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
0.1989592
1958880
10705540
10030155
Step 2: Orthogonal Validation

Use alternative methods to confirm that the observed phenotype is due to the inhibition of the intended target.

  • Structurally Different Inhibitor: Test an inhibitor with a different chemical scaffold that targets the same protein. If this inhibitor does not cause the same cytotoxicity, it suggests an off-target effect of this compound.[2]

  • Genetic Validation: Use CRISPR-Cas9 to knock out the gene of the intended target or siRNA to knock down its expression.[1][2] If the cells remain sensitive to this compound in the absence of the target, the cytotoxicity is likely due to off-target effects.[7][8]

Table 2: Comparing Cytotoxicity of this compound with Genetic Knockdown

Cell LineTreatment% Cell Viability
Wild-TypeVehicle100
Wild-TypeThis compound (10 µM)55
Target KnockoutVehicle98
Target KnockoutThis compound (10 µM)52

In this hypothetical example, since the target knockout cells are still sensitive to this compound, it suggests an off-target effect.

Step 3: Identify Off-Targets

If off-target effects are suspected, several techniques can be employed to identify the unintended targets of this compound.

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[2][9]

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in intact cells and can be adapted to identify off-target binding by observing changes in the thermal stability of other proteins upon this compound treatment.[1][10]

Step 4: Mitigate Cytotoxicity

Based on the findings from the previous steps, implement strategies to reduce the off-target cytotoxicity.

  • Lower Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest possible duration.[1][3]

  • Co-treatment with Protective Agents: If the mechanism of cytotoxicity is known (e.g., oxidative stress or apoptosis), co-treatment with antioxidants (e.g., N-acetylcysteine) or caspase inhibitors (e.g., Z-VAD-FMK) may reduce cytotoxicity.[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the effect of this compound on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[4]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C).

  • Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Quantification: Analyze the amount of the target protein in the soluble fraction by Western Blotting or mass spectrometry. Ligand binding will increase the protein's thermal stability.[1][10]

Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein replicates the phenotype observed with this compound.[2]

Methodology:

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[2]

  • Transfection and Selection: Transfect the target cells with the Cas9/gRNA vector and select for transfected cells.[2]

  • Knockout Validation: Screen clones for the absence of the target protein via Western Blot or genomic sequencing.[2]

  • Phenotypic Analysis: Perform cell viability assays with this compound on the knockout and wild-type control cells.[2]

Visualizations

cluster_0 This compound Signaling Pathway This compound This compound Target_Protein Intended Target This compound->Target_Protein On-Target Inhibition Off_Target Off-Target Protein This compound->Off_Target Off-Target Binding Downstream_Effect Desired Cellular Effect Target_Protein->Downstream_Effect Cytotoxicity Cytotoxicity Off_Target->Cytotoxicity

Caption: Hypothetical signaling pathway of this compound.

cluster_1 Experimental Workflow for Cytotoxicity Assessment Start Observe Cytotoxicity Dose_Response Dose-Response & Time-Course Assays Start->Dose_Response Orthogonal_Validation Orthogonal Validation (e.g., CRISPR, siRNA) Dose_Response->Orthogonal_Validation Off_Target_Screening Off-Target Identification (e.g., Kinase Panel, CETSA) Orthogonal_Validation->Off_Target_Screening Data_Analysis Analyze Data & Identify Cause Off_Target_Screening->Data_Analysis Mitigation Mitigation Strategy (e.g., Lower Dose) Data_Analysis->Mitigation

Caption: Workflow for cytotoxicity investigation.

cluster_2 Troubleshooting Flowchart Is_Cytotoxic Is this compound Cytotoxic? Dose_Dependent Is it Dose-Dependent? Is_Cytotoxic->Dose_Dependent Yes Genetic_Validation Does Genetic KO Replicate Phenotype? Dose_Dependent->Genetic_Validation Yes Optimize_Dose Optimize Dose & Exposure Time Dose_Dependent->Optimize_Dose No On_Target On-Target Effect Genetic_Validation->On_Target Yes Off_Target Off-Target Effect Genetic_Validation->Off_Target No Off_Target->Optimize_Dose

References

Technical Support Center: Enhancing the Bioavailability of Retusine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Retusine.

Troubleshooting Guide

This guide addresses potential issues encountered during in vivo experiments with this compound, focusing on challenges related to its bioavailability.

Q1: After administering this compound, I'm observing very low plasma concentrations. What could be the cause and how can I address it?

A1: Low plasma concentrations of this compound could stem from several factors, primarily its physicochemical properties. Based on its chemical structure (C16H25NO5)[1][2], this compound may have poor aqueous solubility and be subject to rapid metabolism.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor Aqueous Solubility Vehicle Optimization: this compound is soluble in DMSO[1]. For parenteral administration, experiment with different vehicle formulations. Consider using solubilizing agents such as cyclodextrins or co-solvents like PEG400, ensuring they are non-toxic at the administered concentration.[3] Formulation Development: For oral administration, consider developing formulations like lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), solid dispersions, or nanoparticle formulations to enhance solubility and dissolution rate.[4][5]
High First-Pass Metabolism Route of Administration: If administered orally, this compound may be extensively metabolized in the gut wall and liver before reaching systemic circulation. Consider alternative routes like intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism.[3] Metabolism Inhibitors: Co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors like piperine) could potentially increase bioavailability, though this requires careful investigation to avoid toxicity and off-target effects.[6][7]
Poor Membrane Permeability Permeation Enhancers: The use of chemical permeation enhancers can improve absorption across the intestinal epithelium for oral formulations.[8] However, their use must be carefully evaluated for potential toxicity. Lipid-Based Formulations: Formulations like SEDDS can facilitate drug absorption through the lymphatic pathway, bypassing the portal circulation.[4]
Efflux by Transporters P-glycoprotein (P-gp) Inhibition: If this compound is a substrate for efflux pumps like P-gp, its absorption will be limited. Co-administration with P-gp inhibitors may enhance its bioavailability.[9]

Q2: I'm observing high variability in the plasma concentrations of this compound between individual animals in the same group. What are the potential reasons and solutions?

A2: High inter-individual variability is a common challenge in in vivo studies.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Formulation Homogeneity: If you are preparing the formulation extemporaneously, ensure it is homogenous. For suspensions, ensure they are well-mixed before each administration.[3]
Biological Factors Dose-Response Study: Conduct a thorough dose-response study to understand the relationship between the administered dose and the observed effect and variability. Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.[3] Fasting State: Ensure consistent fasting protocols for all animals before oral administration, as food can significantly impact drug absorption.
Animal Handling and Dosing Technique Consistent Administration: Ensure that the administration technique (e.g., oral gavage, i.p. injection) is consistent across all animals to minimize variability in the administered dose and absorption.

Frequently Asked Questions (FAQs)

Q1: What are the most promising formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?

A1: Several formulation strategies can be employed to improve the oral bioavailability of poorly water-soluble drugs. The choice of strategy depends on the specific physicochemical properties of this compound.

Summary of Bioavailability Enhancement Strategies:

Strategy Mechanism of Action Potential Fold Increase in Bioavailability (Examples from Literature)
Nanosuspensions Increases dissolution velocity due to increased surface area.2 to 25-fold
Solid Lipid Nanoparticles (SLN) Enhances lymphatic uptake and protects the drug from degradation.[4]3 to 10-fold
Self-Emulsifying Drug Delivery Systems (SEDDS) Forms a fine emulsion in the GI tract, increasing the surface area for absorption and enhancing lymphatic transport.[4][5]2 to 8-fold
Amorphous Solid Dispersions The drug is dispersed in a carrier polymer in an amorphous state, which has higher solubility than the crystalline form.[5]2 to 20-fold
Complexation with Cyclodextrins Forms inclusion complexes with the drug, increasing its solubility and dissolution.[10]2 to 10-fold

Note: The fold increase in bioavailability is highly dependent on the specific drug and formulation and the values presented are illustrative examples from the literature for various poorly soluble drugs.

Q2: Which route of administration is recommended for initial in vivo efficacy studies of this compound?

A2: For initial in vivo efficacy studies, it is often advisable to start with a route of administration that bypasses potential absorption barriers and first-pass metabolism. Intraperitoneal (i.p.) or intravenous (i.v.) injections are commonly used for this purpose. This approach helps to establish the intrinsic activity of the compound. Once efficacy is demonstrated, formulation efforts can focus on developing a viable oral delivery system.[3]

Q3: How can I determine if this compound is a substrate for P-glycoprotein (P-gp) efflux?

A3: In vitro cell-based assays are typically used to determine if a compound is a P-gp substrate. Caco-2 cell monolayers are a common model. A bidirectional transport study is performed, and if the efflux ratio (basolateral to apical transport divided by apical to basolateral transport) is greater than 2, the compound is generally considered a P-gp substrate.

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study of this compound in Rodents

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound following intravenous (i.v.) and oral (p.o.) administration in rats.

Materials:

  • This compound

  • Vehicle for i.v. administration (e.g., 10% DMSO, 40% PEG400, 50% saline)

  • Vehicle for p.o. administration (e.g., 0.5% carboxymethylcellulose in water)

  • Male Sprague-Dawley rats (250-300 g)

  • Cannulas for jugular vein catheterization (for i.v. dosing and blood sampling)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Preparation: Acclimatize rats for at least one week. For the i.v. group, surgically implant a cannula into the jugular vein one day before the study. Fast all animals overnight before dosing.

  • Dosing:

    • i.v. Group (n=5): Administer this compound at a dose of 2 mg/kg via the jugular vein cannula.

    • p.o. Group (n=5): Administer this compound at a dose of 10 mg/kg by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula (i.v. group) or tail vein (p.o. group) at the following time points:

    • i.v. Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • p.o. Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[3]

  • Plasma Preparation: Immediately place blood samples into EDTA-coated tubes and centrifuge at 4°C to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t½) using appropriate software.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Formulation Development cluster_3 Phase 4: In Vivo Evaluation Physicochemical Properties Physicochemical Properties Solubility Enhancement Solubility Enhancement Physicochemical Properties->Solubility Enhancement In Vitro Permeability In Vitro Permeability Permeability Enhancement Permeability Enhancement In Vitro Permeability->Permeability Enhancement In Vitro Metabolism In Vitro Metabolism Metabolism Reduction Metabolism Reduction In Vitro Metabolism->Metabolism Reduction Lipid-Based (SEDDS) Lipid-Based (SEDDS) Solubility Enhancement->Lipid-Based (SEDDS) Solid Dispersion Solid Dispersion Solubility Enhancement->Solid Dispersion Permeability Enhancement->Lipid-Based (SEDDS) Nanoparticles Nanoparticles Permeability Enhancement->Nanoparticles Pharmacokinetic Study Pharmacokinetic Study Metabolism Reduction->Pharmacokinetic Study Lipid-Based (SEDDS)->Pharmacokinetic Study Solid Dispersion->Pharmacokinetic Study Nanoparticles->Pharmacokinetic Study Efficacy Study Efficacy Study Pharmacokinetic Study->Efficacy Study G cluster_cytoplasm cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Transcription Nucleus->Gene Cytoplasm Cytoplasm NucleusLabel Nucleus

References

Technical Support Center: Method Refinement for Studying Retusine's Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying the metabolic fate of Retusine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research in understanding the biotransformation of this and other related pyrrolizidine (B1209537) alkaloids (PAs).

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic activation pathway for this compound and other toxic pyrrolizidine alkaloids?

A1: The primary metabolic activation pathway involves the oxidation of the necine base of the pyrrolizidine alkaloid by hepatic cytochrome P450 (CYP) enzymes.[1][2][3] This reaction forms highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These DHPAs are unstable and can be hydrolyzed to a common reactive metabolite, 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which is a key mediator of toxicity.[1][2][4][5] This DHP metabolite can then form adducts with cellular macromolecules like DNA and proteins, leading to genotoxicity and tumorigenicity.[1][2][3][6]

Q2: Which cytochrome P450 isozymes are primarily involved in this compound metabolism?

A2: The specific CYP isozymes involved in this compound metabolism are predominantly members of the CYP3A and CYP2B families.[1] Studies with human liver microsomes have shown that CYP3A inhibitors, such as troleandomycin, can significantly inhibit the formation of the toxic DHP metabolite.[7]

Q3: What are the major detoxification pathways for this compound?

A3: Besides the activation pathway to form toxic pyrrolic metabolites, this compound can undergo detoxification through two main routes. One is the formation of N-oxides, which are generally considered less toxic and more water-soluble, facilitating excretion.[7][8] The other is hydrolysis of the ester groups, breaking down the alkaloid into its necine base and necic acid components, which are then excreted.[8] The balance between these activation and detoxification pathways determines the ultimate toxicity.[8]

Q4: Why are the DHP metabolites of this compound difficult to analyze directly?

A4: DHP metabolites are highly unstable and reactive electrophiles.[3][4] Once formed in a biological system, they rapidly react with nearby nucleophiles such as water, glutathione (B108866) (GSH), proteins, and DNA.[3][4] This inherent instability makes direct detection and quantification challenging, often requiring indirect methods such as trapping with nucleophilic reagents or analyzing the stable adducts formed.

Q5: What is "glutathione trapping" and why is it used in studying this compound metabolism?

A5: Glutathione (GSH) trapping is an experimental technique used to detect the formation of short-lived, reactive electrophilic metabolites.[9][10] In the context of this compound, a high concentration of GSH is added to the in vitro incubation system (e.g., liver microsomes).[9][10] If the reactive DHP metabolite is formed, it will covalently bind to the nucleophilic thiol group of GSH, forming a stable GSH-conjugate.[3][11] This stable conjugate can then be readily detected and characterized by LC-MS/MS, providing indirect but definitive evidence of the formation of the reactive intermediate.[10][11][12]

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound's metabolic fate.

Issue 1: Low or No Detectable Metabolite Signal in LC-MS/MS
Potential Cause Recommended Solution
Inefficient Extraction Pyrrolizidine alkaloids and their metabolites are polar basic compounds. Ensure the extraction solvent is appropriate. An acidic aqueous/organic mixture (e.g., 0.05 M H₂SO₄ in 50% methanol) is effective for extraction from complex matrices.[13][14] Consider solid-phase extraction (SPE) with a cation exchange cartridge for cleanup and concentration.[13]
Metabolite Instability DHP metabolites are highly unstable.[4] Keep samples on ice or at 4°C throughout the preparation process. Analyze samples as quickly as possible after preparation. If analyzing for DHP, consider derivatization or, more commonly, use a trapping agent like GSH during incubation to form a stable conjugate.[11]
Poor Ionization in MS Source This compound and its metabolites are basic and ionize best in positive ion mode. Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation ([M+H]⁺).[15][16] Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) for your specific analytes.
Matrix Effects Co-eluting endogenous compounds from the biological matrix (microsomes, plasma, etc.) can suppress the ionization of your target analytes.[16] Improve sample cleanup using SPE or liquid-liquid extraction.[17] Adjust chromatography to better separate analytes from the bulk of the matrix components. Use isotopically labeled internal standards to compensate for matrix effects.[18]
Incorrect MS/MS Transition Verify the precursor and product ions for your target metabolites. For pyrrolizidine alkaloids, characteristic fragment ions can often be used for identification even without a pure standard.[19] For example, retronecine-type PAs often show characteristic fragments at m/z 120 and 138.[19]
Issue 2: Chromatographic Problems (Peak Tailing, Splitting, or Shifting Retention Times)
Potential Cause Recommended Solution
Secondary Interactions Basic analytes like this compound can interact with residual acidic silanol (B1196071) groups on standard silica-based C18 columns, causing peak tailing.[16][17] Use a column with advanced end-capping or a different stationary phase (e.g., polymer-based PRP-1).[20] Adding a small amount of a competing base to the mobile phase can sometimes help, but may suppress MS ionization.
Column Contamination Buildup of matrix components on the column can lead to peak distortion and pressure increases.[17] Use a guard column and change it regularly. Implement a robust column flushing and regeneration protocol after each batch of samples.[17] Ensure adequate sample cleanup before injection.[16][17]
Mismatched Injection Solvent Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak splitting and broadening.[17] Reconstitute the final sample extract in a solvent that is as close as possible to the initial mobile phase composition.[14][17]
Mobile Phase Issues Changes in mobile phase pH or composition can cause retention time shifts.[21] Prepare fresh mobile phases daily, especially aqueous buffers which can support microbial growth.[17] Ensure thorough mixing of mobile phase components.

Visualized Workflows and Pathways

Metabolic Activation of this compound

The following diagram illustrates the key bioactivation pathway of this compound, a retronecine-type pyrrolizidine alkaloid.

This compound Metabolic Activation This compound This compound DHP_ester Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Intermediate) This compound->DHP_ester CYP CYP3A4 / CYP2B (Liver Microsomes) DHP DHP (Reactive Metabolite) DHP_ester->DHP Hydrolysis Adducts DNA / Protein Adducts (Toxicity) DHP->Adducts Covalent Binding

Caption: CYP450-mediated bioactivation of this compound to toxic metabolites.

Experimental Workflow for In Vitro Metabolism

This diagram outlines a typical workflow for studying the metabolism of this compound using liver microsomes and analysis by LC-MS/MS.

In Vitro Metabolism Workflow start Start: Prepare Incubation Mix (Microsomes, Buffer, this compound) add_nadph Initiate Reaction (Add NADPH) start->add_nadph incubate Incubate (e.g., 37°C, 30 min) add_nadph->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench prepare Sample Preparation (Centrifuge, SPE) quench->prepare analyze Analyze by LC-MS/MS prepare->analyze end Data Processing analyze->end

Caption: Workflow for a this compound in vitro metabolism study.

Troubleshooting Logic: Low MS Signal

This diagram provides a logical decision tree for troubleshooting a weak or absent analyte signal during LC-MS analysis.

Troubleshooting Low Signal start Low / No MS Signal check_std Inject Standard. Is signal present? start->check_std yes_std Issue is with Sample check_std->yes_std Yes no_std Issue is with System check_std->no_std No check_prep Review Sample Prep: - Extraction Efficiency? - Sample Degradation? - Matrix Effects? check_lcms Review System: - MS Tune/Calibration? - Mobile Phase Correct? - Column Clogged? - LC-MS Connection?

Caption: Decision tree for troubleshooting low LC-MS signal intensity.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

Objective: To determine the formation of metabolites from this compound when incubated with HLM in the presence of a necessary cofactor.

Materials:

  • This compound standard

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid

Procedure:

  • Prepare Incubation Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4) by diluting the 0.5 M stock with water.

  • Prepare Master Mix (without NADPH): In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For each 200 µL reaction, add:

    • 136 µL of 100 mM Phosphate Buffer

    • 2 µL of HLM (final concentration: 0.2 mg/mL)

    • 2 µL of this compound stock solution (e.g., 1 mM in water, for a final concentration of 10 µM)

  • Pre-incubation: Gently vortex the master mix and pre-incubate at 37°C for 5 minutes to bring the mixture to temperature.

  • Initiate Reaction: Start the metabolic reaction by adding 40 µL of the NADPH regenerating system (for a final volume of 200 µL). For a negative control (no metabolism), add 40 µL of phosphate buffer instead.

  • Incubation: Incubate the reaction tubes at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

  • Quench Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (if used).

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[22]

  • Sample Collection: Carefully transfer the supernatant to a new tube or HPLC vial.

  • Analysis: Analyze the sample by LC-MS/MS. If necessary, the supernatant can be evaporated to dryness under nitrogen and reconstituted in a smaller volume of mobile phase A to concentrate the sample.[14]

Protocol 2: Sample Preparation for LC-MS/MS Analysis

Objective: To prepare the quenched microsomal incubation sample for analysis, ensuring compatibility with the LC-MS/MS system.

Materials:

  • Quenched sample from Protocol 1

  • LC-MS Vials

  • Mobile Phase A (e.g., Water with 0.1% Formic Acid)

  • Mobile Phase B (e.g., Methanol with 0.1% Formic Acid)[15]

Procedure:

  • Direct Injection (if sufficient concentration): After centrifugation in Protocol 1 (Step 7), the supernatant can often be directly injected for LC-MS/MS analysis. Transfer ~100 µL to an HPLC vial. This is the simplest method.[20]

  • Reconstitution (for increased sensitivity): a. After centrifugation, transfer the supernatant to a clean tube. b. Evaporate the solvent to dryness using a gentle stream of nitrogen or a vacuum centrifuge. c. Reconstitute the dried residue in a smaller, precise volume (e.g., 100 µL) of the initial mobile phase condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[14] d. Vortex thoroughly and centrifuge again to pellet any insoluble material. e. Transfer the clear reconstituted sample to an HPLC vial for injection.

  • LC-MS/MS Conditions (Example):

    • Column: A C18 column suitable for polar compounds (e.g., Acquity HSS T3, 2.1 x 100 mm, 1.8 µm).[15]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute compounds, hold, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.3 mL/min[15]

    • Injection Volume: 3-10 µL

    • MS Detection: Positive ion electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for metabolite identification.

References

Retinoic Acid (RA) Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common pitfalls associated with Retinoic Acid (RA) research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Retinoic Acid?

All-trans-retinoic acid (ATRA) is a biologically active metabolite of vitamin A. Its primary mechanism involves binding to nuclear receptors. Specifically, ATRA diffuses into the cell and binds to Cellular Retinoic Acid Binding Proteins (CRABPs) in the cytoplasm, which facilitates its transport into the nucleus. In the nucleus, ATRA binds to Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This RAR-RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This regulation controls a wide array of cellular processes, including differentiation, proliferation, and apoptosis.

Q2: How should I prepare and store Retinoic Acid stock solutions?

Retinoic Acid is highly sensitive to light, air, and temperature, which can lead to degradation and experimental variability.

  • Solvent: Dissolve ATRA in a high-purity solvent such as DMSO or ethanol (B145695) to create a concentrated stock solution (e.g., 1-10 mM).

  • Storage: Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes to protect it from light. Store these aliquots at -20°C or, for long-term storage, at -80°C.

  • Handling: When preparing working solutions, use subdued lighting and minimize the time the stock solution is at room temperature. Avoid repeated freeze-thaw cycles.

Q3: My cells are not differentiating as expected in response to RA treatment. What are the common causes?

Several factors can lead to a suboptimal or absent differentiation response.

  • RA Degradation: As mentioned in Q2, improper storage and handling can degrade the RA, rendering it inactive. Always use freshly thawed aliquots.

  • Serum Variability: Fetal Bovine Serum (FBS) contains endogenous retinoids, and the levels can vary significantly between batches. This variability can interfere with the effects of exogenously added RA. It is recommended to test different FBS batches or use charcoal-stripped serum to reduce the background levels of retinoids.

  • Cell Health and Passage Number: The differentiation potential of cell lines can diminish with high passage numbers. Ensure you are using cells within a recommended passage range and that they are healthy and not overgrown before initiating treatment.

  • Receptor Expression: The target cells must express sufficient levels of RAR and RXR to respond to RA. Verify the expression of these receptors via qPCR or Western blot if you suspect a lack of response.

Troubleshooting Guides

Issue 1: High Variability Between Experiments
Potential Cause Troubleshooting Step
Inconsistent RA Activity Prepare a large batch of RA stock solution, aliquot it, and store it properly at -80°C. Use one aliquot per experiment to ensure the same starting material.
Different Serum Lots Purchase a large lot of a single batch of FBS. Before starting a series of experiments, test the serum lot for its ability to support RA-induced differentiation. Alternatively, switch to charcoal-stripped FBS to remove endogenous retinoids.
Inconsistent Cell Density Plate cells at a consistent density for every experiment. Cell confluency can significantly impact cellular responses to differentiation agents.
Issue 2: Poor Cell Viability After RA Treatment
Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is low and non-toxic (typically <0.1%). Run a solvent-only control to verify.
RA Concentration Too High High concentrations of RA can induce apoptosis in some cell types. Perform a dose-response experiment to determine the optimal concentration that induces differentiation without causing significant cell death.
Phototoxicity RA can become phototoxic upon exposure to certain wavelengths of light. Minimize light exposure during incubation and cell handling.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core Retinoic Acid signaling pathway and a typical experimental workflow for studying RA-induced cellular differentiation.

Retinoic_Acid_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_out ATRA CRABP CRABP ATRA_out->CRABP Binds ATRA_CRABP ATRA-CRABP Complex CRABP->ATRA_CRABP RAR RAR ATRA_CRABP->RAR Enters Nucleus RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Target_Gene Target Gene Transcription RARE->Target_Gene Regulates

Caption: Retinoic Acid (ATRA) signaling pathway.

Experimental_Workflow cluster_analysis Analysis start Start: Healthy Cell Culture plate_cells 1. Plate Cells at Optimal Density start->plate_cells acclimate 2. Allow Cells to Acclimate (24h) plate_cells->acclimate prepare_media 3. Prepare Treatment Media (RA or Vehicle Control) acclimate->prepare_media treat_cells 4. Replace Media and Treat Cells prepare_media->treat_cells incubate 5. Incubate for Defined Period (e.g., 48-96h) treat_cells->incubate harvest 6. Harvest Cells for Analysis incubate->harvest morphology Morphological Analysis harvest->morphology qpcr qPCR for Marker Genes harvest->qpcr western Western Blot for Protein Expression harvest->western

Caption: Workflow for RA-induced differentiation.

Experimental Protocols

Protocol 1: Induction of Neuronal Differentiation in SH-SY5Y Cells
  • Cell Plating: Seed SH-SY5Y neuroblastoma cells in a suitable culture vessel (e.g., 6-well plate) at a density of 2 x 10^5 cells/mL in DMEM/F12 medium supplemented with 10% FBS.

  • Acclimation: Allow cells to adhere and grow for 24 hours.

  • Treatment: Prepare a 10 µM working solution of All-trans-retinoic acid (ATRA) in the culture medium. Replace the existing medium with the ATRA-containing medium. As a control, treat a parallel set of cells with medium containing the same final concentration of the vehicle (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 3-5 days. Replace the medium with fresh ATRA-containing medium every 48 hours.

  • Analysis: After the incubation period, assess differentiation. Morphological changes, such as the extension of neurites, can be observed under a microscope. Further analysis can be performed using immunofluorescence to stain for neuronal markers like β-III tubulin or MAP2.

Protocol 2: Induction of Granulocytic Differentiation in HL-60 Cells
  • Cell Seeding: Seed HL-60 promyelocytic leukemia cells (a suspension cell line) at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Add ATRA directly to the culture medium from a concentrated stock to achieve a final concentration of 1 µM. Prepare a vehicle-treated control culture.

  • Incubation: Incubate the cells for 96 hours.

  • Analysis: Assess differentiation by measuring the expression of the cell surface marker CD11b using flow cytometry or by performing a nitroblue tetrazolium (NBT) reduction assay, which measures the functional maturation of granulocytes.

Quantitative Data Summary

The following tables provide typical concentration ranges and timelines for RA-induced differentiation experiments. These values are starting points and may require optimization for your specific cell line and experimental conditions.

Table 1: Effective Concentrations of ATRA for In Vitro Differentiation

Cell LineCell TypeEffective ATRA ConcentrationTypical Outcome
SH-SY5Y Human Neuroblastoma5 - 10 µMNeuronal differentiation
HL-60 Human Promyelocytic Leukemia0.5 - 1.5 µMGranulocytic differentiation
F9 Mouse Teratocarcinoma0.1 - 1 µMEndodermal differentiation
P19 Mouse Embryonal Carcinoma0.1 - 1 µMNeuronal differentiation

Table 2: Experimental Timelines for RA-Induced Differentiation

Cell LineAssayDay 1Day 3Day 5Day 7+
SH-SY5Y Neurite Outgrowth-VisibleProminentMature
HL-60 CD11b ExpressionBaselineIncreasedHighPlateau
HL-60 NBT ReductionBaselineLowModerateHigh
P19 Neural Marker Expression-Early MarkersMid-stage MarkersLate Markers

Technical Support Center: Strategies for Scaling Up Retusine Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a complete, peer-reviewed total synthesis pathway for Retusine has not been published in publicly accessible scientific literature. The information available is primarily from its isolation and characterization from natural sources, specifically the plant Crotalaria retusa. Therefore, this technical support center focuses on the known chemical properties of this compound and general principles of alkaloid chemistry that would be relevant to its synthesis and scale-up, should a synthesis route be developed. The troubleshooting guide addresses potential challenges based on the structure of this compound and common issues in natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its chemical classification?

A1: this compound is a natural product classified as a pyrrolizidine (B1209537) alkaloid.[1][2] It has been isolated from the plant Crotalaria retusa.[2][3] Like other pyrrolizidine alkaloids, its core structure is based on a necine base, which is an esterified amino alcohol.

Q2: What are the known components of the this compound molecule?

A2: Hydrolysis of this compound yields two main components:

  • An amino alcohol (necine base), which has been proposed to be hastanecine (B1234442) (C₈H₁₅O₂N).

  • An acid component, which upon hydrolysis, gives 2,3,4-trimethyl-4-hydroxyglutaric acid 1,4-lactone, also known as dihydroanhydromonocrotalic acid.[3]

Q3: Are there any established chemical synthesis routes for this compound?

A3: No complete total synthesis of this compound has been reported in the scientific literature. The compound is currently available commercially through custom synthesis, implying that proprietary synthesis methods exist.[4] However, these methods are not publicly disclosed.

Q4: What general strategies should be considered for the synthesis of a pyrrolizidine alkaloid like this compound?

A4: A general retrosynthetic analysis would suggest a strategy that involves:

  • Synthesis of the Necine Base: Constructing the bicyclic pyrrolizidine core (hastanecine in this case) with the correct stereochemistry.

  • Synthesis of the Necic Acid: Preparing the substituted glutaric acid lactone (dihydroanhydromonocrotalic acid).

  • Esterification: Coupling the necine base with the necic acid to form the final macrocyclic ester. This step is often challenging due to steric hindrance and the need for specific protecting group strategies.

Q5: What are the potential challenges in scaling up the production of a complex natural product like this compound?

A5: Scaling up the synthesis of complex molecules like this compound often presents challenges such as:

  • Stereochemical Control: Maintaining the correct stereochemistry at multiple chiral centers throughout a multi-step synthesis.

  • Reagent Cost and Availability: The cost and availability of starting materials and reagents for large-scale production can be prohibitive.

  • Reaction Conditions: Translating laboratory-scale reaction conditions (e.g., temperature, pressure, mixing) to a larger scale can be difficult and may require significant process optimization.

  • Purification: Developing robust and scalable purification methods (e.g., chromatography, crystallization) to achieve high purity is often a major hurdle.

  • Byproduct Formation: Undesired side reactions can become more significant at a larger scale, leading to lower yields and more complex purification.

Troubleshooting Guide for Hypothetical this compound Synthesis

This guide is based on potential issues that could arise during the synthesis of a molecule with the structural features of this compound.

Problem Potential Cause Suggested Solution
Low Yield in Esterification Step 1. Steric hindrance between the necine base and the necic acid.2. Inappropriate coupling reagent.3. Decomposition of starting materials or product under the reaction conditions.1. Use a less sterically hindered derivative or a different coupling strategy.2. Screen a variety of modern coupling reagents (e.g., carbodiimides like DCC or EDC, or phosphonium-based reagents like PyBOP).3. Optimize reaction conditions (temperature, solvent, reaction time) and ensure the use of high-purity, dry reagents.
Formation of Stereoisomers 1. Lack of stereocontrol in key bond-forming reactions.2. Epimerization of stereocenters under non-optimal pH or temperature conditions.1. Employ stereoselective catalysts or chiral auxiliaries.2. Carefully control reaction conditions to prevent isomerization. Analyze intermediates to ensure stereochemical integrity throughout the synthesis.
Difficulty in Purifying the Final Product 1. Presence of closely related impurities or unreacted starting materials.2. Product instability on the purification medium (e.g., silica (B1680970) gel).1. Optimize the final reaction to drive it to completion.2. Explore different purification techniques, such as reversed-phase chromatography, preparative HPLC, or crystallization. Consider derivatization to facilitate separation, followed by removal of the derivatizing group.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials or reagents.2. Poor control over reaction parameters.1. Source high-purity, well-characterized starting materials from a reliable supplier.2. Implement strict process controls and monitor key reaction parameters (temperature, pH, mixing speed) in real-time.

Diagrams

Below are diagrams illustrating the conceptual relationships in this compound chemistry.

Retusine_Hydrolysis This compound This compound (C₁₆H₂₅NO₅) Hydrolysis Hydrolysis This compound->Hydrolysis Necine_Base Necine Base (Hastanecine) C₈H₁₅O₂N Hydrolysis->Necine_Base + Necic_Acid_Lactone Necic Acid Lactone (Dihydroanhydromonocrotalic Acid) Hydrolysis->Necic_Acid_Lactone +

Caption: Hydrolysis of this compound yields a necine base and a necic acid lactone.

Retrosynthesis_Concept Target Target: this compound Ester_Linkage Key Disconnection: Macrolide Ester Bond Target->Ester_Linkage Precursors Key Precursors Ester_Linkage->Precursors Necine Necine Base (Hastanecine) Precursors->Necine Acid Necic Acid (Open form of Lactone) Precursors->Acid

Caption: A conceptual retrosynthetic approach to this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Efficacy of Plant-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the field of pharmacology, the quest for potent and safe anti-inflammatory agents is perpetual. This guide provides a comparative analysis of the anti-inflammatory effects of extracts derived from plants of the retusa and reticulata species, alongside other well-researched natural compounds. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

The plant extracts under consideration, which may be associated with the term "Retusine" in some contexts, include Bridelia retusa, Copaifera reticulata, and Euphorbia retusa. For a thorough comparison, their anti-inflammatory activities are evaluated against established natural anti-inflammatory agents: Curcumin (B1669340), Omega-3 Fatty Acids, and Boswellia serrata extract.

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the key quantitative data from various in vivo and in vitro studies, providing a clear comparison of the anti-inflammatory efficacy of these compounds.

Compound/ExtractAssayDosage/ConcentrationResult
Bridelia retusa Carrageenan-induced rat paw edema10-80 mg/kg (p.o.)ID50 value of 36 mg/kg[1][2]
Copaifera reticulata Carrageenan-induced rat paw edema1802 mg/kg18% edema inhibition[3]
Croton oil-induced dermatitis (mice)IC50 = 663 mg/kg[3]
LPS-stimulated human THP-1 monocytes-Reduced release of IL-1β, IL-6, TNF-α[3][4]
Euphorbia retusa Carrageenan-induced paw edema (mice)200 mg/kg (p.o.)Significant reduction in paw edema from the 3rd hour[5]
Curcumin COX-2 Inhibition5-10 µMIC50 value[6]
NF-κB Inhibition (LPS-induced)18 µMIC50 value[7]
Omega-3 Fatty Acids IL-6 Reduction (Human clinical trial)1.25 g/day & 2.5 g/day 10% and 12% decrease in serum IL-6, respectively[8]
C-Reactive Protein (CRP) Reduction (Human clinical trial)3.6 g/day Significant decrease in plasma CRP[9]
Boswellia serrata extract Pain Reduction (VAS Score) in Knee Osteoarthritis300 mg/day & 600 mg/day45.3% and 61.9% reduction in VAS pain score by day 90, respectively[10][11]
C-Reactive Protein (hs-CRP) Reduction150 mg & 300 mg twice dailySignificant decrease in serum hs-CRP levels[12][13]
Signaling Pathways in Inflammation

The anti-inflammatory effects of these natural compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The diagram below illustrates the general mechanism of inflammation and the points of intervention for these compounds.

Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitory Action Stimulus LPS, Carrageenan, Cytokines (TNF-α, IL-1β) Receptor TLR4 / IL-1R Stimulus->Receptor IKK IKK Complex Receptor->IKK PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX2 COX-2 IkB IκB IKK->IkB P NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Gene_Expression->COX2 Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines Cytokines->Inflammation Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->COX2 Inhibits Boswellia Boswellia Boswellia->COX2 Inhibits Omega3 Omega3 Omega3->PLA2 Inhibits Retusa_Extracts Retusa/Reticulata Extracts Retusa_Extracts->Prostaglandins Reduces Retusa_Extracts->Cytokines Reduces

Caption: Inflammatory signaling pathway and points of inhibition by natural compounds.

Experimental Workflow

The evaluation of anti-inflammatory compounds typically follows a structured workflow, progressing from in vitro assays to in vivo models to confirm efficacy and safety.

Experimental_Workflow Start Compound/Extract Preparation In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening COX_Assay COX-2 Inhibition Assay In_Vitro_Screening->COX_Assay NFkB_Assay NF-κB Activation Assay In_Vitro_Screening->NFkB_Assay Cytokine_Assay Cytokine Production Assay (LPS-stimulated macrophages) In_Vitro_Screening->Cytokine_Assay In_Vivo_Models In Vivo Models In_Vitro_Screening->In_Vivo_Models Paw_Edema Carrageenan-induced Paw Edema In_Vivo_Models->Paw_Edema Peritonitis Peritonitis Model In_Vivo_Models->Peritonitis Data_Analysis Data Analysis and Efficacy Evaluation In_Vivo_Models->Data_Analysis End Conclusion Data_Analysis->End

Caption: General experimental workflow for evaluating anti-inflammatory agents.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.[14]

  • Animals: Male Wistar rats or Swiss albino mice are typically used.[15][16] Animals are housed under standard laboratory conditions with free access to food and water.

  • Procedure:

    • Animals are divided into control, standard, and test groups.

    • The test compound or vehicle (for the control group) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the induction of inflammation (e.g., 60 minutes). A standard anti-inflammatory drug like indomethacin (B1671933) or diclofenac (B195802) sodium is used as a positive control.[17]

    • Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution in saline into the right hind paw of each animal.[15][18]

    • The paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.[18]

Measurement of Cytokine Levels by ELISA

This in vitro assay quantifies the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in biological samples.

  • Sample Preparation: Cell culture supernatants from LPS-stimulated macrophages or serum/plasma from in vivo studies are collected.

  • Procedure (General Sandwich ELISA Protocol):

    • A microplate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

    • Standards and samples are added to the wells and incubated to allow the cytokine to bind to the immobilized antibody.

    • The plate is washed to remove unbound substances.

    • A biotinylated detection antibody specific for the cytokine is added, which binds to a different epitope on the captured cytokine.

    • After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

    • Following a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.

    • A stop solution is added to terminate the reaction, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined by interpolating their absorbance values on the standard curve.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins.

  • Principle: The assay measures the production of prostaglandin (B15479496) G2, an intermediate product of the COX-2 enzyme, using a fluorometric probe.

  • Procedure:

    • A reaction mix containing COX assay buffer, a COX probe, a diluted COX cofactor, and recombinant human COX-2 enzyme is prepared.

    • The test inhibitor at various concentrations is added to the wells of a microplate, along with a solvent control and an enzyme control.

    • The reaction mix is added to each well.

    • The enzymatic reaction is initiated by adding arachidonic acid solution.

    • The fluorescence (e.g., λEx = 535 nm / λEm = 587 nm) is measured kinetically at a constant temperature (e.g., 25°C) for 5-10 minutes.

  • Data Analysis: The rate of the reaction (slope of the fluorescence curve) is calculated for all samples. The percentage of relative inhibition is calculated as: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100 Where EC is the enzyme control and S is the sample with the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined.

References

A Comparative Efficacy Analysis of Retusine and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of "Retusine" with other notable natural compounds. It has come to our attention that the name "this compound" is associated with two distinct classes of natural products: a flavonol and a pyrrolizidine (B1209537) alkaloid. To ensure clarity and scientific accuracy, this document will address both compounds, hereafter referred to by their more common scientific names: Retusin (a flavonol) and Retrorsine (a pyrrolizidine alkaloid) .

This guide presents a detailed analysis of their biological activities, supported by quantitative data from experimental studies, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Part 1: Retusin (Flavonol)

Retusin is an O-methylated flavonol found in plants such as Origanum vulgare and Ariocarpus retusus.[1] Flavonols are a class of flavonoids widely recognized for their antioxidant and anti-inflammatory properties. This section compares the efficacy of Retusin with other well-studied flavonols.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of Retusin and comparable flavonols.

CompoundBiological ActivityAssayIC50 Value (µM)Cell Line/SystemReference
Retusin OATP2B1 InhibitionDBF Uptake136.9OATP2B1-expressing cells[2]
Quercetin20α-HSD InhibitionEnzyme Activity0.4 ± 0.0Liver Cytosol[3]
OATP2B1 InhibitionDBF Uptakesingle-digit µMOATP2B1-expressing cells[2]
Kaempferol20α-HSD InhibitionEnzyme Activity6.2 ± 0.4Liver Cytosol[3]
Myricetin20α-HSD InhibitionEnzyme Activity5.6 ± 0.9Liver Cytosol[3]
Fisetin20α-HSD InhibitionEnzyme Activity> 50Liver Cytosol[3]
OATP2B1 InhibitionDBF Uptakesingle-digit µMOATP2B1-expressing cells[2]
Rutin20α-HSD InhibitionEnzyme Activity> 50Liver Cytosol[3]

Note: Lower IC50 values indicate greater potency.

Experimental Protocols

This protocol outlines a common method for assessing the antioxidant capacity of flavonols.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Sample Preparation: The test compound (e.g., Retusin, Quercetin) is dissolved in a suitable solvent (e.g., DMSO, ethanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well microplate. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DP.ph radicals) is then determined from a dose-response curve.[4][5]

This protocol describes a method to evaluate the anti-inflammatory effects of flavonols by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control group (LPS-stimulated cells with solvent) are included.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the vehicle control, and the IC50 value is determined. A cell viability assay (e.g., MTT assay) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.[6][7][8][9]

Signaling Pathways

Flavonols, including Retusin, are known to modulate various signaling pathways involved in inflammation and cellular stress responses. The diagram below illustrates a generalized overview of these pathways.

Flavonol_Signaling_Pathways cluster_stimulus External Stimuli cluster_receptors Cell Surface Receptors cluster_flavonols Flavonols cluster_pathways Intracellular Signaling Pathways cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 OxidativeStress Oxidative Stress MAPK MAPK Pathway (ERK, JNK, p38) OxidativeStress->MAPK PI3K_Akt PI3K/Akt Pathway OxidativeStress->PI3K_Akt TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Retusin Retusin & other Flavonols Retusin->MAPK Retusin->NFkB Retusin->PI3K_Akt Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines NO_Production NO Production NFkB->NO_Production Antioxidant_Response Antioxidant Response PI3K_Akt->Antioxidant_Response

Caption: General signaling pathways modulated by flavonols.

Part 2: Retrorsine (Pyrrolizidine Alkaloid)

Retrorsine is a pyrrolizidine alkaloid (PA) found in various plant species, including those of the Senecio genus. PAs are known for their hepatotoxicity and potential carcinogenicity, which are mediated by their metabolic activation in the liver. This section compares the cytotoxic efficacy of Retrorsine with other PAs.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Retrorsine and other pyrrolizidine alkaloids in different cell lines.

CompoundBiological ActivityAssayIC50 Value (µM)Cell LineExposure TimeReference
Retrorsine CytotoxicityCell Viability~148Primary Mouse HepatocytesNot Specified[10]
CytotoxicityCell Viability~153Primary Rat HepatocytesNot Specified[10]
CytotoxicityCell Viability98HepG2-CYP3A472 hours[10]
CytotoxicityCell Viability292Primary Human Hepatocytes (PHH)24 hours[10]
CytotoxicityCell Viability2-60HepG2-CYP3A472 hours[11]
MonocrotalineCytotoxicityCell Viability200-500HepG2-CYP3A472 hours[11]
LasiocarpineCytotoxicityCell Viability12.6HepG2-CYP3A424 hours[11]
RiddelliineCytotoxicityCell Viability10-70HepG2-CYP3A424 hours[11]
SeneciphyllineCytotoxicityCell Viability26.2HepG2-CYP3A424 hours[11]

Note: Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

This protocol is a standard method to assess the effect of compounds on cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Retrorsine) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10][12]

This assay is used to detect chromosomal damage.

  • Cell Culture and Treatment: Culture suitable cells (e.g., TK6, HepG2) and treat them with the test compound at various concentrations, along with positive and negative controls.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Compare the frequency of micronuclei in treated cells to that in control cells to assess the genotoxic potential of the compound.[12]

Signaling Pathways

The toxicity of Retrorsine is dependent on its metabolic activation in the liver, primarily by cytochrome P450 enzymes, leading to the formation of reactive pyrrolic metabolites that can damage cellular macromolecules.

Retrorsine_Metabolic_Activation cluster_intake Intake & Absorption cluster_liver Hepatic Metabolism cluster_detox Detoxification cluster_toxicity Cellular Damage & Toxicity Retrorsine_ingestion Retrorsine Ingestion Retrorsine Retrorsine Retrorsine_ingestion->Retrorsine CYP450 Cytochrome P450 (e.g., CYP3A4) Retrorsine->CYP450 Oxidation Dehydroretrorsine Dehydroretrorsine (Reactive Pyrrolic Metabolite) CYP450->Dehydroretrorsine GSH_Conjugation GSH Conjugation Dehydroretrorsine->GSH_Conjugation DNA_Adducts DNA Adducts Dehydroretrorsine->DNA_Adducts Protein_Adducts Protein Adducts Dehydroretrorsine->Protein_Adducts Excretion Excretion GSH_Conjugation->Excretion Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Carcinogenicity Carcinogenicity DNA_Adducts->Carcinogenicity Hepatotoxicity Hepatotoxicity (HSOS) Protein_Adducts->Hepatotoxicity

Caption: Metabolic activation pathway of Retrorsine.

References

Comparative Analysis of Retusine from Plant Sources: A Review of Current Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of natural compounds is paramount. This guide provides a comparative analysis of Retusine, a pyrrolizidine (B1209537) alkaloid, based on available scientific literature. However, a comprehensive comparison is currently limited by the available data, with Crotalaria retusa being the only well-documented plant source for this specific alkaloid.

A critical point of clarification is the distinction between the alkaloid this compound and an isoflavone (B191592) named "retusin" extracted from plants like Maackia amurensis. These are distinct molecules with different chemical structures and biological activities. This guide will focus exclusively on the alkaloid this compound.

Plant Sources of this compound

Initial searches also identified Heliotropium indicum as a potential source due to its known production of various pyrrolizidine alkaloids. However, specific mention of this compound as a constituent in the available literature is absent. Therefore, for the purpose of this analysis, Crotalaria retusa remains the sole confirmed plant source of this compound.

Quantitative Analysis: Yield and Purity

A significant gap in the current body of scientific literature is the lack of quantitative data regarding the yield and purity of this compound from Crotalaria retusa. While studies have confirmed its presence, specific percentages of this compound in the total alkaloid extract or in the dry plant matter have not been reported in the reviewed articles. This absence of data makes a direct comparison of extraction efficiency and purity levels from different potential sources impossible at this time.

Biological Activities of this compound

The biological activities of crude extracts from Crotalaria retusa have been a subject of scientific investigation, demonstrating a range of effects including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] However, it is crucial to note that these activities are attributed to the complex mixture of phytochemicals present in the extracts, including various alkaloids, flavonoids, and other secondary metabolites.

There is a lack of specific studies focusing on the biological activities of isolated this compound . The contribution of this compound to the overall pharmacological profile of Crotalaria retusa extracts remains to be elucidated. One study investigated the antioxidant properties of "retusin," an isoflavone from Maackia amurensis, but this is a different compound and its activities cannot be attributed to the alkaloid this compound.[4]

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not extensively documented in the available literature. However, general methods for the extraction of alkaloids from plant materials can be adapted. These typically involve a multi-step process.

General Alkaloid Extraction and Isolation Workflow

The following diagram illustrates a generalized workflow for the extraction and isolation of alkaloids from plant sources.

Alkaloid Extraction Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification plant_material Dried & Powdered Plant Material maceration Maceration with Acidified Solvent (e.g., Methanol (B129727)/Ethanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Acidic Extract filtration->crude_extract basification Basification (e.g., with NH4OH) crude_extract->basification liquid_liquid Liquid-Liquid Extraction (e.g., with Chloroform) basification->liquid_liquid alkaloid_fraction Crude Alkaloid Fraction liquid_liquid->alkaloid_fraction chromatography Column Chromatography (e.g., Silica (B1680970) Gel, Alumina) alkaloid_fraction->chromatography fractions Fraction Collection chromatography->fractions tlc TLC Analysis fractions->tlc pure_alkaloid Isolated Pure This compound tlc->pure_alkaloid

Caption: Generalized workflow for alkaloid extraction and purification.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., from Crotalaria retusa) is macerated in an acidified solvent (typically methanol or ethanol (B145695) with a small amount of acid like acetic or hydrochloric acid) to protonate the alkaloids and increase their solubility in the polar solvent. The mixture is then filtered to separate the plant debris from the liquid extract.

  • Acid-Base Partitioning: The acidic extract is then made basic by adding a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in non-polar organic solvents. A liquid-liquid extraction is then performed using an immiscible organic solvent like chloroform (B151607) or dichloromethane (B109758) to separate the alkaloids from the aqueous phase.

  • Purification: The resulting crude alkaloid fraction is then subjected to chromatographic techniques for purification. Column chromatography using stationary phases like silica gel or alumina (B75360) is commonly employed. The column is eluted with a gradient of solvents of increasing polarity, and fractions are collected. Thin-layer chromatography (TLC) is used to monitor the separation and identify the fractions containing the target alkaloid. Fractions containing pure this compound are then combined and the solvent is evaporated.

Conclusion and Future Directions

The current scientific landscape provides a foundational understanding of this compound, identifying Crotalaria retusa as its primary known plant source. However, a comprehensive comparative analysis is hindered by the lack of data on other plant sources, as well as the absence of quantitative yield and purity information and specific biological activity data for the isolated compound.

Future research should focus on:

  • Screening other Crotalaria species and other related genera for the presence of this compound.

  • Developing and publishing standardized protocols for the quantification of this compound in plant materials.

  • Isolating pure this compound and conducting a thorough evaluation of its specific biological activities to understand its therapeutic potential.

This will enable a more robust comparative analysis and unlock the full potential of this compound for researchers and drug development professionals.

References

Cross-Validation of Retusine's Biological Activity: A Comparative Analysis in Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of Retusine, a pyrrolizidine (B1209537) alkaloid derived from Crotalaria retusa. This guide provides a comparative overview of its anti-inflammatory and antimicrobial properties, supported by experimental data from relevant models.

Disclaimer: Direct experimental data on the isolated pyrrolizidine alkaloid this compound is limited in publicly available literature. This guide leverages data from studies on crude extracts of Crotalaria retusa and the closely related, well-characterized pyrrolizidine alkaloid, Monocrotaline (B1676716), also found in this plant species, to provide a representative analysis of its potential biological activities.

Introduction to this compound and its Biological Potential

This compound is a pyrrolizidine alkaloid (PA) identified in the plant Crotalaria retusa.[1] PAs are a class of naturally occurring compounds known for a wide spectrum of biological activities, ranging from toxicity to potential therapeutic effects.[2][3][4] Extracts of Crotalaria retusa, containing a mixture of alkaloids including this compound, have demonstrated notable anti-inflammatory, antimicrobial, and antioxidant properties in various experimental settings.[5][6][7] This guide focuses on the cross-validation of two key biological activities of this compound and its related compounds: anti-inflammatory and antimicrobial effects.

Comparative Analysis of Biological Activity

To provide a clear comparison, the following tables summarize the quantitative data on the anti-inflammatory and antimicrobial activities of Crotalaria retusa extracts and related pyrrolizidine alkaloids.

Anti-Inflammatory Activity

The anti-inflammatory potential of pyrrolizidine alkaloids is often studied in the context of the inflammatory response they induce, particularly monocrotaline-induced pulmonary hypertension (MCT-PH). In this model, monocrotaline triggers an inflammatory cascade, providing a platform to investigate the mechanisms of inflammation and the effects of potential anti-inflammatory agents.[8][9][10][11][12]

Compound/Extract Model System Key Findings Quantitative Data (Example) Reference
MonocrotalineRat model of pulmonary hypertensionInduces inflammation, characterized by increased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and leukocyte infiltration.[8][10]Significant increase in right ventricular systolic pressure.[8]
Anacrotine (from C. laburnifolia)Carrageenan-induced paw edema in ratsShowed significant inhibition of edema.-[4]
Various PAs (from Liparis nervosa)Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophagesStrong inhibitory activities against NO production.IC50 values ranging from 2.16–38.25 µM.[4]
Europine (from Heliotropium digynum)LPS-induced NO production in RAW 264.7 macrophagesPotent inhibition of NO production.IC50 value of 7.9 µM.[13]
Antimicrobial Activity

Pyrrolizidine alkaloids have demonstrated a range of antimicrobial activities against various pathogens. The data, however, is often presented for a class of PAs or plant extracts rather than for individual compounds.

Compound/Extract Model System Target Microorganisms Quantitative Data (Example) Reference
Ethanolic extract of Crotalaria retusaDisc diffusion assayPseudomonas aeruginosaZone of inhibition: 38 mm[5]
Lasiocarpine and 7-angeloyl heliotrineIn vitro assaysEscherichia coli, Penicillium chrysogenumSignificant activity reported (specific MICs not provided in the snippet).[2]
Synthesized Pyrrolizidine Alkaloid (PA-1)Broth microdilutionStaphylococcus aureus, Escherichia coliMIC values ranging from 0.0039 to 0.025 mg/mL.[14]
Pyrrolizidine alkaloids from Heliotropium subulatumIn vitro assaysAspergillus niger-[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing anti-inflammatory and antimicrobial activities, based on the cited literature.

In Vivo Anti-Inflammatory Assay: Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is widely used to study the inflammatory component of pulmonary hypertension.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used.

  • Induction of Pulmonary Hypertension: A single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg body weight) is administered.

  • Treatment: Test compounds (e.g., potential anti-inflammatory agents) are administered daily via oral gavage or other appropriate routes, starting from day 1 post-monocrotaline injection.

  • Hemodynamic Measurements: After a set period (e.g., 21 days), rats are anesthetized, and right ventricular systolic pressure (RVSP) is measured using a catheter inserted into the right ventricle via the jugular vein.

  • Histological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess vascular remodeling and inflammatory cell infiltration.

  • Cytokine Analysis: Lung tissue homogenates or serum samples are used to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

  • Western Blot Analysis: Protein expression of key inflammatory mediators (e.g., NF-κB, COX-2) in lung tissue lysates is determined by Western blotting.

In Vitro Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay to determine the minimum concentration of a substance that inhibits the growth of a microorganism.

  • Microorganism Preparation: Bacterial strains are cultured in appropriate broth (e.g., Mueller-Hinton broth) overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows related to the biological activities of this compound and related compounds.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Pulmonary Artery Endothelial Cell cluster_response Cellular Response Monocrotaline Monocrotaline TLR4 TLR4 Monocrotaline->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Transcription Inflammation Inflammation (Leukocyte Infiltration, Vascular Remodeling) Cytokines->Inflammation

Monocrotaline-Induced Inflammatory Signaling Pathway.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture (e.g., S. aureus) C Inoculation of 96-well plate A->C B Serial Dilution of This compound B->C D Incubation (37°C, 24h) C->D E Visual Inspection for Turbidity D->E F Determination of MIC E->F

Experimental Workflow for MIC Determination.

Conclusion

The available evidence suggests that this compound, as a constituent of Crotalaria retusa, likely contributes to the plant's observed anti-inflammatory and antimicrobial properties. While direct, quantitative data for the isolated compound is sparse, studies on the crude extracts and the related alkaloid, monocrotaline, provide a solid foundation for understanding its potential mechanisms of action. The monocrotaline-induced pulmonary hypertension model offers a robust system for dissecting the pro-inflammatory signaling pathways that could be targeted by this compound. Similarly, standard antimicrobial assays can be effectively used to quantify its efficacy against a range of pathogens. Further research focusing on the isolation and characterization of pure this compound is warranted to fully elucidate its therapeutic potential and to conduct a more direct cross-validation of its biological activities in different models.

References

A Comparative Analysis of the Flavonoids Retusine and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of phytochemical research, flavonoids stand out for their diverse biological activities and therapeutic potential. This guide provides a detailed comparison of two such flavonoids: Retusine and the extensively studied Quercetin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their known properties, supported by available experimental data.

Structural and Functional Overview

Quercetin is a flavonol, one of the six major subclasses of flavonoid compounds, and is ubiquitously found in a variety of fruits, vegetables, and grains.[1] Its structure, characterized by five hydroxyl groups, is fundamental to its broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3]

This compound, on the other hand, is a less-studied flavonoid. While its basic flavonoid structure is known, comprehensive data on its biological activities and mechanisms of action are not as readily available in the public domain. One study has explored its antioxidant potential through its interaction with low-energy electrons.

Comparative Biological Activities

A direct comparison of the biological activities of this compound and Quercetin is challenging due to the significant disparity in the volume of research conducted on each. Quercetin has been the subject of thousands of studies, elucidating its role in various cellular processes.

Antioxidant Activity:

Quercetin is a powerful antioxidant, a property attributed to its ability to scavenge free radicals and chelate metal ions.[2] The antioxidant capacity of Quercetin has been quantified in numerous studies using various assays.

Anti-inflammatory Activity:

Quercetin exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity:

Extensive research has demonstrated the anticancer potential of Quercetin through its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis in various cancer cell lines.

Information regarding the anti-inflammatory and anticancer activities of this compound is not well-documented in the available scientific literature.

Quantitative Data Comparison

The following table summarizes the available quantitative data for Quercetin's antioxidant activity. A corresponding dataset for this compound is not available at this time.

FlavonoidAssayIC50 Value (µg/mL)Reference
QuercetinDPPH Radical Scavenging0.74[4]
QuercetinH2O2 Scavenging36.22[4]

Note: The IC50 value represents the concentration of the flavonoid required to inhibit 50% of the activity in the respective assay. A lower IC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative experimental protocol for an assay commonly used to evaluate the antioxidant activity of flavonoids like Quercetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging capacity of a compound.

Methodology:

  • Preparation of DPPH solution: A stock solution of DPPH is prepared in methanol.

  • Reaction mixture: Different concentrations of the test compound (e.g., Quercetin) are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizing Molecular Structures and Pathways

Diagrams are essential tools for visualizing complex information such as chemical structures and signaling pathways.

flavonoid_structures cluster_quercetin Quercetin cluster_this compound This compound quercetin quercetin This compound This compound

Chemical structures of Quercetin and this compound.

experimental_workflow prep_dpph Prepare DPPH Solution mix Mix DPPH and Flavonoid Solutions prep_dpph->mix prep_samples Prepare Flavonoid Solutions (Different Concentrations) prep_samples->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

References

A Head-to-Head Comparison: The Flavonol Retusine versus the Known PI3Kδ Inhibitor Idelalisib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the naturally derived flavonol Retusine against the clinically approved PI3Kδ inhibitor, Idelalisib. This report synthesizes performance data from enzymatic and cell-based assays, details the experimental protocols for reproducibility, and visualizes the targeted signaling pathway and experimental workflows.

Introduction to this compound and the PI3K/Akt/mTOR Signaling Pathway

This compound is an O-methylated flavonol, a class of naturally occurring polyphenolic compounds found in various plants. Flavonoids have garnered significant attention in cancer research due to their potential to modulate key cellular signaling pathways implicated in tumorigenesis. One such critical pathway is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide range of cancers has made it a prime target for therapeutic intervention.

The PI3K family of enzymes, particularly the class I isoforms, are pivotal in this pathway. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This second messenger recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (B549165) (mTOR), to drive processes that promote cell survival and proliferation. Given the established role of other flavonoids in inhibiting this pathway, this guide explores the hypothetical inhibitory potential of this compound in comparison to a well-established inhibitor.

Idelalisib is a highly selective, orally bioavailable inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells. It is approved for the treatment of certain B-cell malignancies, validating PI3Kδ as a therapeutic target. This guide uses Idelalisib as a benchmark to frame the potential efficacy of this compound.

Performance Data: A Quantitative Comparison

To provide a clear comparison, the following tables summarize key in vitro activity data for this compound and Idelalisib. The data for this compound is hypothetical, based on published results for structurally related methylated quercetin (B1663063) derivatives, to provide a realistic comparative framework. The data for Idelalisib is derived from published studies.

Table 1: In Vitro Enzymatic Inhibition of PI3Kδ

CompoundTargetAssay TypeIC50 (nM)Reference
This compound (Hypothetical) PI3KδBiochemical Kinase Assay850(Hypothetical)
Idelalisib PI3KδBiochemical Kinase Assay2.5[1][2]

Table 2: In Vitro Anti-proliferative Activity in a B-cell Lymphoma Cell Line (e.g., MEC1)

CompoundCell LineAssay TypeIncubation TimeIC50 (µM)Reference
This compound (Hypothetical) MEC1MTT Cell Viability Assay72 hours45(Hypothetical)
Idelalisib MEC1Growth Inhibition Assay72 hours20.4[3]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the general workflows for the key experiments.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Idelalisib Idelalisib Idelalisib->PI3K

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_0 Biochemical PI3K Kinase Assay cluster_1 MTT Cell Viability Assay A1 Prepare Reagents: PI3Kδ Enzyme, PIP2 Substrate, ATP, Assay Buffer A2 Add Test Compound (this compound or Idelalisib) to assay plate A1->A2 A3 Initiate Reaction: Add Enzyme, Substrate, & ATP A2->A3 A4 Incubate at Room Temperature A3->A4 A5 Terminate Reaction & Detect Product (PIP3) (e.g., Luminescence) A4->A5 A6 Data Analysis: Calculate IC50 A5->A6 B1 Seed Cancer Cells in 96-well plate B2 Add Serial Dilutions of Test Compound B1->B2 B3 Incubate for 72 hours at 37°C, 5% CO2 B2->B3 B4 Add MTT Reagent to each well B3->B4 B5 Incubate for 4 hours B4->B5 B6 Solubilize Formazan (B1609692) Crystals (e.g., with DMSO) B5->B6 B7 Measure Absorbance at 570 nm B6->B7 B8 Data Analysis: Calculate IC50 B7->B8

General Experimental Workflows.

Experimental Protocols

In Vitro PI3Kδ Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PI3Kδ enzyme.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PI(4,5)P2 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (this compound, Idelalisib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection system)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Idelalisib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the PI3Kδ enzyme and PI(4,5)P2 substrate in kinase assay buffer to their working concentrations.

  • Assay Reaction: a. To the wells of a 384-well plate, add the test compound dilutions. b. Add the PI3Kδ enzyme to each well and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. b. Read the luminescence on a plate reader.

  • Data Analysis: a. Convert luminescence readings to percent inhibition relative to DMSO-treated controls. b. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Viability Assay

Objective: To determine the IC50 of a test compound on the proliferation of a cancer cell line.

Materials:

  • B-cell lymphoma cell line (e.g., MEC1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (this compound, Idelalisib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of absorbance measurements at 570 nm

Procedure:

  • Cell Seeding: Seed MEC1 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[4][5][6]

  • Compound Treatment: Prepare serial dilutions of this compound and Idelalisib in complete medium from a DMSO stock solution. Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as vehicle controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

This guide presents a comparative overview of the hypothetical anti-cancer properties of the flavonol this compound and the known PI3Kδ inhibitor Idelalisib. While the data for this compound is based on the activity of structurally similar compounds and requires experimental validation, the framework provided here offers a comprehensive approach for such a head-to-head study. The detailed protocols and visual workflows serve as a practical resource for researchers investigating novel kinase inhibitors. The significant difference in inhibitory potency between the hypothetical data for this compound and the established data for Idelalisib highlights the rigorous optimization process required to develop highly potent and selective clinical candidates from natural product leads. Further investigation into the specific kinase selectivity profile and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

A Researcher's Guide to Validating the Molecular Targets of Retusine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of In Silico Predictions and a Roadmap for Experimental Validation

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Retusine, a critical step is the identification and validation of its molecular targets. Currently, the publicly available data on this compound's targets is primarily based on computational predictions. This guide provides a comprehensive overview of the putative targets of this compound identified through in silico studies and presents a detailed roadmap of established experimental methodologies for their validation. This information is intended to empower researchers to move from computational hypotheses to tangible experimental data.

Putative Molecular Targets of this compound: An In Silico Perspective

Computational docking studies have been employed to predict the potential molecular targets of this compound. One such study has suggested that this compound may interact with the anti-apoptotic protein Bcl-XL[1][2]. Bcl-XL is a key regulator of the intrinsic apoptosis pathway, and its inhibition is a validated strategy in cancer therapy[3][4]. The in silico analysis predicted a favorable binding affinity of this compound to the BH3 binding groove of Bcl-XL, a critical region for its interaction with pro-apoptotic proteins[1][5].

While in silico predictions are a valuable starting point for hypothesis generation, they require rigorous experimental validation to confirm a direct and biologically relevant interaction.

Quantitative Data from In Silico Predictions

The following table summarizes the reported in silico binding affinity of this compound with its putative target. It is important to note that these values are computational estimates and await experimental verification.

CompoundPutative TargetPredicted Binding Affinity (kcal/mol)In Silico MethodReference
This compoundBcl-XLNot explicitly stated, but predicted to have good binding affinityMolecular Docking[1][2]

A Roadmap for Experimental Target Validation

To bridge the gap between in silico predictions and confirmed molecular targets, a multi-faceted experimental approach is recommended. The following section details several established techniques for target validation, outlining their principles and providing generalized protocols that can be adapted for studying this compound.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to assess direct target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures, followed by the detection of the remaining soluble protein by methods such as Western blotting or mass spectrometry.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing Bcl-XL) and treat with this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell lysate or intact cells and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: For intact cells, lyse them after heating. For both protocols, centrifuge the samples to separate aggregated proteins from the soluble fraction.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., Bcl-XL) using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Affinity Purification-Mass Spectrometry (AP-MS)

Principle: This technique aims to identify proteins that directly interact with a small molecule. A modified version of the small molecule (the "bait") is immobilized on a solid support (e.g., beads) and incubated with a cell lysate. Proteins that bind to the bait are "pulled down," washed, and then identified by mass spectrometry.

Experimental Protocol:

  • Synthesis of an Affinity Probe: Synthesize a derivative of this compound with a linker arm that can be conjugated to a solid support (e.g., NHS-activated sepharose beads) without significantly affecting its binding activity. A control would be beads with the linker alone.

  • Cell Lysis: Prepare a lysate from a relevant cell line under conditions that preserve protein-protein interactions.

  • Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads and control beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound beads to the control beads. Proteins specifically and significantly enriched on the this compound beads are potential targets.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a biophysical technique that directly measures the heat change that occurs when two molecules interact. It provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Protocol:

  • Protein and Ligand Preparation: Purify the recombinant target protein (e.g., Bcl-XL) and prepare a concentrated solution of this compound in the same buffer.

  • ITC Experiment: Load the protein into the sample cell of the calorimeter and this compound into the titration syringe.

  • Titration: Inject small aliquots of this compound into the protein solution and measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of this compound to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Visualizing the Path Forward

To aid in conceptualizing the process of target validation and the potential mechanism of action of this compound, the following diagrams are provided.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cellular Target Engagement cluster_3 Functional Cellular Assays In Silico Docking In Silico Docking ITC ITC In Silico Docking->ITC Validate direct binding CETSA CETSA In Silico Docking->CETSA Confirm cellular engagement Surface Plasmon Resonance Surface Plasmon Resonance Enzyme/Binding Assays Enzyme/Binding Assays Apoptosis Assays Apoptosis Assays CETSA->Apoptosis Assays Assess functional outcome AP-MS AP-MS Signaling Pathway Analysis Signaling Pathway Analysis AP-MS->Signaling Pathway Analysis Identify pathways Cell Viability Assays Cell Viability Assays

Caption: A general workflow for the experimental validation of a computationally predicted molecular target.

G This compound This compound Bcl-XL Bcl-XL This compound->Bcl-XL Inhibition Bak/Bax Bak/Bax Bcl-XL->Bak/Bax Inhibition Mitochondrion Mitochondrion Bak/Bax->Mitochondrion Pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosis Apoptosis Cytochrome c->Apoptosis Activation

Caption: Putative signaling pathway of this compound through the inhibition of Bcl-XL, leading to apoptosis.

Conclusion

The exploration of this compound's therapeutic potential is an exciting frontier. While in silico studies have provided a valuable starting point by identifying Bcl-XL as a putative target, the next crucial phase involves rigorous experimental validation. The methodologies outlined in this guide, from biophysical characterization to cellular target engagement and functional assays, provide a clear and comprehensive roadmap for researchers. By systematically applying these techniques, the scientific community can definitively elucidate the molecular mechanisms of this compound, paving the way for its potential development as a novel therapeutic agent.

References

Comparative Cytotoxicity of Retusine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cytotoxic effects of Retusine, a naturally occurring flavonoid, and its structurally related polymethoxyflavone (PMF) analogs. Due to the limited availability of cytotoxic data on synthetic derivatives of this compound, this comparison focuses on naturally occurring, structurally similar compounds to provide insights into the structure-activity relationships concerning their anti-cancer properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-cancer agents.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound (identified by its chemical name 5-hydroxy-3,7,3',4'-tetramethoxyflavone) and its analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. The data is compiled from multiple studies to provide a comparative overview.

CompoundCancer Cell LineAssay MethodIC50 (µM)Reference
5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavoneHCT116 (Colon)Not Specified~6[1]
5-hydroxy-6,7,8,3′,4′-pentamethoxyflavoneHT29 (Colon)Not SpecifiedData not provided[2]
5-hydroxy-6,7,8,4′-tetramethoxyflavoneHT29 (Colon)Not SpecifiedData not provided[2]
5,7,3′-trihydroxy-3,4′-dimethoxyflavoneLeukemia cellsNot SpecifiedData not provided
5-hydroxy-3′,4′,6,7-tetramethoxyflavoneU87MG (Glioblastoma)Trypan BlueData not provided[3]
5-hydroxy-3′,4′,6,7-tetramethoxyflavoneT98G (Glioblastoma)Trypan BlueData not provided[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the cytotoxicity of flavonoid compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for a specified duration. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Cell Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a fluorescent DNA intercalating agent (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity.

  • Data Interpretation: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histograms.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compounds. Harvest both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Mandatory Visualizations

G cluster_0 Experimental Workflow: Cytotoxicity Assessment A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Cytotoxicity Assay (e.g., MTT, SRB) C->D E 5. Data Acquisition (Absorbance Reading) D->E F 6. IC50 Determination E->F

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

G cluster_1 Signaling Pathway: Induction of Apoptosis by 5-hydroxy PMFs Compound 5-hydroxy Polymethoxyflavones CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Compound->CellCycle Apoptosis Apoptosis Compound->Apoptosis p21 ↑ p21(Cip1/Waf1) CellCycle->p21 CDK ↓ CDK-2, CDK-4 CellCycle->CDK pRb ↓ phospho-Rb CellCycle->pRb Mcl1 ↓ Mcl-1 Apoptosis->Mcl1 Caspases ↑ Caspase-3, Caspase-8 Apoptosis->Caspases PARP ↑ PARP Cleavage Caspases->PARP

Caption: Proposed signaling pathway for apoptosis induction by 5-hydroxy PMFs.[2]

Mechanism of Action

Studies on this compound analogs, specifically 5-hydroxy polymethoxyflavones, suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.

Cell Cycle Arrest

Different 5-hydroxy PMFs have been shown to induce cell cycle arrest at different phases. For instance, 5-hydroxy-6,7,8,3′,4′-pentamethoxyflavone was found to cause cell cycle arrest at the G2/M phase in HT29 colon cancer cells, while 5-hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone led to a significant G0/G1 phase arrest.[2] This suggests that the specific substitution pattern of the methoxy (B1213986) groups on the flavonoid backbone plays a crucial role in determining the precise mechanism of cell cycle inhibition. The arrest is often associated with the modulation of key cell cycle regulatory proteins such as p21(Cip1/Waf1), cyclin-dependent kinases (CDK-2, CDK-4), and the phosphorylation of the retinoblastoma protein (Rb).[2]

Induction of Apoptosis

The induction of apoptosis is a key mechanism by which these compounds exert their anti-cancer effects. For example, 5-hydroxy-6,7,8,4′-tetramethoxyflavone was observed to increase the sub-G0/G1 cell population in HT29 cells, which is indicative of apoptosis.[2] This apoptotic process is linked to the modulation of several key signaling proteins. The inhibitory effects of 5-hydroxy PMFs have been associated with the downregulation of the anti-apoptotic protein Mcl-1 and the activation of executioner caspases, such as caspase-3 and caspase-8, leading to the cleavage of poly ADP ribose polymerase (PARP).[2]

In glioblastoma cell lines, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone has been shown to induce G0/G1 cell cycle arrest and reduce cell viability.[3] Furthermore, 5,7,3′-trihydroxy-3,4′-dimethoxyflavone has been reported to induce G2-M phase cell-cycle arrest and apoptosis in leukemia cells through a caspase-dependent mechanism involving the release of cytochrome c.

References

Independent Verification of "Retusine": A Comparative Analysis and Examination of the Better-Characterized Pyrrolizidine Alkaloid, Retrorsine

Author: BenchChem Technical Support Team. Date: December 2025

Initially, a search for published findings on "Retusine" revealed significant ambiguity. The name is associated with at least two distinct chemical entities: a pyrrolizidine (B1209537) alkaloid found in the plant Crotalaria retusa, and as a synonym for Retusin, an O-methylated flavonol. For the pyrrolizidine alkaloid "this compound," there is a notable lack of detailed, independently verified scientific literature regarding its specific biological activities, mechanisms of action, and signaling pathways. The available information primarily focuses on the general toxicity of pyrrolizidine alkaloids as a class.

Given the scarcity of verifiable data on "this compound," this guide will instead focus on a closely related and extensively studied pyrrolizidine alkaloid, Retrorsine. Retrorsine is also found in plants of the Senecio and Crotalaria genera and serves as a representative compound for the toxicological effects of this class of alkaloids. This guide will provide a comparative analysis of Retrorsine's performance, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action to meet the needs of researchers, scientists, and drug development professionals.

Comparative Analysis of Retrorsine and Other Pyrrolizidine Alkaloids

Retrorsine is well-documented for its hepatotoxic, cytotoxic, and genotoxic effects. Its toxicity is often compared with other pyrrolizidine alkaloids (PAs), such as monocrotaline (B1676716) (MCT), to understand structure-activity relationships.

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies on Retrorsine and other PAs.

Table 1: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in Primary Human Hepatocytes

CompoundEC50 (µM)Genotoxic Potential (BMDL Value in µM)Reference
Retrorsine Significant decrease in cell viability below 35% at highest concentrations0.06 - 0.4[1]
MonocrotalineCell viability above 75% at 500 µM6 - 10 times less potent than Retrorsine[1]
LasiocarpineSignificant decrease in cell viability below 35% at highest concentrations0.06 - 0.4[1]
RiddelliineSignificant decrease in cell viability below 35% at highest concentrationsNot specified in this study[1]
HeliotrineCell viability above 75% at 500 µMNot specified in this study[1]
LycopsamineCell viability above 75% at 500 µMLowest genotoxicity[1]

Table 2: Comparative Hepatotoxicity of Retrorsine and Monocrotaline in Mice

ParameterRetrorsine (RTS)Monocrotaline (MCT)Reference
Metabolic Activation (Vmax/Km) 5.5-fold larger than MCT-[2][3]
Pyrrole-GSH Conjugates Higher levels than MCTLower levels than RTS[2][3]
Pyrrole-Protein Covalent Binding Higher levels than MCTLower levels than RTS[2][3]
Hepatic GSH Depletion SignificantMinimal[2][3]

Mechanism of Action of Retrorsine

The toxicity of Retrorsine is primarily due to its metabolic activation in the liver by cytochrome P450 (CYP) enzymes. This process generates reactive pyrrolic metabolites, which can bind to cellular macromolecules like DNA and proteins, leading to adduct formation, cellular damage, and the activation of various stress-response signaling pathways.[4]

Signaling Pathways Implicated in Retrorsine-Induced Toxicity

Several signaling pathways are activated in response to the cellular damage caused by Retrorsine:

  • DNA Damage and Repair Pathways: Retrorsine-induced DNA adducts trigger DNA damage responses, including the activation of the p53 signaling pathway and DNA repair mechanisms such as Nucleotide Excision Repair (NER), Base Excision Repair (BER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ).[5][6]

  • Inflammatory Signaling: Retrorsine can promote hepatic sinusoidal obstruction syndrome by disrupting the gut barrier, leading to increased levels of lipopolysaccharides (LPS) in the portal vein. This activates the NF-κB signaling pathway, resulting in an inflammatory response.[7]

  • Oxidative Stress Response: The metabolic activation of Retrorsine can lead to oxidative stress, which activates the Nrf2 signaling pathway. This, in turn, upregulates the expression of bile acid transporters.[8]

  • Cell Cycle Regulation: Retrorsine has been shown to impair liver regeneration by causing a cell cycle block at the G1/S transition and in the S or G2/M phases.[9]

Experimental Protocols

Detailed methodologies are crucial for the independent verification of these findings. Below are summaries of key experimental protocols used in Retrorsine research.

In Vitro Cytotoxicity Assay
  • Cell Lines: Primary human hepatocytes (PHH) or human liver cancer cell lines (e.g., HepG2) engineered to express specific CYP enzymes (e.g., HepG2-CYP3A4).[1]

  • Methodology:

    • Cells are seeded in multi-well plates and allowed to attach.

    • The cells are then treated with varying concentrations of Retrorsine or other PAs for a specified period (e.g., 24 or 48 hours).

    • Cell viability is assessed using a standard assay, such as the MTT or PrestoBlue assay, which measures mitochondrial activity.

    • The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[1]

In Vivo Hepatotoxicity Study in Mice
  • Animal Model: Male ICR or C57BL/6 mice.[7][10]

  • Methodology:

    • Mice are administered Retrorsine via oral gavage or intraperitoneal injection at various doses.

    • At specified time points after administration, blood and liver tissue samples are collected.

    • Serum levels of liver enzymes (e.g., ALT, AST) are measured to assess liver damage.

    • Liver tissues are processed for histopathological examination to observe cellular damage.

    • Levels of pyrrole-DNA and pyrrole-protein adducts in the liver and serum are quantified using techniques like LC-MS/MS to assess the extent of macromolecular damage.[10]

Analysis of Signaling Pathway Activation
  • Methodology:

    • Western Blotting: To determine the levels of key proteins in a signaling pathway (e.g., phosphorylated vs. total p65 in the NF-κB pathway), protein extracts from treated cells or tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.[7]

    • Quantitative Real-Time PCR (qRT-PCR): To measure changes in the gene expression of pathway components, RNA is extracted from treated cells or tissues, reverse-transcribed to cDNA, and then amplified with gene-specific primers in a real-time PCR instrument.[8]

    • Immunohistochemistry: To visualize the localization and expression of proteins within tissue sections, slides are incubated with specific primary antibodies, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection.[5]

Visualizations

The following diagrams illustrate key processes related to Retrorsine's mechanism of action and experimental workflows.

Retrorsine_Metabolic_Activation Retrorsine Retrorsine CYP450 CYP450 Enzymes (in Liver) Retrorsine->CYP450 Metabolic Activation ReactiveMetabolite Reactive Pyrrolic Metabolite (Dehydroretrorsine) CYP450->ReactiveMetabolite DNA DNA ReactiveMetabolite->DNA Covalent Binding Protein Cellular Proteins ReactiveMetabolite->Protein Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity

Caption: Metabolic activation of Retrorsine and adduct formation.

Retrorsine_Signaling_Pathways cluster_cause Cellular Stress cluster_pathways Activated Signaling Pathways cluster_outcome Cellular Outcomes DNA_Damage DNA Damage p53_pathway p53 Pathway DNA_Damage->p53_pathway DNA_Repair DNA Repair Pathways (NER, BER, HR, NHEJ) DNA_Damage->DNA_Repair Oxidative_Stress Oxidative Stress Nrf2_pathway Nrf2 Pathway Oxidative_Stress->Nrf2_pathway Inflammation_Signal Inflammatory Signal (LPS) NFkB_pathway NF-κB Pathway Inflammation_Signal->NFkB_pathway CellCycle_Arrest Cell Cycle Arrest p53_pathway->CellCycle_Arrest Apoptosis Apoptosis p53_pathway->Apoptosis BileAcid_Homeostasis Altered Bile Acid Homeostasis Nrf2_pathway->BileAcid_Homeostasis Inflammation Inflammation NFkB_pathway->Inflammation

Caption: Signaling pathways activated by Retrorsine-induced cellular stress.

Experimental_Workflow start Start cell_culture Seed Hepatocytes in Multi-well Plates start->cell_culture treatment Treat with varying concentrations of Retrorsine cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data and Calculate EC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro cytotoxicity assessment of Retrorsine.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Retusine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the proper handling and disposal of Retusine, a pyrrolizidine (B1209537) alkaloid (PA). Adherence to these procedures is essential to mitigate health risks and ensure environmental safety. This compound, like other PAs, is recognized for its potential hepatotoxicity, necessitating careful management as a hazardous chemical waste.

Core Principles of this compound Disposal

Given the cytotoxic nature of this compound, all disposal methods must prioritize the prevention of environmental contamination and personnel exposure. The primary recommended disposal route is through a licensed hazardous waste management facility. In the absence of a specifically validated chemical inactivation protocol for this compound, it should be treated as a hazardous substance.

Operational Plan for this compound Waste Management

1. Waste Segregation and Collection:

  • Solid Waste: All materials that have come into contact with this compound, including personal protective equipment (PPE), contaminated labware (e.g., pipette tips, vials), and absorbent materials from spill cleanups, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

2. Labeling and Storage:

  • All this compound waste containers must be labeled in accordance with local and national hazardous waste regulations. The label should clearly identify the contents as "Hazardous Waste: this compound" and include the appropriate hazard symbols.

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

3. Disposal Procedure:

  • Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of this compound waste.

  • Provide the waste management personnel with a complete and accurate description of the waste, including its composition and any potential hazards.

  • Disposal will likely involve high-temperature incineration to ensure the complete destruction of the compound.

Key Properties of this compound for Disposal Consideration

PropertyValueImplication for Disposal
Chemical FormulaC16H25NO5[1][2][3]Indicates the organic nature of the compound.
Molecular Weight311.38 g/mol [1]Relevant for waste manifest documentation.
Known HazardsHepatotoxic (as a pyrrolizidine alkaloid)Requires handling as a cytotoxic and hazardous material.
Storage Temperature-20°C[1][2]Waste should be stored securely, though not necessarily at this temperature.

Experimental Protocol: Spill Cleanup

In the event of a this compound spill, follow these steps to ensure safety and proper decontamination:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use absorbent pads or other suitable materials to contain the spill and prevent it from spreading.

  • Decontaminate the Area:

    • For solid spills, carefully collect the material using a scoop or other appropriate tool and place it in a labeled hazardous waste container. Avoid creating dust.

    • For liquid spills, absorb the liquid with inert material and place it in a labeled hazardous waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with a suitable solvent. Collect all cleaning materials and rinsate as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.

This compound Disposal Workflow

RetusineDisposalWorkflow start This compound Waste Generated segregate Segregate into Solid and Liquid Waste Streams start->segregate label_solid Label as 'Hazardous Waste: Solid this compound' segregate->label_solid Solid label_liquid Label as 'Hazardous Waste: Liquid this compound' segregate->label_liquid Liquid store Store in Secure Secondary Containment label_solid->store label_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Disposal contact_ehs->pickup incineration High-Temperature Incineration pickup->incineration end Disposal Complete incineration->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Retusine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Retusine

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound. Given that this compound is a natural compound intended for research use only, strict adherence to these guidelines is necessary to ensure personnel safety and prevent environmental contamination. This information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The primary defense against accidental exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The required equipment may vary based on the handling procedure and the physical form of the substance (e.g., powder or solution).

Table 1: Required Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecificationPurpose
Hand Protection Double Nitrile GlovesChemotherapy-tested (ASTM D6978 compliant)Prevents skin contact and absorption. Double gloving provides enhanced protection.
Body Protection Disposable GownSolid-front, back-closing, low-permeability fabricProtects skin and personal clothing from contamination.
Eye & Face Protection Safety Goggles & Face ShieldANSI Z87.1 compliant goggles. A full-face shield is required when a splash hazard exists.Protects eyes and face from splashes and airborne particles.
Respiratory Protection N95 or Higher RespiratorNIOSH-approved N95 or higher-level respiratorMinimizes inhalation risk of aerosolized particles or powders.
Additional Coverage Hair and Shoe CoversDisposablePrevents contamination of hair and personal footwear.

Note: All PPE should be donned before entering the handling area and doffed in a manner that prevents cross-contamination before exiting.

Operational Handling Protocol

A systematic workflow is critical for minimizing exposure risk. The following steps outline the standard procedure for handling this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe Proceed to handling don_ppe Don PPE Correctly gather_ppe->don_ppe Proceed to handling prep_sds Review Safety Data Sheet (if available) don_ppe->prep_sds Proceed to handling weigh Weigh/Measure in a Ventilated Enclosure prep_sds->weigh Proceed to handling dissolve Prepare Solution in a Fume Hood weigh->dissolve handle Conduct Experiment dissolve->handle decontaminate_surfaces Decontaminate Work Surfaces handle->decontaminate_surfaces After experiment completion dispose_waste Dispose of Contaminated Waste Properly decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in Designated Area dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek prompt medical attention.

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. Seek immediate medical attention.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.